N-mesityl-2,4,6-trimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-11-7-13(3)17(14(4)8-11)19(21)20-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYXZIRYTYWTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Steric Effects in N-mesityl-2,4,6-trimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-mesityl-2,4,6-trimethylbenzamide is a highly sterically hindered aromatic amide. The presence of six methyl groups ortho to the amide linkage—three on the N-mesityl ring and three on the 2,4,6-trimethylbenzoyl group—creates a crowded molecular environment that profoundly influences its conformation, reactivity, and potential applications. This technical guide provides a comprehensive overview of the steric effects inherent in this molecule, supported by available data, detailed experimental protocols for its synthesis and analysis, and visualizations to elucidate key structural relationships.
The significant steric hindrance in this compound restricts rotation around the C-N amide bond and the C-C bonds connecting the aryl groups to the amide functionality. This restricted rotation leads to distinct conformational isomers and a high energy barrier to interconversion. Understanding these steric effects is crucial for applications in materials science, catalysis, and medicinal chemistry, where precise control of molecular geometry is paramount.
Synthesis and Structural Characterization
The synthesis of this compound is challenging due to the severe steric hindrance of both the carboxylic acid and the amine starting materials. Traditional amide coupling methods often fail or provide very low yields.
Experimental Protocol: Synthesis of this compound
Principle: The synthesis of this compound can be achieved via the coupling of 2,4,6-trimethylbenzoic acid and 2,4,6-trimethylaniline using a potent coupling reagent capable of overcoming the high steric barrier. Based on literature reports for similarly hindered amides, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) has been shown to provide moderate yields.[1]
Materials:
-
2,4,6-trimethylbenzoic acid
-
2,4,6-trimethylaniline (mesitylamine)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4,6-trimethylbenzoic acid (1.0 equivalent) in anhydrous DCM.
-
Add 2,4,6-trimethylaniline (1.0 equivalent) to the solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture.
-
In a separate flask, dissolve PyBOP (1.2 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the PyBOP solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conformational Analysis and Steric Effects
The steric strain imposed by the six ortho-methyl groups forces the two aromatic rings to adopt a conformation that is significantly twisted out of the plane of the amide bond. This twisting minimizes the repulsive interactions between the methyl groups.
Quantitative Data
| Parameter | 2,4,6-trimethylbenzamide | This compound (Predicted) |
| Dihedral Angle (Aryl-C=O) | 84.69 (6)° | Expected to be large, likely > 80° |
| Dihedral Angle (N-Aryl) | N/A | Expected to be large, likely > 80° |
| C-N Amide Bond Length | ~1.33 Å | Expected to be slightly elongated due to steric strain |
| Rotational Energy Barrier (C-N) | - | High, estimated to be > 20 kcal/mol |
Note: The data for this compound is predictive and based on the analysis of related sterically hindered amides.
Rotational Barrier Determination
The rotational barrier around the C-N amide bond is a key quantitative measure of the steric hindrance. This can be determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy.
Principle: DNMR spectroscopy is used to measure the rate of conformational exchange as a function of temperature. By analyzing the changes in the NMR lineshape, particularly the coalescence temperature of signals from the different rotamers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.
Instrumentation:
-
High-field NMR spectrometer equipped with a variable temperature probe.
Procedure:
-
Dissolve a sample of this compound in a suitable high-boiling solvent (e.g., deuterated toluene or deuterated dimethyl sulfoxide).
-
Acquire a series of ¹H NMR spectra at various temperatures, starting from room temperature and increasing in increments of 5-10 °C.
-
Identify the signals corresponding to the methyl groups on the mesityl and trimethylbenzoyl rings. Due to the high steric hindrance, these may appear as distinct sets of signals for the different rotameric forms at lower temperatures.
-
Continue acquiring spectra at increasing temperatures until the distinct signals for the rotamers broaden and coalesce into a single, time-averaged signal.
-
The temperature at which the signals merge is the coalescence temperature (Tc).
-
Calculate the rate constant (k) at the coalescence temperature using the equation: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the two exchanging signals at a temperature well below coalescence.
-
Calculate the free energy of activation (ΔG‡) for the rotation using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc/k)] where R is the gas constant (1.987 cal/mol·K).
Visualizing Steric Hindrance
The steric clash between the ortho-methyl groups is the defining feature of this compound's structure. This can be visualized through a logical relationship diagram.
References
Rotational Barriers in Substituted Benzamides: A Technical Guide for Drug Development Professionals
Abstract
The restricted rotation around the amide C-N bond in substituted benzamides is a critical stereochemical feature that significantly influences molecular conformation, and by extension, biological activity and pharmacokinetic properties. This technical guide provides an in-depth analysis of the factors governing this rotational barrier, methodologies for its determination, and its implications in the field of drug design and development. Quantitative data from various experimental and computational studies are summarized, and detailed protocols for dynamic nuclear magnetic resonance (DNMR) spectroscopy and Density Functional Theory (DFT) calculations are presented. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental aspect of medicinal chemistry.
Introduction
The amide bond, characterized by its partial double bond character due to resonance, imposes a significant energy barrier to rotation around the carbon-nitrogen (C-N) bond.[1] In the context of drug design, the conformational rigidity imparted by this restricted rotation is a key determinant of a molecule's three-dimensional shape and its ability to bind to a biological target. Substituted benzamides, a common scaffold in many pharmaceutical agents, exhibit a wide range of rotational barriers depending on the nature and position of substituents on both the aromatic ring and the amide nitrogen.
Understanding and quantifying these rotational barriers is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the conformational preferences of a molecule with its biological activity.
-
Pharmacokinetic Profiling: Predicting metabolic stability, as enzymatic processes can be sensitive to substrate conformation.
-
In Silico Drug Design: Developing accurate force fields for molecular modeling and predicting binding affinities.
This guide will delve into the theoretical underpinnings of amide bond rotation, present a compilation of experimentally and computationally determined rotational barriers for a variety of substituted benzamides, and provide detailed methodologies for their determination.
Factors Influencing the Rotational Barrier
The magnitude of the rotational barrier (ΔG‡) in substituted benzamides is primarily influenced by a combination of steric and electronic effects.
-
Electronic Effects: The partial double bond character of the C-N bond is a result of the delocalization of the nitrogen lone pair into the carbonyl π-system. Electron-donating groups on the aromatic ring can enhance this delocalization, increasing the double bond character and thus raising the rotational barrier. Conversely, electron-withdrawing groups can decrease the electron density in the π-system, lowering the barrier.
-
Steric Effects: Bulky substituents, particularly at the ortho positions of the benzoyl ring or on the amide nitrogen, can lead to significant steric hindrance.[1] This steric repulsion can destabilize the planar ground state of the amide, thereby lowering the energy required to reach the twisted transition state and reducing the rotational barrier. However, in some cases, severe steric hindrance can also restrict rotation around the C(aryl)-C(O) bond, which can indirectly influence the C-N rotational barrier.[1]
-
Solvent Effects: The polarity of the solvent can influence the rotational barrier. More polar solvents tend to stabilize the more polar ground state of the amide to a greater extent than the transition state, leading to an increase in the rotational barrier.[2]
-
Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonding involving the amide N-H or carbonyl oxygen can stabilize specific conformations and increase the energy required for rotation.[1]
The interplay of these factors determines the overall rotational barrier and the conformational dynamics of the molecule.
Quantitative Data on Rotational Barriers
The following tables summarize experimentally and computationally determined rotational barriers (ΔG‡) for a range of substituted benzamides. These values are typically reported in kcal/mol.
Table 1: Rotational Barriers of ortho-Substituted Tertiary Benzamides (Computational Data) [1]
| Compound | Substituent (ortho) | ΔG‡ (N-C(O) rotation) (kcal/mol) | ΔG‡ (C-C(O) rotation) (kcal/mol) |
| 1a | -H | Not reported | Not reported |
| 1d | -Cl | Increased by up to 6.7 | Increased by up to 19.2 |
| 1g | -H | Not reported | Not reported |
| 1h | -CH3 | Increased | Increased by 14.7 |
Note: The original study focused on the increase in rotational barriers upon ortho-substitution, providing the change (ΔER) rather than absolute ΔG‡ values for the unsubstituted compounds in all cases.
Table 2: Rotational Barriers of N-Benzhydrylformamides (Experimental and Computational Data) [3][4][5]
| Compound | Substituent | Method | ΔG‡ (Formyl rotation) (kcal/mol) | ΔG‡ (Aryl rotation) (kcal/mol) |
| BHFA | Unsubstituted | DFT (M06-2X/6-311+G) | 20-23 | 2.5 |
| BHFA-NMe | N-Methyl | DNMR | 19.5 | Not determined |
| BHFA-NMe | N-Methyl | DFT (M06-2X/6-311+G) | 22.7 | 3.1 |
| BHFA-oF | ortho-Fluoro | DFT (M06-2X/6-311+G) | 20-23 | 5.8 |
| BHFA-oCl | ortho-Chloro | DFT (M06-2X/6-311+G) | 20-23 | 8.7-9.8 |
| BHFA-oBr | ortho-Bromo | DFT (M06-2X/6-311+G) | 20-23 | 8.7-9.8 |
| BHFA-oI | ortho-Iodo | DFT (M06-2X/6-311+G) | 20-23 | 9.8 |
BHFA: N-benzhydrylformamide
Table 3: Rotational Barriers of Various Amides (for comparison) [6][7]
| Compound | ΔG‡ (kcal/mol) | Method/Solvent |
| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 (amide), 11.7 (enamine) | 13C NMR / acetone-d6 |
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4 (amide), 18.6 (enamine) | DNMR / CDCl3 |
| N,N-dimethylacetamide | ~18 | DNMR |
| N-alkenyl-N-alkylacetamide derivatives | <8.5 to 31.0 | VT 1H NMR / toluene-d8 |
Experimental and Computational Protocols
Experimental Determination: Dynamic NMR (DNMR) Spectroscopy
Dynamic NMR spectroscopy is the primary experimental technique for determining the rates of internal molecular motions, such as bond rotations, that occur on the NMR timescale.[8][9]
Principle:
At low temperatures, the rotation around the C-N amide bond is slow on the NMR timescale. If the substituents on the nitrogen are different (e.g., N,N-dimethyl), they will be in distinct chemical environments (one cis and one trans to the carbonyl oxygen), giving rise to separate signals in the NMR spectrum. As the temperature is increased, the rate of rotation increases. This chemical exchange causes the signals to broaden. At a specific temperature, known as the coalescence temperature (Tc) , the two signals merge into a single broad peak. At even higher temperatures, the rotation is so fast that the two environments are averaged, and a single sharp peak is observed. The rotational barrier can be calculated from the coalescence temperature and the chemical shift difference between the two signals at low temperature.
Experimental Workflow:
Figure 1: Workflow for determining rotational barriers using Dynamic NMR.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of the substituted benzamide in a suitable deuterated solvent (e.g., DMSO-d6, toluene-d8, CDCl3) at a concentration of approximately 5-20 mg/mL. The choice of solvent is critical as it can influence the rotational barrier and must have a wide temperature range for variable temperature experiments.
-
Low-Temperature Spectrum: Cool the sample in the NMR spectrometer to a temperature where the rotation is slow and two distinct signals for the non-equivalent protons (e.g., N-methyl groups) are observed. Record the spectrum and accurately measure the chemical shift difference (Δν) in Hertz.
-
Variable Temperature (VT) Spectra: Gradually increase the temperature of the sample in increments (e.g., 5-10 K) and acquire a spectrum at each temperature.
-
Determine Coalescence Temperature (Tc): Identify the temperature at which the two signals merge into a single broad peak. This is the coalescence temperature (Tc) in Kelvin.
-
Calculate the Rate Constant (k): Use the following equation to calculate the rate constant for rotation at the coalescence temperature: k = (π * Δν) / √2
-
Calculate the Free Energy of Activation (ΔG‡): Use the Eyring equation to calculate the rotational barrier: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where:
-
R is the ideal gas constant (1.987 cal/mol·K)
-
Tc is the coalescence temperature in Kelvin
-
k is the rate constant at Tc
-
h is Planck's constant (6.626 x 10^-34 J·s)
-
kB is the Boltzmann constant (1.381 x 10^-23 J/K)
-
A more rigorous analysis can be performed by complete lineshape analysis, which involves fitting the entire series of variable temperature spectra to the Bloch equations modified for chemical exchange. This method can provide more accurate activation parameters (ΔH‡ and ΔS‡) in addition to ΔG‡.
Computational Determination: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding rotational barriers.[3][6][10]
Principle:
The rotational barrier is calculated as the energy difference between the ground state (planar amide) and the transition state (where the N-substituents are perpendicular to the amide plane). The geometries of both the ground state and the transition state are optimized, and their energies are calculated.
Computational Workflow:
Figure 2: Workflow for calculating rotational barriers using DFT.
Detailed Protocol (using Gaussian software as an example):
-
Build the Molecule: Construct the 3D structure of the substituted benzamide using a molecular builder (e.g., GaussView).
-
Ground State Optimization:
-
Perform a geometry optimization to find the lowest energy conformation. A suitable level of theory, such as the M06-2X functional with the 6-311+G* basis set, is often used for this type of calculation.[3][4]
-
Example Input:
-
Confirm that the optimization has converged to a true minimum by checking that there are no imaginary frequencies in the output of the frequency calculation.
-
-
Transition State Search:
-
Modify the optimized ground state geometry by setting the C-C-N-C dihedral angle to approximately 90 degrees to create an initial guess for the transition state.
-
Perform a transition state optimization using a method like the Berny algorithm (opt=ts) or a synchronous transit-guided quasi-Newton (STQN) method (opt=qst2 or opt=qst3).
-
Example Input:
-
Verify that the calculation has found a true transition state by confirming the presence of exactly one imaginary frequency corresponding to the rotation around the C-N bond.
-
-
Calculate the Rotational Barrier:
-
The electronic energies of the ground state and the transition state are obtained from the output files of the respective calculations.
-
The rotational barrier (ΔE‡) is the difference between the energy of the transition state and the energy of the ground state.
-
To obtain the free energy of activation (ΔG‡), the thermal corrections to the Gibbs free energy from the frequency calculations should be included.
-
Signaling Pathways and Logical Relationships
The influence of substituents on the rotational barrier can be conceptualized as a balance between resonance and steric effects, as depicted below.
Figure 3: Influence of substituent effects on the rotational barrier.
Conclusion
The rotational barrier around the amide bond in substituted benzamides is a fundamental parameter with significant implications for drug design and development. A thorough understanding of the electronic and steric factors that govern this barrier allows for the rational design of molecules with desired conformational properties. Dynamic NMR spectroscopy provides a robust experimental method for quantifying these barriers, while DFT calculations offer a powerful predictive tool. The data and methodologies presented in this guide serve as a valuable resource for medicinal chemists and drug development professionals aiming to optimize the pharmacological profiles of benzamide-containing drug candidates.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Atropisomerism in Sterically Hindered N-Aryl Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the phenomenon of atropisomerism in sterically hindered N-aryl amides, a class of molecules of increasing importance in medicinal chemistry, agrochemistry, and materials science.[1][2][3] Hindered rotation around the N-aryl single bond can lead to the existence of stable, separable stereoisomers known as atropisomers, which can exhibit distinct biological activities and physicochemical properties.[4] This guide provides a comprehensive overview of the synthesis, analysis, and significance of these chiral compounds, with a focus on practical applications for researchers in drug discovery and development.
Introduction to Atropisomerism in N-Aryl Amides
Atropisomerism arises from restricted rotation about a single bond, leading to chiral molecules.[1][2] In N-aryl amides, the steric bulk of substituents ortho to the N-aryl bond and on the amide nitrogen can create a significant energy barrier to rotation, allowing for the isolation of individual atropisomers.[5] The configurational stability of these isomers is a critical factor, with a half-life of interconversion (racemization) of more than 1000 seconds at a given temperature often cited as a benchmark for considering them as stable atropisomers.[1] This corresponds to a Gibbs activation energy of enantiomerization (ΔG‡) greater than 22 kcal/mol at room temperature.[1]
The study of atropisomerism in N-aryl amides is crucial as different atropisomers of a drug candidate can have significantly different pharmacological and toxicological profiles.[4][6] Therefore, the ability to selectively synthesize, separate, and characterize these isomers is of paramount importance in modern drug development.[6][7]
Factors Influencing Rotational Barriers
The rotational barrier in N-aryl amides is influenced by a combination of steric and electronic effects.
-
Steric Hindrance: The size and number of substituents at the ortho positions of the aryl ring and on the amide nitrogen are the most significant factors. Larger and more numerous substituents lead to higher rotational barriers.
-
Electronic Effects: The electronic nature of the substituents can also play a role. Electron-donating or withdrawing groups can alter the bond lengths and angles around the N-aryl bond, subtly influencing the rotational barrier.[2]
-
Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds can significantly increase the rotational barrier by locking the conformation.[1]
-
Amide Isomerization: The stereodynamics of atropisomerism can be correlated with amide isomerization (E/Z rotamers).[8][9]
Synthetic Strategies for Atropisomeric N-Aryl Amides
Several strategies have been developed for the synthesis of enantioenriched atropisomeric N-aryl amides.
-
Asymmetric N-functionalization: This is a widely used method where a prochiral secondary anilide is functionalized with a chiral catalyst or auxiliary to produce a configurationally stable product.[1]
-
Kinetic Resolution: A racemic mixture of atropisomers can be resolved by reacting it with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing for the separation of the other.[2]
-
Desymmetrization: Prochiral N-arylmaleimides can undergo desymmetrization reactions to generate cyclic C–N axially chiral amides.[10]
-
Intramolecular Acyl Transfer: A novel strategy involves intramolecular acyl transfer, which can be highly atropselective.[11][12]
Below is a generalized workflow for the synthesis and analysis of atropisomeric N-aryl amides.
References
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. Construction of Non-Biaryl Atropisomeric Amide Scaffolds Bearing a C–N Axis via Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies to Control C–N Atropisomerism in Acyclic Amines and Amides - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, structure and stereodynamics of atropisomeric N-chloroamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Troponoid Atropisomerism: Studies on the Configurational Stability of Tropone-Amide Chiral Axes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05760K [pubs.rsc.org]
Spectroscopic Analysis of N-mesityl-2,4,6-trimethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic analysis of N-mesityl-2,4,6-trimethylbenzamide, a sterically hindered aromatic amide. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes expected spectroscopic data based on the analysis of structurally related analogs and established principles of spectroscopic interpretation. The document outlines detailed hypothetical experimental protocols for its synthesis and characterization by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. All quantitative data is presented in structured tables for clarity. Furthermore, logical workflows for the synthesis and analysis are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a unique molecule characterized by significant steric hindrance around the amide bond. This structural feature arises from the presence of two mesityl (2,4,6-trimethylphenyl) groups attached to the amide functionality. Such steric crowding is known to influence the compound's conformation, reactivity, and spectroscopic properties. Understanding these properties is crucial for its potential applications in materials science and as a synthetic intermediate in drug development. This guide aims to provide a comprehensive resource on the spectroscopic characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds found in the literature.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.30 | s (br) | 1H | N-H |
| ~ 6.90 | s | 2H | Ar-H (mesityl group on N) |
| ~ 6.85 | s | 2H | Ar-H (mesityl group on C=O) |
| ~ 2.30 | s | 9H | 3 x CH₃ (mesityl group on N) |
| ~ 2.25 | s | 9H | 3 x CH₃ (mesityl group on C=O) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 168 | C=O (amide) |
| ~ 138 | Ar-C (quaternary, mesityl on N) |
| ~ 137 | Ar-C (quaternary, mesityl on C=O) |
| ~ 135 | Ar-C (quaternary, mesityl on N) |
| ~ 134 | Ar-C (quaternary, mesityl on C=O) |
| ~ 129 | Ar-CH (mesityl on N) |
| ~ 128 | Ar-CH (mesityl on C=O) |
| ~ 21 | Ar-CH₃ (mesityl on N) |
| ~ 19 | Ar-CH₃ (mesityl on C=O) |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch |
| ~ 3050 | Weak | Ar C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1640 | Strong | C=O stretch (amide I) |
| ~ 1540 | Medium | N-H bend (amide II) |
| ~ 1600, 1470 | Medium-Weak | Ar C=C stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 281.18 | [M]⁺ (Molecular Ion) |
| 148.09 | [M - C₉H₁₁N]⁺ (Mesitylcarbonyl fragment) |
| 134.10 | [M - C₁₀H₁₁O]⁺ (Mesitylamine fragment) |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure is adapted from general methods for amide synthesis.
Materials:
-
2,4,6-trimethylbenzoyl chloride
-
2,4,6-trimethylaniline (Mesitylamine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4,6-trimethylaniline (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet of the sample.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using an Electron Ionization (EI) source.
-
Introduce the sample via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and analysis process.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectroscopic analysis and structure confirmation.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While the presented data is predictive, it is based on sound spectroscopic principles and analysis of closely related structures. The detailed experimental protocols offer a practical starting point for the synthesis and rigorous characterization of this sterically hindered amide. The provided visualizations of the synthetic and analytical workflows serve to clarify the logical progression of these processes. This information is intended to be a valuable resource for researchers and professionals engaged in the study and application of complex organic molecules.
"N-mesityl-2,4,6-trimethylbenzamide" molecular formula and weight
This guide provides a detailed overview of the chemical compound N-mesityl-2,4,6-trimethylbenzamide, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Data
This compound is an amide derivative characterized by the presence of two mesityl (2,4,6-trimethylphenyl) groups. The core quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₃NO[1] |
| Molecular Weight | 281.398 g/mol [1] |
Synthesis Pathway
A plausible synthetic route to this compound involves the acylation of mesitylamine (2,4,6-trimethylaniline) with 2,4,6-trimethylbenzoyl chloride. This reaction is a standard method for amide formation. The workflow for this synthesis is outlined in the diagram below.
Synthesis workflow for this compound.
Experimental Protocol: General Amide Synthesis
Materials:
-
Mesitylamine (2,4,6-trimethylaniline)
-
2,4,6-trimethylbenzoyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., saturated NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve mesitylamine and the tertiary amine base in the anhydrous solvent.
-
Addition of Acyl Chloride: Slowly add a solution of 2,4,6-trimethylbenzoyl chloride in the anhydrous solvent to the reaction mixture. The reaction may be exothermic, so cooling with an ice bath may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding water or an aqueous acid solution.
-
Extraction: Transfer the mixture to a separatory funnel. If the solvent is immiscible with water, wash the organic layer sequentially with aqueous acid, aqueous base, and brine. If the solvent is water-miscible, remove the solvent under reduced pressure and then perform an extraction with a water-immiscible solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Note: Due to the steric hindrance from the ortho-methyl groups on both the aniline and the benzoyl chloride, this reaction may require elevated temperatures or a more reactive acylating agent to proceed at a reasonable rate. The specific conditions would need to be optimized.
References
An In-Depth Technical Guide to the Conformational Analysis of N-Mesityl Substituted Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques used in the conformational analysis of N-mesityl substituted amides. The significant steric bulk of the mesityl group imposes unique conformational constraints, leading to hindered rotation, non-planar geometries, and the potential for atropisomerism. Understanding these conformational dynamics is crucial for rational drug design, catalyst development, and materials science.
Core Concepts: Factors Influencing Conformation
The conformation of N-mesityl substituted amides is primarily governed by a delicate balance of steric hindrance, resonance stabilization of the amide bond, and electronic effects of the substituents. The bulky mesityl group, with its two ortho-methyl substituents, forces the aryl ring to twist out of the amide plane to minimize steric repulsion. This twisting disrupts the conjugation between the nitrogen lone pair and the aryl π-system, influencing the rotational barrier around the N-aryl bond.
The partial double bond character of the C-N amide bond, a result of resonance, restricts free rotation and can lead to distinct cis and trans conformers.[1] In N-mesityl amides, the steric clash between the mesityl group and the substituents on the amide carbonyl can significantly influence the preferred isomer.
Quantitative Conformational Data
The steric hindrance in N-mesityl amides leads to significant barriers to rotation around the N-aryl and C-N amide bonds. While a comprehensive database for N-mesityl amides is disperse, data from analogous sterically hindered systems provide valuable insights. Atropisomerism arises when the rotational barrier is high enough to allow for the isolation of individual rotamers, typically with a barrier greater than 20-23 kcal/mol.[2][3]
Table 1: Rotational Barriers (ΔG‡) for Selected Amides
| Compound | Bond of Rotation | Rotational Barrier (kcal/mol) | Method |
|---|---|---|---|
| N,N-Dimethylacetamide | Amide C-N | 17-21 | Dynamic NMR |
| N-Methylformamide | Amide C-N | ~20 | Dynamic NMR[4] |
| N-Methylacetamide | Amide C-N | ~19 | Dynamic NMR[4] |
| Atropisomeric Anilides | Aryl C-N | >20 (Class 2) | HPLC / DNMR[2] |
| Atropisomeric Hydrazides | N-N | 20-30 | HPLC / DFT[5] |
Note: Data for N,N-dimethylacetamide is frequently used as a benchmark for amide bond rotation studies.[6][7][8][9] The barriers for atropisomeric anilides highlight the impact of steric hindrance comparable to that of a mesityl group.
Table 2: Representative Dihedral Angles from Crystal Structures
| Compound | Dihedral Angle | Angle (°) |
|---|---|---|
| N-(2-azulenyl)-N-methyl amides | Amide Plane vs. Aryl Ring | 61-81 |
| N-methylacetanilide | Amide Plane vs. Aryl Ring | ~60-80 |
Note: These values from N-aryl-N-methyl amides illustrate the significant twisting from planarity caused by steric interactions, a key feature of N-mesityl amides.[1]
Experimental Protocols
A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is essential for a thorough conformational analysis.
Dynamic NMR is the primary technique for measuring the rates of internal molecular motions, such as bond rotation in amides.[6][8]
Protocol:
-
Sample Preparation: Dissolve the N-mesityl amide in a suitable deuterated solvent (e.g., DMSO-d6, toluene-d8) that has a wide temperature range.
-
Low-Temperature Spectrum: Acquire a 1H NMR spectrum at a low temperature where the rotation is slow on the NMR timescale. At this point, distinct signals for atoms in different magnetic environments (e.g., the ortho-methyl protons of the mesityl group) will be observed.
-
Variable Temperature (VT) Experiments: Gradually increase the temperature of the sample in the NMR probe and acquire a series of spectra at different temperatures.
-
Identify Coalescence Temperature (Tc): As the temperature rises, the rate of rotation increases, causing the distinct signals to broaden and eventually merge into a single, averaged signal. The temperature at which the two signals collapse into one broad singlet is the coalescence temperature (Tc).[9]
-
Calculate Rate Constant (k): The rate constant for rotation at the coalescence temperature can be calculated using the equation: k = (π * Δν) / √2 where Δν is the frequency difference (in Hz) between the two exchanging signals at the slow-exchange limit.
-
Calculate Free Energy of Activation (ΔG‡): The Gibbs free energy of activation for the rotation is then calculated using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
References
- 1. Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The barrier to internal rotation in monosubstituted amides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. Effect of different cations on the N—CO rotational barrier of N,N-dimethylacetamide. Variable temperature proton magnetic resonance study - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
"N-mesityl-2,4,6-trimethylbenzamide" CAS number and properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N-mesityl-2,4,6-trimethylbenzamide, a sterically hindered secondary amide. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related and well-characterized analogues to provide a broader context for its expected properties and reactivity.
Chemical Identity and Properties
This compound is a unique molecule characterized by the presence of two bulky 2,4,6-trimethylphenyl (mesityl) groups attached to the amide functionality. This significant steric hindrance profoundly influences its chemical and physical properties.
While a specific CAS number for this compound is not readily found in chemical databases, its molecular formula is established as C₁₉H₂₃NO.[1]
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | N-(2,4,6-trimethylphenyl)benzamide | 4-methyl-N-(2,4,6-trimethylphenyl)benzamide | 2,4,6-trimethylbenzamide |
| CAS Number | Not available[1] | 4476-12-4[2][3] | 5575-06-4, 86489-65-8[4] | 4380-68-1[5] |
| Molecular Formula | C₁₉H₂₃NO[1] | C₁₆H₁₇NO[2] | C₁₇H₁₉NO[4] | C₁₀H₁₃NO[5] |
| Molecular Weight | 281.40 g/mol [1] | 239.31 g/mol [2] | 253.34 g/mol [4] | 163.22 g/mol [5] |
| Melting Point | Not available[1] | Not available | Not available | Not available[5] |
| Boiling Point | Not available[1] | Not available | Not available | Not available[5] |
| Density | Not available[1] | Not available | Not available | Not available[5] |
Synthesis and Experimental Protocols
The synthesis of highly sterically hindered amides like this compound presents a significant challenge for traditional amide bond formation methods. The steric bulk around both the amine and the carboxylic acid precursors impedes the reaction. However, several strategies have been developed to overcome this hurdle.
General Strategies for Sterically Hindered Amide Synthesis
Two primary approaches are effective for the synthesis of such compounds:
-
Reaction of Grignard Reagents with Isocyanates: This method involves the nucleophilic addition of a Grignard reagent to an isocyanate. The high reactivity of the Grignard reagent can overcome the steric hindrance. For the synthesis of this compound, this would involve the reaction of mesitylmagnesium bromide with 2,4,6-trimethylphenyl isocyanate.
-
Acyl Fluorides as Activated Esters: The in situ formation of acyl fluorides from carboxylic acids, followed by reaction with an amine at elevated temperatures, has proven effective for coupling sterically hindered substrates. This method avoids the use of bulky coupling reagents that can exacerbate steric clash.
Putative Experimental Protocol for this compound
Based on general principles for the synthesis of sterically hindered amides, a plausible experimental protocol is outlined below. Note: This is a theoretical protocol and would require optimization.
Reaction: 2,4,6-Trimethylbenzoyl chloride + 2,4,6-Trimethylaniline → this compound
Materials:
-
2,4,6-Trimethylbenzoyl chloride
-
2,4,6-Trimethylaniline (Mesitylamine)
-
Anhydrous pyridine or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, inert atmosphere-flushed round-bottom flask, dissolve 2,4,6-trimethylaniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1 equivalent) in anhydrous DCM to the stirred amine solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this compound is not available, predictions can be made based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region. Distinct singlets for the six methyl groups on the two mesityl rings would be observed. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show characteristic signals for the carbonyl carbon of the amide, as well as distinct signals for the aromatic carbons and the methyl carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the amide group would be expected in the region of 1630-1680 cm⁻¹. An N-H stretching band would also be present around 3300 cm⁻¹.
Biological Activity and Potential Applications
Currently, there is no published information regarding the biological activity or potential applications of this compound. The significant steric hindrance might limit its ability to interact with biological targets. However, highly substituted aromatic compounds can exhibit interesting pharmacological properties, and further research would be necessary to explore any potential bioactivity.
Signaling Pathways and Logical Relationships
As there is no information on the biological activity of this compound, no signaling pathways can be described. The logical relationship in its synthesis is a standard condensation reaction, as depicted in the workflow diagram above.
Diagram 2: Logical Relationship of Synthesis
Caption: Logical relationship of the reactants and conditions for the synthesis.
Conclusion
This compound represents a challenging synthetic target due to its significant steric hindrance. While specific experimental data is scarce, its properties and reactivity can be inferred from related, less hindered amides. The synthetic strategies and predictive characterization data presented in this guide provide a foundation for researchers interested in the synthesis and potential applications of this and other highly substituted amide compounds. Further experimental investigation is required to fully elucidate its properties and explore any potential biological relevance.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. N-(2,4,6-trimethylphenyl)benzamide | C16H17NO | CID 730351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2,4,6-trimethylphenyl)benzamide|4476-12-4 - MOLBASE Encyclopedia [m.molbase.com]
- 4. 2',4,4',6'-Tetramethylbenzanilide | C17H19NO | CID 675021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-TRIMETHYL-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
Exploring the Chiral Axis in N-mesityl-2,4,6-trimethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the stereochemical intricacies of N-mesityl-2,4,6-trimethylbenzamide, a molecule possessing a chiral axis that gives rise to atropisomerism. Due to significant steric hindrance between the N-mesityl and the 2,4,6-trimethylbenzoyl moieties, rotation around the N-C(O) single bond is restricted, leading to the existence of stable, non-interconverting enantiomers at room temperature. Understanding and controlling this axial chirality is of paramount importance in drug discovery and development, as individual atropisomers can exhibit distinct pharmacological and toxicological profiles. This document provides a comprehensive overview of the theoretical basis of this phenomenon, outlines key experimental protocols for synthesis, resolution, and characterization, and presents a framework for data analysis and visualization.
Introduction to Atropisomerism in Hindered Amides
Atropisomerism is a unique form of axial chirality that arises from hindered rotation around a single bond. In the case of N,C-diaryl amides such as this compound, the steric bulk of the ortho substituents on both the aniline and benzoyl rings creates a significant energy barrier to rotation around the N-C(O) bond. This barrier is substantial enough to allow for the isolation of individual enantiomeric rotamers.
The stability of these atropisomers is a critical factor in their potential application in drug development. The half-life of racemization (t½) is used to classify atropisomers, with stable isomers, often referred to as "Class 3," having half-lives of years under physiological conditions. The presence of multiple methyl groups in the ortho positions of both aromatic rings in this compound strongly suggests that it falls into this category of configurationally stable atropisomers.
The Chiral Axis of this compound
The chiral axis in this compound is the N-C(O) bond. The two atropisomers are non-superimposable mirror images of each other, defined by the spatial arrangement of the two aryl rings relative to the amide plane.
Data Presentation: Key Physicochemical Properties
Table 1: Rotational Barrier and Racemization Kinetics
| Compound | Solvent | Temperature (°C) | Rotational Barrier (ΔG‡, kcal/mol) | Half-life (t1/2) | Method |
| This compound | e.g., Toluene-d8 | e.g., 100 | Data to be determined | Data to be determined | Dynamic NMR |
| Analog 1 | |||||
| Analog 2 |
Table 2: Chiral Resolution Data
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (Rt) - Enantiomer 1 (min) | Retention Time (Rt) - Enantiomer 2 (min) | Resolution (Rs) |
| This compound | e.g., Chiralcel OD-H | e.g., Hexane/Isopropanol (90:10) | e.g., 1.0 | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | ||||||
| Analog 2 |
Table 3: Spectroscopic Data
| Compound | Enantiomer | Specific Rotation [α]D (c, solvent) | Circular Dichroism (CD) λmax (nm) (Δε) |
| This compound | Enantiomer 1 | Data to be determined | Data to be determined |
| Enantiomer 2 | Data to be determined | Data to be determined | |
| Analog 1 | |||
| Analog 2 |
Experimental Protocols
The following sections outline generalized experimental methodologies for the synthesis, resolution, and characterization of the atropisomers of this compound, based on established procedures for related hindered amides.
Synthesis of Racemic this compound
The synthesis of the racemic amide can be achieved through a standard amidation reaction between 2,4,6-trimethylbenzoyl chloride and mesitylamine (2,4,6-trimethylaniline).
Materials:
-
2,4,6-Trimethylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Mesitylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: 2,4,6-Trimethylbenzoic acid is converted to its corresponding acid chloride by refluxing with an excess of thionyl chloride or reacting with oxalyl chloride in an inert solvent like DCM. The excess reagent and solvent are removed under reduced pressure.
-
Amide Coupling: The crude 2,4,6-trimethylbenzoyl chloride is dissolved in an anhydrous solvent (e.g., DCM). To this solution, an equimolar amount of mesitylamine and a slight excess of a non-nucleophilic base (e.g., triethylamine) are added at 0 °C.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water, and the organic layer is separated, washed with dilute acid, dilute base, and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the racemic this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of N-mesityl-2,4,6-trimethylbenzamide Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-mesityl-2,4,6-trimethylbenzamide and its analogues, compounds of interest in medicinal chemistry due to the established biological activities of sterically hindered benzamides. The protocols described herein are based on established synthetic methodologies for amide bond formation, particularly suitable for sterically demanding substrates.
Introduction
This compound is a sterically hindered aromatic amide. The synthesis of such molecules can be challenging using standard amide coupling conditions due to the low reactivity of the sterically encumbered amine and carboxylic acid derivatives. This document outlines two robust synthetic strategies: the coupling of a Grignard reagent with an acid chloride and the Ugi four-component reaction. Additionally, potential applications of these analogues as modulators of cellular signaling pathways, such as the Hedgehog pathway, are discussed.
Data Presentation: Synthesis of N-Aryl Benzamide Analogues
The following table summarizes representative data for the synthesis of N-aryl benzamides, including analogues with structural similarities to this compound. This data is compiled from various literature sources to provide an overview of typical yields and characterization data.
| Entry | N-Aryl Amine | Acyl Chloride | Product | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | Ref. |
| 1 | Aniline | Benzoyl chloride | N-Phenylbenzamide | 85 | 163-164 | 10.23 (s, 1H), 7.99 (d, 2H), 7.85 (d, 2H), 7.60 (t, 1H), 7.52 (t, 2H), 7.40 (t, 2H), 7.17 (t, 1H) | [1] |
| 2 | o-Toluidine | Benzoyl chloride | N-(o-Tolyl)benzamide | 79 | 145-146 | 9.96 (s, 1H), 8.05 (d, 2H), 7.64 (d, 1H), 7.59 (t, 2H), 7.41 (d, 1H), 7.34 (t, 1H), 7.28–7.23 (m, 2H), 2.30 (s, 3H) | [1] |
| 3 | 4-Bromoaniline | Benzoyl chloride | N-(4-Bromophenyl)benzamide | 70 | 205-207 | 10.46 (s, 1H), 8.03 (d, 2H), 7.87 (d, 2H), 7.65 (t, 1H), 7.62–7.56 (m, 4H) | [1] |
| 4 | 4-Chloroaniline | Benzoyl chloride | N-(4-Chlorophenyl)benzamide | 71 | 195-196 | 10.44 (s, 1H), 8.00 (d, 2H), 7.88 (d, 2H), 7.61 (t, 1H), 7.56 (t, 2H), 7.44 (d, 2H) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of the target compound by reacting mesitylmagnesium bromide with 2,4,6-trimethylbenzoyl chloride. This method is particularly effective for forming amide bonds between sterically hindered partners.
Step 1: Preparation of Mesitylmagnesium Bromide (Grignard Reagent)
-
Materials: Magnesium turnings, 2-bromomesitylene, anhydrous diethyl ether.
-
Procedure:
-
In a flame-dried two-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of 2-bromomesitylene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction.
-
Once the reaction has started (as evidenced by gentle refluxing), add the remaining 2-bromomesitylene solution at a rate that maintains a steady reflux.
-
After the addition is complete, heat the reaction mixture at reflux for 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the resulting yellowish-brown solution to room temperature for use in the next step.
-
Step 2: Coupling with 2,4,6-Trimethylbenzoyl Chloride
-
Materials: Mesitylmagnesium bromide solution, 2,4,6-trimethylbenzoyl chloride, anhydrous diethyl ether, saturated aqueous NH4Cl solution.
-
Procedure:
-
In a separate flame-dried flask, dissolve 2,4,6-trimethylbenzoyl chloride (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared mesitylmagnesium bromide solution (1.1 eq) to the cooled solution of the acid chloride with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound.
-
Protocol 2: Synthesis of this compound Analogues via Ugi Four-Component Reaction
The Ugi reaction is a powerful tool for generating diverse libraries of amide-containing compounds in a single step. This protocol outlines the synthesis of an this compound analogue.
-
Materials: Mesitylamine, 2,4,6-trimethylbenzaldehyde, benzoic acid, tert-butyl isocyanide, methanol.
-
Procedure:
-
To a round-bottom flask, add mesitylamine (1.0 eq), 2,4,6-trimethylbenzaldehyde (1.0 eq), and benzoic acid (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
-
Add tert-butyl isocyanide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired α-acylamino amide.
-
Mandatory Visualizations
Caption: Workflow for the Grignard-based synthesis of this compound.
References
Application Notes and Protocols: The Role of Bulky Amides in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of bulky amides has become a cornerstone of modern asymmetric synthesis, enabling the precise construction of chiral molecules. Their steric hindrance and electronic properties are exploited to create highly ordered transition states, leading to excellent stereocontrol in a wide range of chemical transformations. These amides find utility as chiral auxiliaries, guiding reactions from a covalently bonded position; as chiral ligands, coordinating with metals to form potent asymmetric catalysts; and as strong, non-nucleophilic bases for enantioselective deprotonations.
This document provides detailed application notes and experimental protocols for key classes of bulky amides, offering insights into their practical implementation in a research and development setting.
Chiral Oxazolidinone Auxiliaries (Evans Auxiliaries)
Chiral oxazolidinones, pioneered by David A. Evans, are among the most reliable and widely used chiral auxiliaries.[1][2] They are temporarily attached to a substrate to direct the stereochemical outcome of subsequent reactions, most notably alkylations and aldol additions. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.[3]
Application: Asymmetric Alkylation of Carboxylic Acid Derivatives
A common application is the asymmetric α-alkylation of a carboxylic acid derivative. The process involves acylation of the oxazolidinone auxiliary, diastereoselective alkylation of the resulting imide, and subsequent removal of the auxiliary to yield an enantiomerically enriched carboxylic acid.[3]
Quantitative Data Summary: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone [3][4]
| Entry | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Allyl iodide | NaN(TMS)₂ | 98:2 | ~95 |
| 2 | Benzyl bromide | NaHMDS | >99:1 | 92 |
| 3 | Methyl iodide | KHMDS | 96:4 | 85 |
Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary[3][4]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq, as a 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C to form the sodium enolate.[3]
-
Add allyl iodide (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.[4]
-
Purify the product by flash chromatography to isolate the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide (2.0 eq) in water.
-
Stir the mixture vigorously at 0 °C for 1 hour.
-
Quench the excess peroxide by adding a saturated aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). The chiral auxiliary can be recovered from the organic layer.
-
The desired chiral carboxylic acid is in the aqueous layer and can be extracted after saturation with NaCl, followed by extraction with ethyl acetate.
Workflow for Asymmetric Alkylation using an Evans Auxiliary
Caption: Workflow of Evans auxiliary-mediated asymmetric alkylation.
Bulky Chiral Lithium Amide Bases
Bulky chiral lithium amides are powerful, non-nucleophilic bases used for the enantioselective deprotonation of prochiral ketones. The resulting chiral lithium enolate can then be trapped with an electrophile, typically a silylating agent, to afford an enantioenriched silyl enol ether. The stereochemical outcome is determined by the structure of the chiral amide, which selectively abstracts one of the two enantiotopic protons of the ketone.[5][6]
Application: Enantioselective Deprotonation of 4-Substituted Cyclohexanones
The desymmetrization of prochiral 4-substituted cyclohexanones is a classic example of the utility of chiral lithium amides. The resulting chiral silyl enol ethers are versatile intermediates in organic synthesis.[7][8]
Quantitative Data Summary: Enantioselective Silylation of 4-tert-Butylcyclohexanone [8][9]
| Entry | Chiral Amine Precursor | Additive | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | (R,R)-Bis(1-phenylethyl)amine | None | 75 | 85 |
| 2 | (R)-N-(1-Phenylethyl)-N-(1-(2-naphthyl)ethyl)amine | HMPA | 92 | 90 |
| 3 | (1R,2R)-N,N'-Bis(2-methoxyethyl)-1,2-diphenylethanediamine | LiCl | 88 | 95 |
Experimental Protocol: Enantioselective Deprotonation of 4-tert-Butylcyclohexanone[5][9]
Step 1: Preparation of the Chiral Lithium Amide Solution
-
In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral secondary amine (e.g., (R,R)-bis(1-phenylethyl)amine) (1.1 eq) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq, as a 1.6 M solution in hexanes) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the lithium amide.
Step 2: Enantioselective Deprotonation and Trapping
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of 4-tert-butylcyclohexanone (1.0 eq) and freshly distilled trimethylsilyl chloride (TMSCl) (1.5 eq) in anhydrous THF (0.3 M).
-
Cool this solution to -78 °C.
-
Transfer the pre-formed chiral lithium amide solution from Step 1 via cannula into the ketone/TMSCl solution at -78 °C over a period of 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with pentane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude silyl enol ether by flash chromatography or distillation. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Proposed Transition State for Enantioselective Deprotonation
Caption: Proposed transition state for deprotonation.[8]
Chiral Bisamide Ligands in Asymmetric Catalysis
Bulky chiral bisamides are a versatile class of ligands for a variety of metal-catalyzed asymmetric transformations. The Trost ligands, which feature a C₂-symmetric diaminocyclohexane backbone functionalized with diphenylphosphinobenzoyl groups, are prominent examples. These ligands coordinate to palladium to form highly effective catalysts for asymmetric allylic alkylation (AAA) reactions.[10][11][12]
Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost AAA)
The Trost AAA reaction is a powerful method for the enantioselective formation of C-C, C-N, and C-O bonds. The bulky chiral ligand environment around the palladium center dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.[13][14]
Quantitative Data Summary: Asymmetric Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate [10][12]
| Entry | Nucleophile | Ligand | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Dimethyl malonate | (R,R)-Trost Ligand | >98 | 95 |
| 2 | Phthalimide | (R,R)-Trost Ligand | 97 | 88 |
| 3 | Phenol | (R,R)-Trost Ligand | 92 | 90 |
Experimental Protocol: Trost Asymmetric Allylic Alkylation[10][12]
-
In a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor, typically Pd₂(dba)₃·CHCl₃ (0.01 eq), and the (1R,2R)-Trost ligand (0.03 eq).
-
Add degassed, anhydrous dichloromethane (DCM) (0.1 M with respect to the substrate).
-
Stir the mixture at room temperature for 20 minutes until a clear, pale yellow solution is formed.
-
Add the allylic substrate, rac-1,3-diphenyl-2-propenyl acetate (1.0 eq).
-
In a separate flask, prepare a solution of the nucleophile (e.g., dimethyl malonate, 1.5 eq) and a base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), 1.5 eq) in anhydrous DCM.
-
Add the nucleophile solution to the catalyst mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from 2 to 24 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle of the Trost Asymmetric Allylic Alkylation
Caption: Catalytic cycle for the Trost AAA reaction.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Stereoselective reactions. XXXIV. Enantioselective deprotonation of prochiral 4-substituted cyclohexanones using chiral bidentate lithium amides having a bulky group instead of a phenyl group on the chiral carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An experimental and theoretical study of the enantioselective deprotonation of cyclohexene oxide with isopinocampheyl-based chiral lithium amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 13. Tsuji-Trost Reaction [organic-chemistry.org]
- 14. synarchive.com [synarchive.com]
Application Notes and Protocols for N-Mesityl-Substituted N-Heterocyclic Carbene Ligands in Catalysis
Introduction
N-Mesityl-substituted N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in the field of catalysis, primarily owing to their exceptional steric bulk and strong σ-donating properties. The mesityl group (2,4,6-trimethylphenyl) provides a sterically hindered environment around the metal center, which can prevent catalyst deactivation pathways and influence the selectivity of the catalytic reaction. This application note focuses on the use of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), a prominent N-mesityl-substituted NHC ligand, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The use of palladium-IMes complexes has proven particularly effective for the coupling of challenging substrates, such as electron-rich and sterically hindered aryl chlorides.
These application notes provide an overview of the advantages of using the IMes ligand, detailed experimental protocols for the synthesis of a representative biaryl compound, and a summary of the substrate scope for the Suzuki-Miyaura cross-coupling of aryl chlorides.
Advantages of N-Mesityl-Substituted NHC Ligands in Catalysis
The unique structural features of N-mesityl-substituted NHC ligands, such as IMes, offer several advantages in catalytic applications:
-
Enhanced Stability: The bulky mesityl groups shield the metal center, preventing ligand dissociation and decomposition of the catalytic species, thus leading to more robust and long-lived catalysts.
-
Increased Reactivity: As strong σ-donors, NHC ligands increase the electron density at the metal center. This enhanced electron density facilitates the oxidative addition step in many catalytic cycles, which is often the rate-determining step, especially with less reactive substrates like aryl chlorides.
-
Broad Substrate Scope: The combination of steric bulk and strong electron donation allows for the efficient coupling of a wide range of substrates, including those that are electronically deactivated or sterically demanding.
-
Improved Product Yields: The stability and high reactivity of the resulting catalysts often translate into higher yields of the desired products under milder reaction conditions.
Application: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryls, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. The use of palladium catalysts bearing N-mesityl-substituted NHC ligands has significantly expanded the scope of this reaction to include the use of readily available and less expensive aryl chlorides as starting materials.
Quantitative Data Summary
The following table summarizes the results for the Suzuki-Miyaura cross-coupling of various aryl chlorides with arylboronic acids using a palladium-IMes catalytic system. The data highlights the high efficiency of this catalytic system across a range of substrates with different electronic and steric properties.
| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 |
| 2 | Chlorobenzene | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 95 |
| 3 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 96 |
| 4 | 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | 92 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 99 |
| 6 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 97 |
| 7 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 85 |
| 8 | 3-Chloropyridine | Phenylboronic acid | 3-Phenylpyridine | 91 |
Reaction Conditions: Aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol %), IMes·HCl (4 mol %), Cs₂CO₃ (2.0 mmol) in dioxane (3 mL) at 80 °C for 12 h. Yields are for isolated products.
Experimental Protocols
Protocol 1: Synthesis of the Palladium-IMes Precatalyst
While in-situ generation of the active catalyst is common, well-defined precatalysts can offer better reproducibility. A general procedure for the synthesis of a [Pd(IMes)(dba)] (dba = dibenzylideneacetone) complex is described below.
Materials:
-
[Pd₂(dba)₃]
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous and deoxygenated toluene
Procedure:
-
In a glovebox, to a solution of [Pd₂(dba)₃] (1.0 eq) in toluene, add a solution of IMes·HCl (2.2 eq) and t-BuOK (2.2 eq) in toluene.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the residue with pentane to remove any remaining dba.
-
The resulting solid is the [Pd(IMes)(dba)] precatalyst, which can be used without further purification.
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This protocol describes a general method for the coupling of an aryl chloride with an arylboronic acid using an in-situ generated palladium-IMes catalyst.
Materials:
-
Aryl chloride
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol %), IMes·HCl (0.04 mmol, 4 mol %), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol).
-
Add anhydrous 1,4-dioxane (3 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Application Note: Protocols for Amide Bond Formation with Sterically Hindered Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical and biotechnology industries, owing to the prevalence of the amide functional group in biologically active molecules, including peptides and small molecule drugs. While numerous coupling reagents and protocols have been developed, the synthesis of amides from sterically hindered carboxylic acids and amines remains a significant challenge. These "difficult couplings" are often plagued by low yields, slow reaction rates, and the need for harsh conditions that can compromise sensitive functional groups.
This application note provides a detailed overview of robust protocols and strategies for overcoming the challenges associated with sterically hindered amide bond formation. We will explore various classes of coupling reagents, optimized reaction conditions, and alternative methodologies, presenting quantitative data and detailed experimental protocols to guide researchers in successfully synthesizing even the most challenging amides.
General Considerations for Difficult Couplings
Successfully forming an amide bond between sterically hindered substrates often requires moving beyond standard coupling conditions. Key factors to consider include:
-
Choice of Coupling Reagent: The reactivity of the activating agent is crucial. Highly reactive reagents are often necessary to overcome the steric barrier.
-
Reaction Temperature: Elevated temperatures, sometimes with microwave assistance, can significantly increase reaction rates and yields.[1]
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of activated intermediates. Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile are commonly used.[1][2]
-
Base: An appropriate organic base is needed to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine. Diisopropylethylamine (DIPEA) is a common choice due to its non-nucleophilic and sterically hindered nature.
Protocol 1: Acyl Fluoride-Mediated Amide Coupling
The in situ formation of acyl fluorides represents a highly effective strategy for coupling sterically hindered substrates.[1] Acyl fluorides are relatively stable yet exhibit high reactivity towards amines, minimizing steric hindrance between the coupling partners.[1] This method has proven efficient where other standard protocols have failed.[1][3][4][5]
General Signaling Pathway for Amide Bond Formation
Caption: General mechanism of amide bond formation via an activated carboxylic acid intermediate.
Experimental Protocol: BTFFH-Mediated Acyl Fluoride Formation
This protocol is adapted from a procedure found to be effective for a variety of sterically hindered substrates.[1][6]
-
Reagent Preparation: In a clean, dry vial under an inert atmosphere (e.g., Argon), add the carboxylic acid (1.3 equivalents).
-
Activation: Add dichloromethane (CH2Cl2, 2 mL per mmol of the limiting amine). To this solution, add N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.5 equivalents) followed by diisopropylethylamine (DIPEA) (4.5 equivalents).
-
Stirring: Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.
-
Amine Addition: Add the sterically hindered amine (1.0 equivalent) to the reaction mixture.
-
Heating: Seal the vial and heat the reaction mixture in an oil bath at 80°C for 12-24 hours. Caution: Heating CH2Cl2 above its boiling point will cause overpressure in a sealed reactor. Ensure the reaction vessel can withstand the pressure.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic phases, wash with brine, dry over magnesium sulfate (MgSO4), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Data Presentation: Acyl Fluoride Method for Hindered Substrates
| Carboxylic Acid | Amine | Product Yield (%) | Reaction Time (h) | Ref. |
| 2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid | 2-Amino-5-nitropyridine | 81 | 24 | [6] |
| 2,2-Diphenylacetic acid | 2-Amino-5-nitropyridine | 93 | 24 | [6] |
| Triphenylacetic acid | tert-Butylamine | 90 | 12 | [1] |
| Octanoic acid | tert-Pentylamine | 91 | 12 | [1] |
| N-Boc-L-proline | (R)-1-Phenethylamine | 95 | 12 | [1] |
Protocol 2: Uronium/Phosphonium Salt-Based Coupling
Uronium and phosphonium salts are among the most effective coupling reagents for difficult amide bond formations. Reagents such as HATU and COMU are highly reactive and have become standards in peptide synthesis and medicinal chemistry.[7][8] COMU, an OxymaPure-based reagent, is particularly noteworthy for its high efficiency, improved safety profile over benzotriazole-based reagents like HATU, and excellent performance in coupling sterically hindered amino acids.[8][9]
Experimental Protocol: COMU-Mediated Coupling
This protocol is a general procedure for solution-phase amide synthesis using COMU.
-
Reagent Preparation: Dissolve the carboxylic acid (1.05 equivalents) and the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF or MeCN).
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0 equivalents), to the solution.
-
Coupling Reagent Addition: Add (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, or until reaction completion is observed by TLC or LC-MS. For particularly challenging substrates, heating may be required.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified via flash chromatography.
Data Presentation: Uronium Salt Method
| Coupling Reagent | Carboxylic Acid | Amine | Solvent | Yield (%) | Ref. |
| HATU | Acid 13 | Aniline 14 | DMF | >95 | [9] |
| COMU | Acid 13 | Aniline 14 | DMF | >95 | [9] |
| COMU | N-Boc-Phe | H-Gly-OMe | MeCN | 98 | [9] |
| COMU | N-Boc-Aib | H-Aib-OMe | DMF | 85 | [9] |
Protocol 3: Carbodiimide Coupling with Additives
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[8][10] For sterically hindered substrates, their effectiveness is dramatically increased by the use of additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[11][12] The combination of EDC, OxymaPure, and a base provides a powerful system for challenging couplings.[11]
Experimental Protocol: EDC/OxymaPure Coupling
This protocol is based on an optimized method for OxymaPure-mediated peptide bond formation in solution.[11]
-
Reagent Preparation: In a round-bottomed flask, dissolve EDC-HCl (1.0 equivalent) in a 1:1 mixture of DCM/DMF. Stir at room temperature for ~20 minutes to allow for dissolution, then cool to 0°C in an ice bath.
-
Activation Mixture: Add the N-protected amino acid (1.0 equivalent) and OxymaPure (1.0 equivalent) to the carbodiimide solution. Stir for 20 minutes at 0°C.
-
Amine and Base Addition: Add the amino acid ester hydrochloride (1.0 equivalent) followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 10% citric acid, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized or purified by column chromatography.
Data Presentation: Carbodiimide/Additive Method for Hindered Peptides
| Peptide Sequence | Coupling Conditions | Purity (%) | Ref. |
| Z-L-Phg-Val-OMe | EDC-HCl/OxymaPure | >99 (after recrystallization) | [11] |
| H-Aib-Aib-Aib-Aib-Aib-NH2 | DIC/OxymaPure | 95 | [12] |
| H-Val-Val-Ile-Ala-Gly-NH2 | EDC-HCl/OxymaPure | 96 | [12] |
Alternative Strategies for Extremely Hindered Substrates
When conventional coupling reagents fail, alternative synthetic strategies may be necessary.
-
Grignard Reagents with Isocyanates: This method provides a robust solution for the synthesis of highly sterically hindered amides by the direct coupling of Grignard reagents to isocyanates.[13][14] The reaction is often high-yielding and user-friendly.[13]
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction time and temperature, enabling the use of highly reactive intermediates that might be problematic in batch synthesis.[15] This can lead to high yields and reduced side reactions, even for challenging substrates.[15][16]
Workflow for Optimizing Difficult Amide Couplings
Caption: A logical workflow for the systematic optimization of challenging amide bond formation reactions.
Conclusion
The formation of amide bonds with sterically hindered substrates requires careful consideration of the reaction protocol. The use of highly reactive coupling reagents, such as those that form acyl fluorides in situ (e.g., BTFFH) or modern uronium salts (e.g., COMU), often provides a successful route where traditional methods fail. Optimization of reaction parameters, including temperature and solvent, is critical. For the most recalcitrant cases, alternative methodologies such as the use of Grignard reagents or flow chemistry should be considered. The protocols and data presented in this application note serve as a comprehensive guide for researchers to navigate the complexities of synthesizing sterically demanding amides.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. Bot Detection [iris-biotech.de]
- 8. bachem.com [bachem.com]
- 9. digital.csic.es [digital.csic.es]
- 10. peptide.com [peptide.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chimia.ch [chimia.ch]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Amides from Sterically Hindered Amines and Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. However, the coupling of sterically bulky amines and carboxylic acids presents a significant challenge, often leading to low yields and requiring harsh reaction conditions with standard coupling methods. This document provides detailed application notes and protocols for several effective methods to overcome these steric challenges, enabling the efficient synthesis of highly hindered amides.
Introduction to Challenges in Hindered Amide Coupling
The primary difficulty in coupling bulky substrates arises from the slow rate of nucleophilic attack by the sterically hindered amine on the activated carboxylic acid derivative. This sluggish reaction is often outcompeted by side reactions, such as the decomposition of the activated species or racemization of chiral centers. Consequently, specialized reagents and protocols have been developed to facilitate these challenging transformations. This document will focus on three prominent and effective strategies:
-
Acyl Fluoride Mediated Coupling: This method involves the in situ generation of acyl fluorides, which are highly reactive yet sterically less demanding than many other activated acid derivatives.[1][2]
-
Carbodiimide Coupling with Additives: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling agents that can be effective for hindered systems, especially when used with additives that suppress side reactions.[3][4]
-
Modern Onium Salt-Based Coupling Reagents: Reagents such as HATU and COMU are highly efficient for difficult couplings, including those involving sterically hindered or N-methylated amino acids.[5][6]
Data Presentation: Comparison of Coupling Methods
The following tables summarize quantitative data for the synthesis of hindered amides using different coupling protocols. These examples highlight the effectiveness of specialized reagents for challenging substrates.
Table 1: Acyl Fluoride Mediated Coupling of Hindered Substrates
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Triphenylacetic acid | tert-Butylamine | BTFFH | DIPEA | CH₂Cl₂ | 80 | 24 | 91 | [1] |
| Boc-Proline | 2,6-Diisopropylaniline | BTFFH | DIPEA | CH₂Cl₂ | 80 | 24 | 85 | [1] |
| Octanoic acid | tert-Pentylamine | BTFFH | DIPEA | CH₂Cl₂ | 80 | 24 | 91 | [1] |
Table 2: Carbodiimide-Mediated Coupling of Hindered Substrates
| Carboxylic Acid | Amine | Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Benzoylbenzoic acid | 3-Methoxybenzohydrazide | HATU | - | DIPEA | DMF | RT | 12 | 85-90 | [7] |
| N-Boc-valine | N-Methyl-L-leucine methyl ester | DCC | HOBt | DIPEA | CH₂Cl₂ | RT | 24 | 75 | [3][5] |
| Adamantane-1-carboxylic acid | Aniline | EDC | HOBt | DMAP | DMF | RT | 18 | 88 | [3] |
Table 3: Modern Onium Salt-Based Coupling of Hindered Substrates
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-Boc-Aib | Aib-OMe | HATU | DIPEA | DMF | RT | 12 | >95 |[5][6] | | N-Boc-N-Me-Val | H-Pro-OMe | COMU | DIPEA | DMF | RT | 6 | 92 |[5] | | Pivolic acid | 2,6-Dimethylaniline | PyBOP | DIPEA | CH₂Cl₂ | RT | 24 | 85 |[6] |
Experimental Protocols
Protocol for Acyl Fluoride Mediated Amide Coupling using BTFFH
This protocol is particularly effective for coupling sterically hindered carboxylic acids with hindered or electron-deficient amines.[1] The in situ formation of the acyl fluoride minimizes steric hindrance during the activation step.
Materials:
-
Sterically hindered carboxylic acid (1.0 equiv)
-
Sterically hindered amine (1.2 equiv)
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the carboxylic acid in anhydrous dichloromethane, add BTFFH and DIPEA.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.
-
Add the amine to the reaction mixture.
-
Seal the reaction vessel and heat to 80 °C in a microwave reactor or a sealed tube with conventional heating.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Carbodiimide-Mediated Amide Coupling using DCC/HOBt
This protocol is a classic and cost-effective method for amide bond formation. The addition of HOBt is crucial for suppressing racemization and improving yields, especially with hindered substrates.[3]
Materials:
-
Sterically hindered carboxylic acid (1.0 equiv)
-
Sterically hindered amine (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Hydroxybenzotriazole (HOBt) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve the carboxylic acid and HOBt in anhydrous dichloromethane.
-
Add the amine and DIPEA to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol for Modern Onium Salt-Mediated Amide Coupling using HATU
HATU is a highly efficient coupling reagent that is particularly useful for challenging couplings, including the formation of peptide bonds between sterically hindered or N-methylated amino acids.[5][6]
Materials:
-
Sterically hindered carboxylic acid (1.0 equiv)
-
Sterically hindered amine (1.1 equiv)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography.
Visualizations
The following diagrams illustrate the general workflows and mechanisms for the described amide coupling protocols.
Caption: General workflow for amide synthesis.
Caption: Acyl fluoride mediated amide coupling.
Caption: Carbodiimide mediated amide coupling.
Caption: HATU mediated amide coupling mechanism.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. growingscience.com [growingscience.com]
Application Notes and Protocols for the Metal-Free Synthesis of Hindered Amides Using Hypervalent Iodine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The amide bond is a cornerstone of chemical synthesis, fundamental to the structure of peptides, proteins, and a vast array of pharmaceuticals. However, the formation of amides from sterically hindered carboxylic acids and amines presents a significant challenge in synthetic chemistry.[1][2][3] Traditional coupling reagents often fail or provide low yields when faced with bulky substrates.[2] To circumvent these limitations, metal-free synthetic strategies have gained prominence. Among these, the use of hypervalent iodine(III) reagents has emerged as a powerful and versatile approach for the construction of hindered amide bonds under mild conditions.[4][5] These reagents are valued for their low toxicity, high reactivity, and functional group tolerance, making them attractive alternatives to metal-based catalysts.[6][7] This document provides detailed protocols and application notes for the metal-free synthesis of hindered amides utilizing hypervalent iodine(III) reagents.
Reaction Principle and Mechanism
The hypervalent iodine(III)-mediated synthesis of hindered amides typically proceeds through the activation of a carboxylic acid derivative, such as a p-hydroxyphenyl ester. The hypervalent iodine reagent, in conjunction with an activator like a pyridine-hydrogen fluoride complex, facilitates the formation of a highly reactive acyl fluoride intermediate. This intermediate is then readily attacked by a sterically hindered amine to furnish the desired amide product.[4]
Caption: Proposed mechanism for hindered amide synthesis.
Experimental Workflow
The general workflow for the synthesis of hindered amides using hypervalent iodine reagents is a straightforward process that involves the preparation of the starting materials, the coupling reaction, and subsequent purification of the product.
Caption: General experimental workflow for amide synthesis.
Detailed Protocols
Protocol 1: Synthesis of a Hindered Dipeptide
This protocol is adapted from the work of Maruoka and colleagues for the synthesis of a hindered dipeptide.[4][5]
Materials and Equipment:
-
Starting Materials: N-Boc-L-valine p-hydroxyphenyl ester, L-proline tert-butyl ester
-
Reagent: Phenyliodine bis(trifluoroacetate) (PIFA) or similar hypervalent iodine(III) reagent
-
Activator: Pyridine-hydrogen fluoride complex (70 wt. % HF)
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous
-
Workup: Saturated aqueous sodium bicarbonate (NaHCO₃), ethyl acetate (EtOAc), anhydrous sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, standard glassware for extraction and purification, thin-layer chromatography (TLC) plates, silica gel for column chromatography.
Procedure:
-
To a solution of N-Boc-L-valine p-hydroxyphenyl ester (0.1 mmol, 1.0 equiv) and L-proline tert-butyl ester (0.12 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (1.0 mL) in a round-bottom flask, the mixture is cooled to 0 °C using an ice bath.
-
Phenyliodine bis(trifluoroacetate) (PIFA) (0.12 mmol, 1.2 equiv) is added to the stirred solution.
-
Pyridine-hydrogen fluoride complex (0.6 mmol, 6.0 equiv) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for the time indicated by TLC or LC-MS monitoring (typically 1-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired hindered dipeptide.
Safety Precautions:
-
Pyridine-hydrogen fluoride is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, goggles, lab coat).
-
Hypervalent iodine reagents are strong oxidizers. Avoid contact with combustible materials.
Quantitative Data
The following tables summarize the scope and efficiency of the metal-free synthesis of hindered amides using hypervalent iodine reagents, with data extracted from the literature.[4]
Table 1: Synthesis of Hindered Amides from Various Amino Esters and Amines
| Entry | α-Amino Ester Substrate | Amine Substrate | Product | Yield (%) |
| 1 | N-Boc-Val-OPhOH | H-Pro-OtBu | N-Boc-Val-Pro-OtBu | 85 |
| 2 | N-Boc-Aib-OPhOH | H-Pro-OtBu | N-Boc-Aib-Pro-OtBu | 81 |
| 3 | N-Boc-Val-OPhOH | H-Aib-OtBu | N-Boc-Val-Aib-OtBu | 72 |
| 4 | N-Boc-Phg-OPhOH | H-Val-OMe | N-Boc-Phg-Val-OMe | 78 |
| 5 | N-Boc-D-Val-OPhOH | H-MeVal-OMe | N-Boc-D-Val-MeVal-OMe | 65 |
Reaction conditions: α-Amino ester (1.0 equiv), amine (1.2 equiv), PIFA (1.2 equiv), Pyridine-HF (6.0 equiv), CH₂Cl₂ at room temperature. Aib = α-aminoisobutyric acid, Phg = phenylglycine, MeVal = N-methylvaline.
Table 2: Influence of the Hypervalent Iodine Reagent and Activator
| Entry | Hypervalent Iodine Reagent | Activator | Solvent | Yield (%) |
| 1 | PIFA | Pyridine-HF | CH₂Cl₂ | 85 |
| 2 | PhI(OAc)₂ | Pyridine-HF | CH₂Cl₂ | 75 |
| 3 | PIFA | Olah's Reagent | CH₂Cl₂ | 82 |
| 4 | PIFA | No Activator | CH₂Cl₂ | <5 |
Based on the synthesis of N-Boc-Val-Pro-OtBu.
The use of hypervalent iodine(III) reagents provides a robust and efficient metal-free method for the synthesis of sterically hindered amides and peptides. This approach is characterized by its mild reaction conditions, broad substrate scope, and good to excellent yields. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and drug development, enabling the construction of challenging amide bonds that are often inaccessible through conventional methods. The continued development of hypervalent iodine chemistry promises further advancements in the synthesis of complex molecules.[8]
References
- 1. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Hypervalent Iodine‐Mediated Late‐Stage Peptide and Protein Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of N-Aryl Amide Atropisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Atropisomerism, a unique form of axial chirality arising from restricted rotation about a single bond, is increasingly recognized as a critical structural feature in medicinal chemistry and drug design.[1][2] N-aryl amides are a prominent class of compounds that frequently exhibit atropisomerism, where the steric hindrance around the N-aryl C–N bond impedes free rotation.[3][4] The configurational stability of these atropisomers can profoundly impact a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2][5] Consequently, the accurate characterization, separation, and analysis of their rotational barriers are essential for the development of safe and effective therapeutics.
These application notes provide an overview and detailed protocols for the key experimental and computational techniques used to characterize N-aryl amide atropisomers.
Classification of Atropisomeric Stability
A classification system based on the rotational energy barrier (ΔG‡) and corresponding half-life of interconversion (t1/2) at a given temperature is crucial for contextualizing experimental results.[2][6] This framework helps in deciding the appropriate characterization strategy and assessing the developmental feasibility of an atropisomeric drug candidate.[5]
| Class | Rotational Barrier (ΔG‡) | Half-life (t1/2) at RT | Characteristics & Implications |
| Class 1 | < 20 kcal/mol (< 84 kJ/mol) | < 1 minute | Rapidly interconverting conformers; often treated as achiral.[2][7] Cannot be separated by standard chiral chromatography. |
| Class 2 | 20–28 kcal/mol (84–117 kJ/mol) | Minutes to Months | Configurationally unstable; racemize on a timescale relevant to handling and storage.[2][7] Pose challenges for development. |
| Class 3 | > 28 kcal/mol (> 117 kJ/mol) | > Months to Years | Configurationally robust; can be isolated and handled as stable enantiomers.[2][7] Suitable for development as single atropisomers. |
General Workflow for Atropisomer Characterization
A systematic approach is necessary when encountering a potential N-aryl amide atropisomer. The following workflow outlines a logical sequence of experiments to determine the configurational stability and absolute configuration.
Figure 1: A decision-making workflow for characterizing N-aryl amide atropisomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Application Note
Chiral HPLC is the primary technique for separating atropisomers and quantifying their enantiomeric ratio (or enantiomeric excess, ee). By employing a chiral stationary phase (CSP), the two atropisomers interact diastereomerically, leading to different retention times and enabling their separation. For atropisomers with lower rotational barriers (Class 2), dynamic HPLC (D-HPLC) can be used, where temperature variations affect the on-column interconversion, leading to characteristic peak shapes (e.g., "Batman" profiles) from which kinetic data can be extracted.[1][7]
Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Begin screening with polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, etc.) as they are effective for a wide range of compounds.
-
Prepare an analytical sample of the racemic N-aryl amide at ~1 mg/mL in a suitable solvent.
-
Use a standard mobile phase system, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v), at a flow rate of 1 mL/min.
-
Monitor the separation using a UV detector at a relevant wavelength.
-
-
Method Optimization:
-
If partial or no separation is observed, systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol).
-
Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.
-
Adjust the column temperature. Lowering the temperature can improve resolution for atropisomers that interconvert on the HPLC timescale.[7]
-
-
Quantification:
-
Once baseline separation is achieved, integrate the peak areas of the two atropisomers (A1 and A2).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is a powerful tool for identifying the presence of atropisomers and determining their rotational energy barriers.[8] In a chiral environment, the signals of the two atropisomers can be resolved. This can be achieved by using a chiral solvating agent (CSA) or by performing Variable Temperature (VT) NMR experiments.[9][10][11] VT-NMR allows for the direct measurement of the Gibbs free energy of activation (ΔG‡) for rotation by analyzing the temperature-dependent changes in the NMR lineshape (coalescence).[1][12] For fluorine-containing molecules, ¹⁹F NMR is particularly advantageous due to its high sensitivity and large chemical shift dispersion.[9][10]
Protocol: Variable Temperature (VT) NMR for Rotational Barrier Determination
-
Sample Preparation:
-
Dissolve an accurately weighed sample of the N-aryl amide in a suitable deuterated solvent (e.g., toluene-d₈, DMSO-d₆) that is liquid over the required temperature range. Choose a solvent in which diastereotopic protons or other nuclei are well-resolved at the lowest temperature.
-
Ensure the concentration is sufficient for a good signal-to-noise ratio.
-
-
Instrument Setup:
-
Use an NMR spectrometer equipped with a calibrated variable temperature unit.[8]
-
Calibrate the probe temperature using a standard sample (e.g., methanol-d₄ or ethylene glycol).
-
-
Data Acquisition:
-
Start at a low temperature where the rotation is slow on the NMR timescale, and two distinct signals for a pair of diastereotopic nuclei are observed.
-
Incrementally increase the temperature in small steps (e.g., 5-10 K).
-
Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.
-
Continue until the temperature is well above the coalescence temperature (Tc), where the two signals have merged into a single, sharp peak.
-
-
Data Analysis:
-
Identify the coalescence temperature (Tc) and the chemical shift difference (Δν in Hz) at the low-temperature limit.
-
Calculate the rate constant for interconversion (k) at the coalescence temperature using the equation: k = π * Δν / √2.
-
Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = R * Tc * [22.96 + ln(Tc / k)], where R is the gas constant (1.987 cal·mol⁻¹·K⁻¹).
-
For more accurate results, perform a full lineshape analysis by simulating the spectra at different temperatures to extract the rate constants.[12]
-
Figure 2: Experimental workflow for VT-NMR analysis to determine rotational barriers.
X-Ray Crystallography
Application Note
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of configurationally stable (Class 3) atropisomers.[13][14] By analyzing the diffraction pattern of a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[15] The absolute configuration is typically determined using anomalous dispersion, often requiring the presence of a heavy atom.[16] If the molecule itself is difficult to crystallize, co-crystallization with a suitable host molecule can be employed.[15]
Protocol: Single Crystal Growth and Data Collection
-
Crystal Growth:
-
Purify the single atropisomer (obtained via preparative chiral HPLC or asymmetric synthesis) to the highest possible degree.
-
Screen a variety of crystallization conditions. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.
-
Vapor Diffusion: Dissolve the compound in a solvent and place it in a sealed chamber containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly.
-
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed single crystal with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head for analysis.
-
-
Data Collection and Structure Refinement:
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model. The absolute configuration can be confidently assigned if the Flack parameter refines to a value close to 0.[14]
-
Computational Chemistry
Application Note
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the rotational energy barriers of atropisomers.[17][18] These calculations can guide synthetic efforts and help interpret experimental results. By modeling the transition state of rotation around the C–N bond, the energy profile can be computed, providing a theoretical ΔG‡ value. While computationally intensive, these methods are powerful for screening potential atropisomeric candidates before synthesis.[17]
Protocol: DFT Calculation of Rotational Barrier
-
Structure Preparation:
-
Build the 3D structure of the N-aryl amide using molecular modeling software.
-
-
Conformational Search:
-
Perform a conformational search to locate the ground-state geometry of the molecule. Optimize this geometry using a suitable level of theory (e.g., B3LYP/6-31G*).[18]
-
-
Transition State Search:
-
Identify the relevant dihedral angle for rotation around the N-aryl C–N bond.
-
Perform a relaxed potential energy surface scan by rotating this dihedral angle in small increments (e.g., 10-15 degrees) while allowing all other geometric parameters to relax.
-
The highest point on the energy profile corresponds to the transition state (TS).
-
Perform a full TS optimization starting from the geometry identified in the scan, followed by a frequency calculation to confirm it is a true TS (i.e., has one imaginary frequency).
-
-
Energy Calculation:
-
Calculate the single-point energies of the ground state and transition state structures using a higher level of theory or a larger basis set for improved accuracy.
-
The rotational barrier (ΔG‡) is the difference in the calculated free energies of the transition state and the ground state.
-
References
- 1. Interrogating the configurational stability of atropisomers | Springer Nature Experiments [experiments.springernature.com]
- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of Non-Biaryl Atropisomeric Amide Scaffolds Bearing a C–N Axis via Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. baranlab.org [baranlab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 13. purechemistry.org [purechemistry.org]
- 14. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.providence.edu [digitalcommons.providence.edu]
- 18. growingscience.com [growingscience.com]
Application Notes & Protocols: Green Chemistry Approaches to Catalytic Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for several green and sustainable methods for catalytic amide bond formation. Traditional methods often rely on stoichiometric activating agents, leading to significant waste. The catalytic approaches presented here offer higher atom economy and milder reaction conditions, aligning with the principles of green chemistry.
Boron-Based Catalysis for Direct Amidation
Direct amidation of carboxylic acids with amines is a highly atom-economical method for amide bond formation, with water as the only byproduct. Boron-based catalysts, such as boric acid and boronic acids, are effective for this transformation.
Application Note: Boric Acid Catalyzed Amidation
Boric acid is an inexpensive, readily available, and low-toxicity catalyst for the direct amidation of carboxylic acids. The reaction typically requires azeotropic removal of water to drive the equilibrium towards the amide product.
Data Presentation: Boric Acid Catalyzed Amidation of Benzoic Acid with Benzylamine
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 20 | 89 |
| 2 | 10 | 8 | >85 |
| 3 | 25 | 8 | >85 |
| 4 | 50 | 5 | <85 |
Data synthesized from a study on boric acid catalyzed amidation.[1][2]
Experimental Protocol: Boric Acid Catalyzed Synthesis of N-benzylbenzamide
Materials:
-
Benzoic acid (3.66 g, 0.03 mol)
-
Benzylamine (3.4 mL, 0.031 mol)
-
Boric acid (e.g., 0.186 g, 10 mol%)
-
Toluene (88 mL)
-
Hexanes (100 mL)
-
Reaction vessel equipped with a Dean-Stark trap and condenser
Procedure:
-
To the reaction vessel, add benzoic acid, boric acid, and toluene.
-
Stir the mixture for 10 minutes.
-
Add benzylamine to the reaction mixture.
-
Heat the mixture to reflux using an oil bath.
-
Continue heating until approximately 0.5 mL of water is collected in the Dean-Stark trap (approximately 8 hours for 10 mol% catalyst).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into hexanes to precipitate the product.
-
Collect the solid product by filtration and wash with hexanes.
-
The crude product can be further purified by crystallization.[1][2]
Catalytic Cycle: Boron-Catalyzed Direct Amidation
The proposed mechanism for boron-catalyzed amidation involves the formation of a dimeric B-O-B motif that activates the carboxylic acid and facilitates the nucleophilic attack of the amine.[3][4]
Caption: Proposed catalytic cycle for boric acid-catalyzed direct amidation.
Biocatalysis: Enzyme-Mediated Amide Synthesis
Enzymes, particularly lipases, can catalyze amide bond formation under mild conditions with high selectivity. Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, is a widely used biocatalyst for this purpose.
Application Note: CALB-Catalyzed Direct Amidation
CALB can efficiently catalyze the direct amidation of carboxylic acids with a variety of primary and secondary amines in green solvents like cyclopentyl methyl ether (CPME). The use of molecular sieves is often necessary to remove the water generated during the reaction.[5][6]
Data Presentation: Substrate Scope of CALB-Catalyzed Amidation
| Carboxylic Acid | Amine | Product | Conversion (%) | Yield (%) |
| Octanoic acid | Benzylamine | N-Benzyloctanamide | >92 | >90 |
| Octanoic acid | Cyclohexylamine | N-Cyclohexyloctanamide | >92 | >90 |
| Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | >92 | >90 |
| Phenylacetic acid | Morpholine | 2-Phenyl-1-morpholinoethan-1-one | >92 | >90 |
| Hexanoic acid | Piperidine | 1-(Piperidin-1-yl)hexan-1-one | >92 | >90 |
| Butyric acid | Benzylamine | N-Benzylbutyramide | >92 | >90 |
A selection of data from a study that synthesized 28 different amides.[5]
Experimental Protocol: General Procedure for CALB-Catalyzed Amidation
Materials:
-
Carboxylic acid (1 equivalent)
-
Amine (1-1.2 equivalents)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435), 50 mg
-
Cyclopentyl methyl ether (CPME), 1 mL
-
Molecular sieves (3 Å), 50 mg
-
n-Heptadecane (internal standard, optional)
-
Vial with a screw cap
Procedure:
-
In a vial, combine the carboxylic acid, amine, CALB, molecular sieves, and CPME.
-
If using an internal standard for GC analysis, add it to the mixture.
-
Seal the vial and place it in a shaker or on a stirring plate at 60 °C.
-
The reaction is typically complete within 90 minutes.[5]
-
Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS).
-
Upon completion, filter off the enzyme and molecular sieves.
-
The solvent can be removed under reduced pressure to yield the amide product, which is often of high purity without further purification.[5][6]
Reaction Mechanism: Lipase-Catalyzed Amidation
The catalytic triad (Ser-His-Asp) in the active site of the lipase is responsible for the catalytic activity. The reaction proceeds through an acyl-enzyme intermediate.
Caption: Simplified mechanism of lipase-catalyzed amide formation.
Ruthenium-Catalyzed Dehydrogenative Coupling of Alcohols and Amines
This method provides a green route to amides from readily available alcohols and amines, liberating dihydrogen as the only byproduct. Ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) or pincer ligands, are effective catalysts.[7][8]
Application Note: Ru-Catalyzed Amide Synthesis
The reaction is typically performed at elevated temperatures and can be catalyzed by in situ generated or pre-formed ruthenium complexes. The choice of ligands and base is crucial for the catalytic activity.
Data Presentation: Substrate Scope of Ruthenium-Catalyzed Amidation
| Alcohol | Amine | Product | Yield (%) |
| 1-Hexanol | Benzylamine | N-Benzylhexanamide | 85 |
| Benzyl alcohol | Hexylamine | N-Hexylbenzamide | 92 |
| 1-Butanol | Aniline | N-Phenylbutanamide | 78 |
| 1-Octanol | Cyclohexylamine | N-Cyclohexyloctanamide | 88 |
| 3-Phenyl-1-propanol | Benzylamine | N-Benzyl-3-phenylpropanamide | 82 |
Representative yields for the dehydrogenative coupling of various alcohols and amines catalyzed by ruthenium complexes.
Experimental Protocol: Ruthenium-Catalyzed Dehydrogenative Amidation
Materials:
-
Alcohol (1.0 mmol)
-
Amine (1.1 mmol)
-
[Ru(p-cymene)Cl₂]₂ (2.5 mol %)
-
Bis(diphenylphosphino)butane (dppb) (5 mol %)
-
Cesium carbonate (Cs₂CO₃) (10 mol %)
-
tert-Butanol (1 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add [Ru(p-cymene)Cl₂]₂, dppb, and Cs₂CO₃.
-
Add tert-butanol, followed by the alcohol and then the amine.
-
Seal the vessel and heat the reaction mixture at reflux for 24 hours.
-
After cooling to room temperature, the reaction mixture can be purified by column chromatography on silica gel to isolate the amide product.
Catalytic Cycle: Ruthenium-Catalyzed Dehydrogenative Coupling
The catalytic cycle is believed to involve the initial dehydrogenation of the alcohol to an aldehyde, which then reacts with the amine to form a hemiaminal. Subsequent dehydrogenation of the hemiaminal yields the amide and regenerates the active catalyst.[7][8]
Caption: Simplified catalytic cycle for Ru-catalyzed dehydrogenative amidation.
Photocatalytic Amide Synthesis Using Covalent Organic Frameworks (COFs)
A recent development in green amide synthesis involves the use of heterogeneous photocatalysts, such as Covalent Organic Frameworks (COFs), for the dehydrogenative coupling of alcohols and amines under visible light irradiation.
Application Note: COF-Mediated Photocatalytic Amidation
The use of a redox-active COF, such as TTT-DHTD COF, allows for the synthesis of amides from alcohols and amines at room temperature using red light, which is less harmful and has better penetration. This method offers high efficiency and catalyst recyclability.[3]
Data Presentation: TTT-DHTD COF-Catalyzed Amidation
| Alcohol | Amine | Yield (%) |
| Benzyl alcohol | Aniline | 95 |
| 4-Methoxybenzyl alcohol | 4-Methylaniline | 92 |
| 1-Phenylethanol | Benzylamine | 88 |
| Cinnamyl alcohol | Morpholine | 90 |
Representative yields for the photocatalytic dehydrogenative coupling using TTT-DHTD COF under red light irradiation.[3]
Experimental Protocol: Photocatalytic Amide Synthesis with a COF
Materials:
-
Alcohol (1.0 equivalent)
-
Amine (1.2 equivalents)
-
TTT-DHTD COF (catalyst, very low loading)
-
Solvent (e.g., acetonitrile)
-
Photoreactor equipped with a red light source
-
Reaction vessel suitable for photocatalysis
Procedure:
-
To the reaction vessel, add the TTT-DHTD COF, the alcohol, the amine, and the solvent.
-
Seal the vessel and place it in the photoreactor.
-
Irradiate the mixture with red light at room temperature with stirring.
-
Monitor the reaction progress by an appropriate analytical technique.
-
Upon completion, the catalyst can be recovered by filtration for reuse.
-
The product can be isolated from the filtrate by removal of the solvent and purified if necessary.[3]
Experimental Workflow: COF-Photocatalyzed Amidation
This workflow illustrates the general steps involved in the photocatalytic synthesis of amides using a COF catalyst.
Caption: General workflow for COF-photocatalyzed amide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave Assisted Fast Synthesis of a Donor-Acceptor COF Towards Photooxidative Amidation Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcohols using Hoveyda–Grubbs catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium-catalyzed oxidation of alcohols into amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent Organic Framework Catalyzed Amide Synthesis Directly from Alcohol Under Red Light Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sterically Hindered Amides in Materials Science: A Focus on N-mesityl-2,4,6-trimethylbenzamide as a Potential Polymer Stabilizer
Disclaimer: Direct applications of "N-mesityl-2,4,6-trimethylbenzamide" in materials science are not extensively documented in publicly available literature. However, its chemical structure, characterized by a sterically hindered amide group, suggests potential functionality analogous to that of Hindered Amine Stabilizers (HAS). HAS are a critical class of additives used to protect polymers from degradation. The following application notes and protocols are therefore based on the established principles and methodologies for evaluating HAS, providing a framework for the investigation of this compound and similar sterically hindered amides as polymer stabilizers.
Introduction: The Role of Sterically Hindered Amines in Polymer Stabilization
Polymers are susceptible to degradation upon exposure to environmental factors such as ultraviolet (UV) radiation and heat. This degradation, primarily through photo-oxidation, leads to a loss of mechanical properties, discoloration, and reduced service life.[1][2] Hindered Amine Stabilizers (HAS), also known as Hindered Amine Light Stabilizers (HALS), are highly effective additives that mitigate this degradation process.[3][4] Unlike UV absorbers, which function by absorbing UV radiation, HAS act as radical scavengers, interrupting the chain reactions of degradation.[2][3] The sterically hindered nature of these molecules is crucial for their long-term stability and regenerative activity.[3]
The molecule this compound possesses significant steric hindrance around the amide nitrogen due to the ortho-methyl groups on both the mesityl and trimethylbenzoyl moieties. This structural feature is analogous to the 2,2,6,6-tetramethylpiperidine core of traditional HAS.[4] This suggests that this compound could potentially function as a polymer stabilizer through a similar radical-scavenging mechanism.
Mechanism of Action: The Denisov Cycle
The primary mechanism by which HAS protect polymers is the Denisov Cycle.[2][3][5] This is a regenerative, catalytic cycle that continuously removes damaging free radicals from the polymer matrix. The cycle can be summarized as follows:
-
Initiation: The hindered amine is oxidized to a stable nitroxyl radical.[2][3]
-
Radical Trapping: The nitroxyl radical efficiently traps alkyl radicals (R•) and peroxy radicals (ROO•) that are formed during polymer degradation.[3][5]
-
Regeneration: Through a series of reactions, the trapped species are converted into non-radical products, and the hindered amine is regenerated, allowing it to participate in further stabilization cycles.[3][5]
This cyclic process is what makes HAS highly efficient and provides long-lasting protection at low concentrations.[3][4]
Caption: The Denisov Cycle illustrating the regenerative mechanism of Hindered Amine Stabilizers.
Potential Applications in Materials Science
Based on the analogy to HAS, this compound could find applications in various polymer systems that require long-term protection against photo-oxidative and thermal degradation.[1] These include:
-
Polyolefins (Polyethylene, Polypropylene): Used in automotive parts, outdoor furniture, and agricultural films where UV stability is paramount.[1]
-
Coatings and Paints: To prevent chalking, fading, and loss of gloss in exterior coatings.[5]
-
Adhesives and Sealants: To maintain mechanical integrity and adhesion upon prolonged environmental exposure.
-
Elastomers and Rubbers: To prevent embrittlement and cracking.
Quantitative Data on Stabilizer Performance
The effectiveness of a polymer stabilizer is evaluated based on several quantitative metrics. The following table presents typical data that would be collected to assess the performance of a new stabilizer like this compound, with example values for illustrative purposes.
| Property | Test Method | Unstabilized Polymer | Polymer + 0.2% Stabilizer | Polymer + 0.5% Stabilizer |
| Tensile Strength Retention (%) after 1000h UV Exposure | ASTM D638 | 25% | 75% | 90% |
| Elongation at Break Retention (%) after 1000h UV Exposure | ASTM D638 | 10% | 60% | 85% |
| Yellowness Index (YI) after 1000h UV Exposure | ASTM E313 | 45 | 15 | 8 |
| Gloss Retention (%) at 60° after 1000h UV Exposure | ASTM D523 | 30% | 80% | 95% |
| Oxidative Induction Time (OIT) at 200°C (minutes) | ASTM D3895 | 5 | 25 | 45 |
Experimental Protocols
The following protocols outline the key experiments for evaluating the efficacy of a novel hindered amine stabilizer.
5.1. Protocol for Sample Preparation
-
Compounding:
-
Dry the base polymer resin (e.g., polypropylene) in a vacuum oven at 80°C for 4 hours to remove moisture.
-
Prepare different formulations by dry blending the polymer powder with the stabilizer at desired concentrations (e.g., 0.1%, 0.2%, 0.5% by weight). A control sample with no stabilizer should also be prepared.
-
Melt-compound the blends using a twin-screw extruder. Set the temperature profile of the extruder appropriate for the polymer (e.g., 180-220°C for polypropylene).
-
Pelletize the extruded strands.
-
-
Specimen Molding:
-
Dry the compounded pellets at 80°C for 2 hours.
-
Use an injection molding machine to prepare standardized test specimens (e.g., tensile bars, plaques for color and gloss measurements) according to ASTM standards.
-
5.2. Protocol for Accelerated Weathering
-
Apparatus: Use a xenon arc weatherometer, which simulates the full spectrum of sunlight.
-
Test Conditions:
-
Set the irradiance level (e.g., 0.55 W/m² at 340 nm).
-
Set the black panel temperature (e.g., 63°C).
-
Set the relative humidity (e.g., 50%).
-
Include a water spray cycle to simulate rain (e.g., 18 minutes of spray every 2 hours).
-
-
Procedure:
-
Mount the test specimens in the weatherometer.
-
Expose the specimens for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Periodically remove specimens for analysis of mechanical and optical properties.
-
5.3. Protocol for Mechanical Property Testing
-
Tensile Testing:
-
Condition the exposed and unexposed tensile bars at standard conditions (23°C, 50% RH) for at least 24 hours.
-
Conduct tensile tests using a universal testing machine according to ASTM D638.
-
Measure the tensile strength, elongation at break, and tensile modulus.
-
Calculate the percentage retention of these properties after weathering.
-
5.4. Protocol for Optical Property Measurement
-
Color Measurement:
-
Use a spectrophotometer to measure the color of the exposed and unexposed plaques.
-
Calculate the Yellowness Index (YI) according to ASTM E313.
-
-
Gloss Measurement:
-
Use a gloss meter to measure the specular gloss of the plaques at a specified angle (e.g., 60°) according to ASTM D523.
-
Calculate the percentage of gloss retention.
-
References
Troubleshooting & Optimization
Troubleshooting low yield in hindered amide synthesis
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low yields in sterically hindered amide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my standard amide coupling reaction (e.g., using HATU, HBTU, EDC/HOBt) failing for my sterically hindered substrates?
Standard coupling methods often fail with sterically hindered substrates due to the slow nucleophilic attack of the bulky amine onto the activated carboxylate in a congested environment.[1] The difficulties are often linked to a combination of sterically hindered amines and/or carboxylic acids, as well as electron-poor amines.[2] Even with extended reaction times and elevated temperatures, these conventional methods may provide no significant product.[2][3]
Q2: What are the primary alternative strategies when standard coupling reagents are ineffective?
When facing severe steric hindrance, a change in strategy is often more effective than optimizing the existing protocol. Key alternatives include:
-
Formation of Acyl Fluorides: Acyl fluorides are small, highly reactive intermediates that minimize steric hindrance between the coupling partners.[2][4] They can be generated in situ using reagents like BTFFH under mild conditions.[4]
-
Addition of Grignard Reagents to Isocyanates: This method provides a robust solution for synthesizing exceptionally hindered amides where traditional coupling fails entirely.[1][5]
-
Use of Phosphonium and Aminium Salt Reagents: These reagents represent a significant improvement over carbodiimide methods, offering faster reaction times and reduced risk of racemization.[6]
Q3: What role does the solvent play in hindered amide couplings?
The choice of solvent is critical and can influence reaction rates and solubility.[3][6] For instance, in BTFFH-promoted couplings, the formation of the acid fluoride intermediate was found to be significantly faster and less prone to hydrolysis in dichloromethane (CH₂Cl₂) compared to DMF.[2]
Q4: Can protecting groups on my substrates be the source of low yield?
Yes, bulky protecting groups contribute to the overall steric hindrance of a substrate.[3] In some cases, the protecting group itself can interfere with the reaction. For example, the 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) protecting group aids in the acylation of hindered secondary amines by forming an internal activated ester that undergoes a favorable intramolecular acyl transfer.[7][8][9] Conversely, standard protecting groups can exacerbate steric clash, reducing reaction efficiency.
Q5: Are there any specific coupling reagents designed for hindered substrates?
Yes, several reagents have been developed to address this challenge. Fluorouronium reagents like TFFH and BTFFH have shown excellent results in the coupling of sterically hindered amino acids.[2] Additionally, COMU has been identified as an effective coupling reagent for reactions in aqueous media, which can be beneficial for certain substrates.[10]
Troubleshooting Guides
Guide 1: Low Yield with Standard Carbodiimide or Uronium/Aminium Salt Reagents
This guide provides a systematic approach to troubleshooting when common coupling methods yield poor results.
References
- 1. chimia.ch [chimia.ch]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Bot Detection [iris-biotech.de]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation | Crick [crick.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Reactions for Bulky Amines and Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with amide coupling reactions involving sterically hindered amines and carboxylic acids.
Troubleshooting Guide
This guide addresses common issues observed during coupling reactions with bulky substrates and offers potential solutions.
Q1: My coupling reaction is showing low to no yield with standard coupling reagents like DCC/HOBt or EDC/HOBt. What is the likely cause and what should I do?
A: Low or no yield with traditional carbodiimide reagents is a common issue when dealing with sterically hindered amines or carboxylic acids. The bulky nature of the substrates can significantly slow down the reaction rate, making these standard reagents ineffective.[1]
Troubleshooting Steps:
-
Switch to a more potent coupling reagent: Modern uronium/phosphonium salt-based reagents are generally more effective for hindered couplings. Consider using HATU, HCTU, PyAOP, or COMU.[2][3]
-
Consider acyl fluoride formation: In-situ generation of acyl fluorides can be highly effective for coupling sterically demanding substrates.[4][5][6] Reagents like TFFH or BTFFH are suitable for this purpose.[6]
-
Elevate the reaction temperature: For challenging couplings, increasing the temperature can help overcome the activation energy barrier. Microwave heating has been shown to be effective in some cases.[6]
-
Optimize the solvent: While DMF is a common solvent for coupling reactions, consider alternatives like DCM or 2-methyltetrahydrofuran (2-MeTHF), especially when using specific reagents like COMU.[2][7] Ensure the solvent is anhydrous, as water can hydrolyze activated species.[7]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize side reactions.[3][7]
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: Side reactions in hindered couplings can include racemization (for chiral carboxylic acids), formation of N-acylurea (with carbodiimides), and cyclization/decomposition pathways.
Troubleshooting Steps:
-
Minimize Racemization:
-
Use additives like OxymaPure or Cl-HOBt, which are known to suppress racemization better than HOBt.[2]
-
Reagents like COMU, which incorporates OxymaPure, are designed to reduce racemization.[3]
-
For particularly sensitive substrates, consider converting the carboxylic acid to an acyl fluoride, which is less prone to racemization during coupling.[2]
-
-
Avoid N-acylurea Formation: This is a specific issue with carbodiimide reagents (DCC, EDC). Switching to a phosphonium or uronium salt reagent (e.g., PyBOP, HATU) will eliminate this side product.[8]
-
Address substrate-specific decomposition: Some substrates, like arylacetic acids without alpha-substitution, may be prone to decomposition via ketene formation.[5] If this is suspected, exploring alternative synthetic routes or milder activation methods is recommended.
Q3: My starting materials are not fully soluble in the reaction solvent. How does this affect the reaction and what can I do?
A: Poor solubility of reactants can lead to slow or incomplete reactions.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents to find one that provides better solubility for both the amine and the carboxylic acid. Common choices include DMF, NMP, DMAc, DCM, and THF.[9] For greener alternatives, 2-MeTHF can be considered.[2]
-
Use of Additives: In some cases, adding a co-solvent might improve solubility.
-
Temperature Adjustment: Gently warming the mixture (if the reagents are stable) can sometimes help dissolve the starting materials before initiating the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for sterically hindered amino acids?
A: For sterically hindered amino acids, uronium and phosphonium salt-based reagents are highly recommended.
-
HATU and HCTU: These are highly efficient coupling reagents that have shown success in couplings involving N-methyl amino acids.[3]
-
PyAOP: This phosphonium salt is particularly effective for coupling N-protected N-methyl amino acids.[8]
-
COMU: A newer generation uronium salt that is comparable in efficiency to HATU but has improved safety and solubility profiles.[2][3]
-
Acyl Fluoride Precursors (TFFH, BTFFH): These reagents are excellent for generating acyl fluorides in situ, which are highly reactive and well-suited for coupling hindered α,α-disubstituted amino acids.[3][6]
Q2: When should I consider converting my carboxylic acid to an acid chloride?
A: Converting a carboxylic acid to an acid chloride is a classic activation method that can be effective for very unreactive amines.[10] However, this approach has drawbacks:
-
Harsh Conditions: Reagents like thionyl chloride or oxalyl chloride are often used, which may not be compatible with sensitive functional groups in your molecule.[11]
-
Side Reactions: The high reactivity of acid chlorides can lead to side reactions.
-
Two-Step Process: It requires an additional synthetic step to first form and isolate the acid chloride.
This method is often considered a "last resort" when modern coupling reagents fail.
Q3: Can I use microwave heating to accelerate my sluggish coupling reaction?
A: Yes, microwave heating can be a valuable tool to accelerate slow coupling reactions, particularly for hindered substrates. It has been successfully used in protocols involving the in-situ formation of acyl fluorides, leading to significantly increased conversion.[6] However, it is crucial to monitor the reaction closely as decomposition of reactants or products can also be accelerated at higher temperatures.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for a Hindered Amide Bond Formation
| Entry | Coupling Agent(s) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| 1 | EDC/HOBt | RT | 24 | <5 | [5] |
| 2 | DCC/DMAP | RT | 24 | <5 | [5] |
| 3 | Ghosez's Reagent | RT | 24 | <5 | [5] |
| 4 | BTFFH/DIPEA | 80 (Microwave) | 0.5 | 43 | [6] |
This table is a representative example based on data for a challenging coupling. Actual results will vary depending on the specific substrates.
Table 2: Isolated Yields for Coupling of Hindered Amino Acids using Benzotriazole Activation
| N-Protected Amino Acid | Coupling Partner | Isolated Yield (%) | Reference |
| Cbz-Aib-OH | H-Val-OMe | 85 | [1][12][13] |
| Fmoc-Aib-OH | H-Phe-OMe | 92 | [1][12][13] |
| Cbz-(αMe)Val-OH | H-Ala-OMe | 78 | [1][12][13] |
| Fmoc-(αMe)Phe-OH | H-Aib-OBu | 81 | [1][12][13] |
Aib = α-aminoisobutyric acid, (αMe)Val = α-methylvaline, (αMe)Phe = α-methylphenylalanine
Experimental Protocols
Protocol 1: General Procedure for Hindered Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF (or DCM).
-
Add the amine (1.1 equiv.) to the solution.
-
Add a non-nucleophilic base, such as DIPEA (3.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 equiv.) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Bond Formation via In-Situ Acyl Fluoride Generation with TFFH
-
Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM.
-
Add DIPEA (2.0 equiv.) to the solution.
-
Add TFFH (1.1 equiv.) and stir the mixture at room temperature for 15-30 minutes to form the acyl fluoride.
-
Add the amine (1.2 equiv.) to the reaction mixture.
-
Stir at room temperature or heat as necessary (e.g., 80 °C) for 12-24 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, cool to room temperature, dilute with DCM, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Logical flow for selecting an appropriate coupling reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. reddit.com [reddit.com]
- 12. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Technical Support Center: Synthesis of Bulky Amides
Welcome to the technical support center for the synthesis of sterically hindered amides. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sterically demanding amide bonds.
Frequently Asked Questions (FAQs)
Q1: Why is my standard amide coupling reaction (e.g., using HATU/DIPEA or EDC/HOBt) failing or giving low yields with bulky substrates?
A: Standard peptide coupling reagents often fail when synthesizing sterically hindered amides due to the difficulty of bringing a bulky carboxylic acid and a bulky amine together.[1][2] The activated intermediate, such as an O-acylisourea ester, is often too sterically congested to be attacked by a hindered amine nucleophile.[3] Furthermore, for some less reactive aryl amines, even highly reactive acyl chlorides may not lead to the desired product without modification.[]
Common causes for failure include:
-
Steric Hindrance: The sheer size of the substituents on the carboxylic acid or the amine (or both) physically blocks the reactive centers from approaching each other.
-
Low Nucleophilicity of the Amine: Bulky groups on the amine can reduce its nucleophilicity, slowing down the desired reaction.
-
Reactivity of the Coupling Reagent: Many common coupling reagents are not potent enough to activate a heavily substituted carboxylic acid in a way that overcomes the steric barrier.[5]
Q2: I am observing very low to no product formation. What are the likely causes and troubleshooting steps?
A: Low or no product formation is the most common issue. A systematic approach to troubleshooting is essential. The workflow below can help diagnose the issue and suggest alternative strategies.
References
Technical Support Center: Purification of Sterically Hindered Amides
Welcome to the technical support center for the purification of sterically hindered amides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these sterically demanding molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of sterically hindered amides.
1. Column Chromatography Issues
| Question/Problem | Possible Cause(s) | Recommended Solution(s) |
| My sterically hindered amide is not moving from the baseline on the TLC plate, even with highly polar solvents. | The amide is highly polar and strongly adsorbed to the silica gel. The steric hindrance may also play a role in its interaction with the stationary phase. | - Switch to a different stationary phase: Consider using alumina (basic or neutral) or reverse-phase silica gel.[1] - Use a more polar mobile phase: A solvent system containing a small percentage of methanol or ammonia in dichloromethane can be effective for very polar compounds.[1] - Dry-loading the sample: If the compound has poor solubility in the column eluent, dry-loading it onto silica can improve the separation.[2] |
| My amide appears as multiple spots or a streak on the TLC/column, even though the NMR looks clean. | This may be due to the presence of stable rotamers (rotational isomers) around the amide C-N bond, which is common in sterically hindered amides.[3][4] These rotamers can interconvert slowly and may separate during chromatography.[3] | - Alter the chromatography conditions: Changing the solvent polarity or temperature can sometimes cause the rotamers to co-elute. - Analyze fractions carefully: Collect all fractions that contain your product (as determined by a secondary method like mass spectrometry) and combine them. The rotamers may interconvert back to the equilibrium mixture in solution. - Consider the possibility of decomposition: Test if your compound is stable on silica gel by spotting it on a TLC plate, letting it sit for a while, and then eluting it.[1] |
| The yield of my amide is very low after column chromatography. | The amide may be partially decomposing on the acidic silica gel. Sterically hindered amides can be sensitive to acidic conditions. | - Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine. This can be done by adding a small percentage of triethylamine to the eluent. - Use an alternative stationary phase: As mentioned before, alumina or reverse-phase silica are good alternatives.[1] |
| My product is eluting with a starting material that has a similar Rf. | The chosen solvent system is not providing adequate separation. | - Optimize the solvent system: Systematically screen different solvent mixtures with varying polarities. Sometimes a less polar solvent system can provide better separation for greasy, sterically hindered compounds. - Gradient elution: Start with a less polar solvent and gradually increase the polarity. This can help to separate compounds with close Rf values. |
2. Crystallization Challenges
| Question/Problem | Possible Cause(s) | Recommended Solution(s) |
| My sterically hindered amide oils out instead of crystallizing. | The compound may be impure, the cooling process might be too rapid, or the chosen solvent is not appropriate. | - Ensure high purity: Try to purify the compound by another method (e.g., a quick filtration through a silica plug) before attempting crystallization. - Slow cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer. Avoid rapid cooling in an ice bath.[5][6] - Solvent screening: Experiment with a variety of solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[5][7][8] For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[7] |
| No crystals form, even after extended cooling. | The solution is not supersaturated. This could be due to using too much solvent or the compound being very soluble in the chosen solvent even at low temperatures. | - Reduce the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of your amide. - Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of your compound. - Change the solvent system: Add a "bad" solvent (one in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm until it is clear again before allowing it to cool slowly. |
| The resulting crystals are very small or needle-like. | This can be a result of rapid crystallization. | - Slower cooling: As mentioned above, a slower cooling rate encourages the growth of larger, more well-defined crystals.[6] - Use a different solvent: The choice of solvent can significantly influence crystal habit. |
3. Extraction Difficulties
| Question/Problem | Possible Cause(s) | Recommended Solution(s) |
| How do I remove unreacted carboxylic acid from my amide product? | The carboxylic acid is an acidic impurity. | - Basic wash: During the workup, wash the organic layer with a dilute aqueous base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[9][10] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.[9][10] The neutral amide will remain in the organic layer.[9][10] |
| How do I remove unreacted amine from my amide product? | The amine is a basic impurity. | - Acidic wash: Wash the organic layer with a dilute aqueous acid, such as hydrochloric acid (HCl).[11] The amine will be protonated to its ammonium salt, which will move into the aqueous layer, leaving the neutral amide in the organic layer.[11] |
| An emulsion forms during the extraction, and the layers will not separate. | Emulsions are common when dealing with complex mixtures or when the densities of the two phases are similar. | - Add brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion. - Centrifugation: If the emulsion persists, centrifuging the mixture can force the layers to separate. - Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate. |
Frequently Asked Questions (FAQs)
Q1: What is the best general purification technique for sterically hindered amides?
A1: There is no single "best" technique, as the optimal method depends on the specific properties of the amide and the impurities present. However, a common starting point is liquid-liquid extraction to remove acidic and basic impurities, followed by either column chromatography or recrystallization.[7][12] If chromatography leads to low yields, recrystallization is often a preferred alternative.[7]
Q2: My sterically hindered amide is a liquid at room temperature. Can I still use recrystallization?
A2: Recrystallization is primarily for solid compounds.[6] For liquid amides, column chromatography or distillation (if the compound is thermally stable and volatile) would be more appropriate purification methods.
Q3: I see two spots on my TLC for my purified amide. Does this mean it's still impure?
A3: Not necessarily. As mentioned in the troubleshooting guide, sterically hindered amides can exist as stable rotamers that may separate on TLC or column chromatography.[3] If NMR and mass spectrometry data confirm the presence of a single compound, the two spots are likely due to these isomers.
Q4: How can I confirm that my purified sterically hindered amide is pure?
A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and check for the presence of impurities.
-
Mass Spectrometry: To confirm the molecular weight of your compound.
-
Thin Layer Chromatography (TLC): To check for the presence of multiple components, keeping in mind the possibility of rotamers.
-
Melting Point Analysis: A sharp melting point range for a solid compound is a good indicator of purity.[6]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Sterically Hindered Amide
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).[13][14]
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.[13][14] Add a layer of sand on top of the silica.[13][14]
-
Sample Loading: Dissolve the crude amide in a minimal amount of the eluent or a slightly more polar solvent.[2] Carefully add the sample to the top of the column.[2] Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the column.[2]
-
Elution: Add the eluent to the column and begin collecting fractions.[15] Use a constant eluent composition (isocratic) or gradually increase the polarity of the eluent (gradient).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of a Sterically Hindered Amide
-
Solvent Selection: Choose a solvent in which the amide has high solubility at elevated temperatures and low solubility at room temperature.[5][8]
-
Dissolution: Place the crude amide in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[5][8]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature.[5][6] Further cooling in a refrigerator or freezer can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Liquid-Liquid Extraction for Removal of Acidic and Basic Impurities
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate) that is immiscible with water.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted carboxylic acid.[9][10] Separate the layers.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acidic solution (e.g., 1M HCl) to remove unreacted amine.[11] Separate the layers.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and help break any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude amide, which can then be further purified if necessary.
Visualizations
Caption: General experimental workflow for the purification of sterically hindered amides.
Caption: Troubleshooting logic for common purification issues with sterically hindered amides.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. BJOC - Chromatographically separable rotamers of an unhindered amide [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. brainly.com [brainly.com]
- 10. brainly.com [brainly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. orgchemboulder.com [orgchemboulder.com]
Side reactions in N-aryl amide synthesis and their prevention
Welcome to the Technical Support Center for N-Aryl Amide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of N-aryl amides.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Cause: Inefficient activation of the carboxylic acid.
-
Solution:
-
If using a coupling reagent (e.g., HATU, HBTU), ensure it is fresh and has been stored under anhydrous conditions.
-
When forming an acid chloride, use a slight excess of the chlorinating agent (e.g., oxalyl chloride, thionyl chloride) and consider adding a catalytic amount of DMF.[1] The formation of the acid chloride can be confirmed by IR (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch at a higher frequency) or by reacting a small aliquot with an amine and analyzing by LC-MS.
-
-
-
Cause: Low nucleophilicity of the aniline.
-
Solution:
-
Electron-deficient anilines are less reactive. In such cases, using more forcing reaction conditions (e.g., higher temperature) may be necessary. For acid chloride-based couplings, the addition of a catalyst like DMAP can be effective.[2]
-
For palladium-catalyzed reactions, the choice of ligand is critical for coupling electron-deficient or sterically hindered anilines. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective.
-
-
-
Cause: Steric hindrance in the carboxylic acid or the aniline.
-
Cause: The amine is present as a salt (e.g., hydrochloride).
-
Solution: The free amine is required for the reaction. Add a suitable base (e.g., triethylamine, DIPEA) to neutralize the salt and liberate the free amine before adding the activated carboxylic acid.[1]
-
Problem 2: Presence of Significant Side Products
This is a common issue with several potential underlying causes, each leading to a different side product. Refer to the specific side reaction FAQs below for detailed troubleshooting.
Frequently Asked Questions (FAQs)
FAQ 1: How can I prevent racemization when coupling a chiral carboxylic acid?
Racemization is a critical issue when the stereochemical integrity of the product is important. It often occurs via the formation of an oxazolone intermediate, which is facilitated by strong bases and high temperatures.[6]
Prevention Strategies:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective.[6][7][8] Urionium/aminium-based reagents like HATU and HBTU, which incorporate a HOBt or HOAt moiety, are generally preferred over carbodiimides alone.[6][7]
-
Base Selection: The choice of base can have a significant impact on the extent of racemization. Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6]
-
Temperature Control: Perform the coupling at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.[6]
-
Solvent Effects: The choice of solvent can influence the rate of racemization. Aprotic polar solvents like DMF or NMP are commonly used. Solvents like dichloromethane or acetonitrile have been reported to be less favorable in some cases.[9]
Quantitative Data on Racemization:
| Coupling Reagent/Additive | Base | Solvent | Racemization (%) |
| DCC | TEA | CH2Cl2 | High |
| DCC/HOBt | NMM | DMF | Low |
| HATU | DIPEA | DMF | Very Low |
| COMU | DIPEA | DMF | Very Low |
Note: The extent of racemization is highly substrate-dependent. The data above represents general trends.
FAQ 2: I am using an acid chloride, and my main side product is the hydrolyzed carboxylic acid. How can I avoid this?
Hydrolysis of the highly reactive acid chloride is a common side reaction, especially in the presence of moisture.
Prevention Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Use of a Base: The reaction of an amine with an acid chloride generates one equivalent of HCl. This acid can protonate the starting amine, rendering it unreactive. Therefore, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) should be used to scavenge the HCl.[2]
-
Schotten-Baumann Conditions: This method involves performing the reaction in a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate). The base in the aqueous layer neutralizes the HCl as it is formed, while the product remains in the organic layer.[10]
FAQ 3: In my Buchwald-Hartwig amination, I observe a significant amount of the hydrodehalogenated arene byproduct. What can I do to minimize this?
Hydrodehalogenation is a competing side reaction in palladium-catalyzed aminations, where the aryl halide is reduced to the corresponding arene.[11]
Prevention Strategies:
-
Ligand Selection: The choice of phosphine ligand is crucial. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally effective at promoting the desired C-N bond formation over hydrodehalogenation.[12]
-
Base Selection: The choice of base can influence the extent of this side reaction. Strong, non-coordinating bases like sodium tert-butoxide are commonly used.
-
Catalyst System: Using well-defined palladium precatalysts can improve reproducibility and minimize side reactions.
-
Reaction Conditions: Running the reaction under an inert atmosphere is important to prevent catalyst degradation, which can lead to side reactions. In some cases, a bimetallic palladium-copper nanocatalyst system in aqueous micelles has been shown to suppress hydrodehalogenation.[13][14]
Quantitative Data on Hydrodehalogenation:
| Ligand | Base | Solvent | Aryl Halide | Amine | Yield of N-Aryl Amide (%) | Yield of Arene Byproduct (%) |
| P(o-tol)3 | NaOtBu | Toluene | 4-bromotoluene | Morpholine | Low | High |
| XPhos | NaOtBu | Toluene | 4-chlorotoluene | Morpholine | >95 | <5 |
| RuPhos | NaOtBu | Dioxane | 4-chlorotoluene | Primary Amine | >95 | <5 |
Note: Yields are approximate and highly dependent on the specific substrates and reaction conditions.
FAQ 4: I am using EDC as a coupling reagent and I am getting a significant amount of an N-acylurea byproduct. How can I prevent this?
The formation of an N-acylurea is a common side reaction with carbodiimide coupling reagents like EDC and DCC. It occurs when the activated O-acylisourea intermediate rearranges to the more stable, but unreactive, N-acylurea.[6]
Prevention Strategies:
-
Use of Additives: Additives like HOBt or HOAt react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine. This is the most common and effective way to suppress N-acylurea formation.[6]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C) to slow down the rate of the rearrangement.[6]
-
pH Control: In aqueous media, lower pH (around 6.0) can suppress N-acylurea formation compared to neutral or basic conditions.[15]
-
Addition of Pyridine: Adding pyridine to the reaction mixture can also help to minimize the formation of N-acylurea.[15]
Quantitative Data on N-Acylurea Formation with EDC:
| Precursor | Additive | Temperature (°C) | pH | N-Acylurea Formation (%) |
| Ac-F-OH | None | 21 | 6.0 | ~2 |
| Ac-I-OH | None | 21 | 6.0 | ~33 |
| Ac-L-OH | None | 21 | 6.0 | ~9 |
| Ac-FG-OH | None | 21 | 6.0 | ~21 |
| Ac-FG-OH | Pyridine | 21 | 6.0 | ~4 |
Data adapted from relevant studies.[12] Ac = Acetyl, F = Phenylalanine, G = Glycine, I = Isoleucine, L = Leucine.
FAQ 5: I am trying to acylate a primary amine and I am getting the diacylated product. How can I favor monoacylation?
Diacylation can be a problem with highly reactive acylating agents like acid chlorides and anhydrides, especially with unhindered primary amines.[2]
Prevention Strategies:
-
Control Stoichiometry: Use a 1:1 stoichiometry of the amine to the acylating agent. Adding the acylating agent slowly to a solution of the amine can also favor monoacylation.
-
Use of a Bulky Base: A bulky base can selectively deprotonate the monoacylated product to a lesser extent, reducing its reactivity towards further acylation.
-
Protecting Groups: In cases where selective monoacylation is difficult, a protecting group strategy may be necessary.
-
Boron Complexation: Pre-treatment of a symmetrical primary diamine with 9-borabicyclo[3.3.1]nonane (9-BBN) can selectively deactivate one of the amine groups, leading to predominant monoacylation upon addition of an acyl chloride.[16][17][18]
Experimental Protocols
Protocol 1: General Procedure for Racemization-Free N-Aryl Amide Synthesis using HATU
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M) under an inert atmosphere, add the aniline (1.1 equiv) and HATU (1.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with Minimized Hydrodehalogenation
-
To an oven-dried Schlenk tube, add the Pd precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the biarylphosphine ligand (e.g., XPhos, 1.2-2.4 mol%), and the base (e.g., sodium tert-butoxide, 1.2 equiv).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the aryl halide (1.0 equiv) and the amide (1.2 equiv), followed by the anhydrous solvent (e.g., toluene, dioxane, 0.1 M).
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
- 4. biotage.com [biotage.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 15. Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Peptide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering steric hindrance during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Problem: Low coupling efficiency or incomplete reaction, especially with bulky or hindered amino acids.
Symptoms:
-
A positive Kaiser test (blue or purple beads) after a coupling step indicates unreacted primary amines.[1]
-
A positive TNBS test (orange beads) also indicates free amines.[1][2]
-
LC-MS analysis of a test cleavage shows a significant amount of the truncated peptide (deletion sequence).
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Detailed Explanation |
| Steric hindrance from bulky amino acids | 1. Choose a more powerful coupling reagent. 2. Increase reaction time and/or temperature. 3. Perform a double coupling. | For sterically hindered amino acids like Aib, Val, or Ile, standard coupling reagents may be insufficient.[3][4] Using stronger reagents like HATU, HCTU, or COMU can improve coupling efficiency.[3][4] These reagents form more reactive activated esters. Extending the reaction time or carefully increasing the temperature can also help drive the reaction to completion.[5][6] A double coupling, where the coupling step is repeated with fresh reagents, can be effective for difficult couplings.[7] |
| Peptide aggregation on the resin | 1. Change the synthesis solvent. 2. Incorporate backbone modifications. 3. Use a low-loading, high-swelling resin. | Hydrophobic sequences can aggregate on the resin, blocking reactive sites.[8][9][10] Switching from DMF to NMP or using solvent mixtures (e.g., "magic mixture": DCM/DMF/NMP 1:1:1) can disrupt secondary structures.[11] Incorporating pseudoproline dipeptides or Hmb/Dmb-protected amino acids can break up aggregating sequences.[2][8][9] Using a low-substitution resin with good swelling properties, like a PEG-based resin, increases the distance between peptide chains, reducing aggregation.[12][13] |
| Formation of secondary structures | 1. Use chaotropic salts. 2. Incorporate pseudoproline dipeptides. | Intra- and inter-chain hydrogen bonding can lead to the formation of secondary structures (e.g., β-sheets) that hinder reagent access.[13] Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt these hydrogen bonds.[2] Pseudoproline dipeptides are effective at disrupting secondary structure formation.[2][9] |
| Insufficient reagent concentration | 1. Increase the concentration of the amino acid and coupling reagent. | Higher concentrations of reactants can increase the probability of successful molecular interactions and drive the reaction forward, which is particularly useful for longer peptides.[7] It is recommended to use a higher molar ratio of the T3P coupling reagent to the amino acid substrate for more challenging couplings.[14] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent should I use for a sterically hindered amino acid like Aib (α-aminoisobutyric acid)?
A1: For sterically hindered α,α-disubstituted amino acids such as Aib, generating amino acid fluorides in situ is a highly effective strategy.[3][4] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are well-suited for this purpose.[3][15] Alternatively, highly reactive uronium/aminium or phosphonium salt-based reagents like HATU, HCTU, or COMU are recommended.[3][4] These are generally more efficient than carbodiimide-based reagents (e.g., DCC, DIC) for difficult couplings.[3]
Q2: My peptide is very hydrophobic and I suspect it's aggregating. What can I do?
A2: Peptide aggregation is a common problem with hydrophobic sequences.[9][10] Here are several strategies to overcome this:
-
Solvent Choice: Switch from DMF to NMP, or use a mixture of solvents like DCM/DMF/NMP (1:1:1), which can improve solvation.[11] Adding 25% DMSO in DMF can also be effective.[2]
-
Backbone Protection: Incorporate a Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) protected amino acid derivative, or a pseudoproline dipeptide, approximately every six residues to disrupt secondary structure formation.[2][11]
-
Resin Choice: Use a low-loading resin with good swelling characteristics, such as NovaPEG or NovaSyn® TG resins, to minimize inter-chain interactions.[2][12]
-
Chaotropic Agents: Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonds.[2]
Q3: When should I consider performing a double coupling?
A3: A double coupling is a useful strategy in several situations involving steric hindrance:
-
Bulky Residues: When coupling a sterically demanding amino acid, particularly if it is being added to another bulky residue.[7]
-
Proline-Adjacent Residues: The amino acid immediately following a proline residue can be difficult to couple due to the unique cyclic structure of proline.[7]
-
Repeating Sequences: In sequences with several identical amino acids in a row, a double coupling on the second or third residue can help prevent deletion mutations.[7]
-
Arginine Incorporation: Arginine has a bulky side chain and protecting group, making its incorporation challenging. A double coupling can improve efficiency.[7]
Q4: Can increasing the temperature of the coupling reaction help overcome steric hindrance?
A4: Yes, increasing the reaction temperature can help overcome steric hindrance by providing more kinetic energy to the reacting molecules.[5] This can be achieved through conventional heating or microwave-assisted synthesis.[9][16] However, be aware that elevated temperatures can also increase the risk of side reactions, such as racemization, especially with sensitive amino acids like Cys and His.[6][17] It is advisable to check for literature precedent before heating a reaction.[6]
Q5: What are pseudoproline dipeptides and how do they work?
A5: Pseudoproline dipeptides are derivatives of Ser or Thr where the side-chain hydroxyl group has been cyclized with the backbone amide nitrogen to form an oxazolidine ring. This modification temporarily introduces a "kink" into the peptide backbone, mimicking the structure of proline.[8] This disruption of the linear structure effectively prevents the formation of inter-chain hydrogen bonds that lead to aggregation and β-sheet formation.[2] The native peptide sequence is restored during the final TFA cleavage step.[2] They are introduced as dipeptides to avoid the difficulty of coupling to the sterically hindered oxazolidine nitrogen.[2]
Quantitative Data Summary
Table 1: Comparison of Coupling Reagent Performance for Hindered Couplings
| Coupling Reagent | Leaving Group | Relative Reactivity/Efficiency | Notes |
| HATU | OAt | Very High | Highly efficient for hindered couplings and N-methyl amino acids.[3] |
| HCTU | O-6-ClBt | High | More reactive than HOBt-based reagents. |
| COMU | OxymaPure | Very High | Comparable efficiency to HATU, with improved safety profile (non-explosive).[3] Excellent for microwave SPPS.[3] |
| PyBOP | OBt | Moderate | A standard phosphonium salt reagent, good for routine and some difficult couplings. |
| HBTU/TBTU | OBt | Moderate | Widely used uronium salt reagents. |
| DCC/DIC | - | Low-Moderate | Carbodiimide reagents, generally less effective for hindered couplings and prone to racemization without additives like HOBt.[3] |
Note: Relative reactivity is a general guide and can be sequence-dependent.
Table 2: Isolated Yields for Hindered Couplings Using Benzotriazole Activation
| Reactants (Amino Acid 1 + Amino Acid 2) | Isolated Yield (%) |
| Cbz-Aib-Bt + H-Val-OMe | 95% |
| Cbz-Val-Bt + H-Aib-OMe | 88% |
| Fmoc-Aib-Bt + H-Val-OMe | 91% |
| Fmoc-Val-Bt + H-Aib-OMe | 85% |
| Cbz-Phg-Bt + H-Aib-OMe | 82% |
| Data adapted from a study on N-acylbenzotriazoles for coupling sterically hindered amino acids. The benzotriazole activation method demonstrates high yields (41-95%) for these difficult couplings.[18][19][20] |
Experimental Protocols
Protocol 1: Standard Coupling Protocol for a Hindered Amino Acid using HATU
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) to the solution and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser or TNBS test to check for completion. If the test is positive, consider a second coupling (recoupling).
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to prepare for the next deprotection step.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Dipeptide Activation: Dissolve the pseudoproline dipeptide (2 eq.) and a coupling reagent such as HCTU or HATU (1.95 eq.) in a minimal volume of DMF.
-
Coupling: Add DIPEA (4 eq.) to the dipeptide solution and immediately add the mixture to the deprotected peptide-resin.[2]
-
Reaction Time: Agitate the mixture for 1-2 hours.[2]
-
Monitoring: Check for reaction completion using the TNBS test, as the Kaiser test is not suitable for the secondary amine of the oxazolidine ring.[2]
-
Washing: Wash the resin as described in step 7 of Protocol 1. The next cycle will couple an amino acid to the N-terminal residue of the incorporated dipeptide.
Visualizations
Caption: Troubleshooting workflow for incomplete peptide coupling.
Caption: Hierarchy of coupling reagent reactivity for difficult sequences.
References
- 1. Bot Detection [iris-biotech.de]
- 2. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. Bot Detection [iris-biotech.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. biotage.com [biotage.com]
- 8. solid-phase-peptide-synthesis-from-standard-procedures-to-the-synthesis-of-difficult-sequences - Ask this paper | Bohrium [bohrium.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. biotage.com [biotage.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. jpt.com [jpt.com]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Collection - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Improving the efficiency of sterically demanding amide couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during sterically demanding amide coupling reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Your reaction shows low conversion to the desired amide product, or no product is formed at all.
| Potential Cause | Recommended Solution |
| Steric Hindrance: The carboxylic acid and/or the amine are too bulky for standard coupling reagents. | - Switch to a coupling reagent known to be effective for hindered substrates, such as HATU, HBTU, or COMU. - Consider converting the carboxylic acid to a more reactive species like an acyl fluoride.[1][2][3] - For extremely hindered substrates, a method involving the addition of Grignard reagents to isocyanates may be successful.[4][5] |
| Poor Nucleophilicity of the Amine: The amine is electron-deficient, reducing its reactivity. | - Increase the reaction temperature.[1][6] - Use a stronger, non-nucleophilic base to fully deprotonate the amine. - Employ a coupling protocol specifically designed for electron-deficient amines, such as the in situ formation of acyl fluorides.[1][2][6] |
| Ineffective Carboxylic Acid Activation: The coupling reagent is not efficiently activating the carboxylic acid. | - Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. - Switch to a different class of coupling reagent (e.g., from a carbodiimide like EDC to a phosphonium salt like PyBOP or an aminium salt like HATU).[7] - Verify that the correct stoichiometry of coupling reagent and base is being used. |
| Side Reactions: The activated carboxylic acid is undergoing side reactions, such as anhydride formation. | - This can be an issue with reagents like oxalyl chloride.[8] Consider using a milder activating agent. - Add the amine to the reaction mixture as soon as the carboxylic acid activation is complete. |
| Hydrolysis: The activated intermediate or the product is sensitive to water. | - Ensure all reagents and solvents are strictly anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Significant Byproducts
Your reaction produces the desired amide, but also significant amounts of impurities.
| Potential Cause | Recommended Solution |
| Epimerization/Racemization: If your carboxylic acid has a stereocenter at the α-position, it may be prone to racemization. | - Use a coupling reagent known to suppress epimerization, such as COMU.[9] - Additives like HOBt or Oxyma can help minimize racemization when using carbodiimide reagents.[10] - Acyl fluorides are reported to be less prone to α-racemization than acyl chlorides.[2] |
| Side reactions with the coupling reagent: Some coupling reagents can lead to specific side products. | - Reagents like DAST and Deoxo-Fluor can release diethylamine, which may react with your activated acid.[2][3] Consider using a reagent like BTFFH that does not produce nucleophilic byproducts.[2][3] |
| Reaction with Solvent: The solvent may be participating in the reaction. | - Avoid using nucleophilic solvents like DMF if you suspect side reactions. Consider alternative solvents like CH2Cl2 or MeCN. |
Frequently Asked Questions (FAQs)
Q1: My standard coupling protocol with EDC/HOBt failed for a sterically hindered coupling. What should I try next?
A1: When standard carbodiimide methods like EDC/HOBt fail for sterically demanding substrates, it is often due to the high steric hindrance impeding the nucleophilic attack of the amine on the activated ester.[4] A recommended next step is to switch to a more potent coupling reagent.
-
Uronium/Aminium Reagents: Reagents like HATU, HBTU, and COMU are generally more effective for hindered couplings.[9][10]
-
Acyl Fluoride Formation: A highly effective strategy is the in situ formation of acyl fluorides, which are small and highly reactive intermediates.[3] This can be achieved using reagents like BTFFH.[2] This method has proven successful where other standard methods have failed.[1][6]
Q2: I am observing significant epimerization in my reaction. How can I minimize this?
A2: Epimerization is a common problem, especially in peptide couplings involving chiral carboxylic acids. To minimize racemization:
-
Choice of Reagent: Use coupling reagents known for low racemization, such as COMU.[9]
-
Additives: The addition of HOBt or Oxyma to carbodiimide-mediated couplings can significantly suppress racemization.[10]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of epimerization.
-
Acyl Fluorides: Acyl fluorides are generally less prone to racemization compared to their corresponding acyl chlorides.[2]
Q3: Can I simply increase the reaction temperature to overcome steric hindrance?
A3: Increasing the temperature can be an effective strategy to overcome the activation energy barrier in sterically hindered couplings.[1][6] However, this approach should be used with caution as it can also lead to:
-
Increased rates of side reactions.
-
Degradation of sensitive functional groups on your substrates.
-
Enhanced epimerization if a chiral carboxylic acid is used.
It is advisable to first try alternative coupling reagents before resorting to high temperatures. If you do increase the temperature, monitor the reaction closely for the formation of byproducts.
Q4: Are there any metal-free alternatives for activating hindered carboxylic acids?
A4: Yes, several metal-free methods are available. One notable approach involves the use of hypervalent iodine(III) reagents to generate highly reactive acyl fluoride intermediates under mild, metal-free conditions.[11] This method has been successfully applied to the synthesis of sterically hindered amides and peptides.[11]
Quantitative Data Summary
The following tables summarize quantitative data from literature on the performance of different coupling methods for sterically demanding amide bonds.
Table 1: Comparison of Coupling Reagents for a Hindered Amide Synthesis [2][6]
| Entry | Coupling Agent(s) | Temperature | Time | Conversion (%) |
| 1 | HATU/DIPEA | rt | 4 d | 17 |
| 2 | EDC/HOBt | rt | 24 h | 0 |
| 3 | DCC/DMAP | 40 °C (reflux) | 5 d | 0 |
| 4 | Ghosez's reagent | rt | 4 d | 9 |
| 5 | Acid chloride/AgCN | rt | 24 h | decomposition |
| 6 | BTFFH/DIPEA | 80 °C (MW) | 4 h | 85 |
Table 2: Optimization of BTFFH Promoted Coupling [2][6]
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | DMF | rt | 24 | 8 | — |
| 2 | DMF | 80 (MW) | 4 | 43 | 20 |
| 3 | CH2Cl2 | rt | 24 | 23 | — |
| 4 | CH2Cl2 | 80 (MW) | 4 | 85 | 61 |
| 5 | CH2Cl2 | 80 | 24 | 100 | 85 |
Experimental Protocols
Protocol 1: General Procedure for BTFFH-Promoted Amide Coupling [2]
-
To a solution of the carboxylic acid (1.3 equiv.) in CH2Cl2 (2 mL/mmol) is added BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.).
-
The reaction mixture is stirred at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride.
-
The amine (1.0 equiv.) is then added to the reaction mixture.
-
The reaction vessel is sealed and heated to 80 °C for 12-24 hours.
-
The reaction progress is monitored by HPLC or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent, and washed with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield sterically hindered amide couplings.
Caption: Logical relationships between problems and solutions in amide coupling.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. chimia.ch [chimia.ch]
- 5. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. hepatochem.com [hepatochem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Challenging Amide Bond Formations
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection for difficult amide bond formations.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of coupling reagents for amide bond formation?
A1: The most prevalent methods for amide bond formation involve the activation of a carboxylic acid using a coupling reagent. These reagents are typically categorized into three main classes:
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[1][] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Phosphonium Salts: Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high efficiency and ability to minimize side reactions.[1][3] A key advantage is that they do not react with the free amino group of the amine component.[3]
-
Aminium/Uronium Salts: This class includes reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][] They are highly efficient, offer fast reaction times, and result in minimal racemization.[1][3]
Q2: When is it necessary to use an additive like HOBt or HOAt?
A2: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing side reactions and improving the efficiency of amide couplings, particularly when using carbodiimide reagents.[1] Their primary functions are:
-
Minimizing Racemization: In peptide synthesis, activating a chiral carboxylic acid can lead to a loss of stereochemical integrity (epimerization or racemization).[4] HOBt and HOAt react with the activated intermediate to form an active ester, which is less prone to racemization upon reaction with the amine.[1] For example, coupling Z-Gly-Phe-OH with H-Val-OMe using DCC alone resulted in 35% epimerization, which dropped to 1.5% with the addition of HOBt.
-
Increasing Reaction Rates: The active esters formed are often more reactive towards the amine than the initial O-acylisourea intermediate, leading to higher yields and faster reactions.
-
Suppressing Side Reactions: Additives can help prevent the formation of unwanted byproducts, such as N-acylurea.[4]
Q3: What factors make an amide bond formation "challenging"?
A3: Several factors can complicate amide bond formation, often leading to low yields or reaction failure with standard protocols.[3][5] These challenges include:
-
Steric Hindrance: When either the carboxylic acid or the amine has bulky substituents near the reactive center, the approach of the nucleophilic amine to the activated carboxylic acid is impeded.[5][6]
-
Electron-Deficient Amines: Amines with electron-withdrawing groups are less nucleophilic, making them poor reactants in standard coupling reactions.[5] Examples include anilines with nitro groups or pyridines.[5][7]
-
Poorly Reactive Carboxylic Acids: Sterically hindered or electron-rich carboxylic acids can be difficult to activate.[8]
-
Low Solubility: If the reactants are not soluble in common reaction solvents, the reaction kinetics can be severely hindered.[3]
-
Presence of Sensitive Functional Groups: Harsh reaction conditions required for some challenging couplings may not be compatible with other functional groups in the molecule.[3]
Q4: How do I choose between activating the carboxylic acid as an acyl halide versus using a coupling reagent?
A4: The choice depends on the substrate's complexity and sensitivity.
-
Acyl Halides (e.g., Acyl Chlorides): Formation of acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a powerful method for activating carboxylic acids.[][7] This approach is often effective for unreactive amines.[7] However, the conditions can be harsh (e.g., elevated temperatures with neat SOCl₂) and may not be suitable for molecules with sensitive functional groups.[3][7] Acyl fluorides are an alternative that are more stable than acyl chlorides and less prone to cause racemization.[5][9][10]
-
Coupling Reagents: Standard coupling reagents (carbodiimides, phosphonium, and aminium salts) operate under milder conditions and are generally preferred for complex molecules and peptide synthesis to avoid side reactions and racemization.[3][11]
Q5: What are catalytic amidation methods and when should they be considered?
A5: Catalytic amidation is a greener and more atom-economical alternative to stoichiometric coupling reagents, as the sole byproduct is water.[12] These methods are particularly useful for large-scale synthesis.[12][13] Common catalysts include:
-
Boric Acid and Boronic Acids: These catalysts are effective for the direct condensation of carboxylic acids and amines, often at elevated temperatures with azeotropic removal of water.[12][14] Ortho-iodo substituted arylboronic acids have been shown to be highly effective.[12]
-
Metal Catalysts: Transition metals like titanium, zirconium, and nickel have been developed for catalytic amide synthesis.[8][12] These methods should be considered when developing a large-scale, sustainable process, but may require more optimization than standard coupling protocols. They may not be suitable for substrates that are sensitive to high temperatures.[14]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution & Rationale |
| Steric Hindrance | Switch to a less sterically demanding activation strategy. Acyl fluorides, being small, are ideal for minimizing steric hindrance between coupling partners.[5] Consider using a fluorinating reagent like BTFFH, which has been shown to be effective for coupling sterically hindered substrates where standard EDC/HOBt methods fail.[5] Alternatively, more powerful phosphonium or uronium reagents like PyBOP or HATU may overcome the steric barrier. |
| Poorly Nucleophilic Amine (Electron-Deficient) | Increase the reactivity of the activated species. Converting the carboxylic acid to an acyl chloride with SOCl₂ or oxalyl chloride can provide the necessary reactivity to couple with a weak nucleophile.[7] Alternatively, protocols developed for electron-deficient amines, such as the BTFFH method at elevated temperatures, can be effective.[5] Increasing the reaction temperature may also be necessary. |
| Ineffective Coupling Reagent/Conditions | The chosen coupling reagent may not be potent enough. If a carbodiimide like EDC fails, switch to a more powerful phosphonium (e.g., PyBOP) or uronium/aminium salt (e.g., HATU).[1][3] HATU is known to react faster and with less epimerization than HBTU.[1] Also, ensure the solvent is appropriate; non-polar solvents like toluene are often used for catalytic amidation, while DMF and CH₂Cl₂ are common for stoichiometric couplings.[8][15] |
| Formation of an Unreactive Anhydride | When attempting to form an acyl chloride with oxalyl chloride and catalytic DMF, anhydride formation can occur, which may be unreactive towards the amine.[7] Using neat thionyl chloride at elevated temperatures can be a more forceful method to ensure complete conversion to the acyl chloride.[7] |
| Salt Formation of Amine | If the amine starting material is a hydrochloride salt, it must be neutralized with a base (e.g., triethylamine, DIPEA) to liberate the free amine for reaction.[16][17] Ensure at least one equivalent of base is added for the salt, plus any additional base required by the coupling protocol. |
Problem: Racemization of Chiral Centers
| Possible Cause | Suggested Solution & Rationale |
| Over-activation with Carbodiimides | The O-acylisourea intermediate formed with carbodiimides is highly susceptible to racemization via oxazolone formation. Always use an additive like HOBt or, preferably, HOAt, which reacts to form a less racemization-prone active ester.[1] |
| Use of a Strong Base | Strong bases can promote racemization. When using a base, opt for a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). When coupling an amino acid to a resin, use only a catalytic amount of DMAP (≤ 0.15 equivalents) to avoid undesirable levels of racemization.[1] |
| High Reaction Temperature | Elevated temperatures can increase the rate of racemization. If possible, run the reaction at room temperature or below. |
| Reagent Choice | Some coupling reagents are inherently better at preserving stereochemistry. Phosphonium (BOP, PyBOP) and aminium (HATU, HBTU) reagents are generally considered superior to carbodiimides in this regard.[1][3] Acyl fluorides are also reported to be less prone to α-racemization than acyl chlorides.[5] |
Problem: Observable Byproducts
| Possible Cause | Suggested Solution & Rationale |
| Guanidinium Byproduct | With aminium/uronium reagents like HBTU/HATU, the amine can react with the coupling reagent itself, forming an inactive guanidinium species. To avoid this, pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine. |
| Insoluble Urea Byproduct | When using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can complicate purification.[1] For solution-phase synthesis, this can be an advantage as it precipitates out. For solid-phase synthesis, switch to DIC, which forms a more soluble urea byproduct that can be washed away.[1] Alternatively, use water-soluble EDC, where the urea byproduct can be removed with an aqueous wash.[1] |
| Dehydration of Asn/Gln | The side chains of asparagine and glutamine can be dehydrated to nitriles by carbodiimide reagents.[1] To prevent this, use a reagent like BOP, which does not cause this side reaction.[1] |
Comparative Data on Coupling Methods
The following table summarizes yields for challenging amide bond formations using different protocols, as reported in the literature.
| Carboxylic Acid | Amine | Method | Yield (%) | Reference |
| Diphenylacetic acid | Diisopropylamine | TaCl₅-based | 20 | [5] |
| Diphenylacetic acid | Diisopropylamine | DCC-mediated | 0 | [5] |
| Diphenylacetic acid | Diisopropylamine | BTFFH | 71 | [5] |
| Octanoic acid | tert-Pentylamine | XtalFluor-E | 8 | [5] |
| Octanoic acid | tert-Pentylamine | BTFFH | 91 | [5] |
| N-Boc-L-proline | (R)-1-phenethylamine | BTFFH | 95 (no epimerization) | [5] |
Key Experimental Protocols
Protocol 1: General Procedure for Challenging Amide Coupling via Acyl Fluoride (BTFFH Method) [5]
-
To a solution of the carboxylic acid (1.3 equiv.) in an appropriate anhydrous solvent (e.g., DMF, CH₂Cl₂), add BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.).
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride.
-
Add the amine (1.0 equiv.) to the reaction mixture.
-
Heat the reaction in a sealed vial at 80 °C for 12-24 hours.
-
Monitor the reaction progress by HPLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Standard Amide Coupling Using HATU
-
Dissolve the carboxylic acid (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 equiv.) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring by TLC or LCMS.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visual Guides
Logical Workflow for Troubleshooting a Failed Amide Coupling
Caption: Troubleshooting flowchart for failed amide coupling reactions.
Decision Pathway for Catalyst/Reagent Selection
Caption: Decision tree for selecting an appropriate amide coupling reagent.
References
- 1. peptide.com [peptide.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Bot Detection [iris-biotech.de]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 7. reddit.com [reddit.com]
- 8. Catalytic Amidation [catalyticamidation.info]
- 9. researchgate.net [researchgate.net]
- 10. amphoteros.com [amphoteros.com]
- 11. books.rsc.org [books.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Epimerization in Chiral Amide Synthesis
Welcome to the technical support center for managing epimerization in chiral amide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the loss of stereochemical integrity during amide bond formation.
Frequently Asked Questions (FAQs)
Q1: I am seeing a diastereomeric impurity in my reaction mixture after an amide coupling. Could this be due to epimerization?
A1: Yes, the presence of a diastereomeric impurity is a common indicator of epimerization at the chiral center of either your carboxylic acid or amine. Epimerization is the change in configuration at a single stereocenter in a molecule with multiple stereocenters. During amide synthesis, this typically occurs at the α-carbon of the activated carboxylic acid.[1]
Q2: What are the primary mechanisms that cause epimerization during amide coupling?
A2: There are two main pathways that lead to the loss of stereochemical integrity:
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of stereoisomers. This is considered the predominant mechanism for epimerization.[1]
-
Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton of the activated carboxylic acid, forming an enolate. Tautomerization back to the carbonyl form can result in inversion of the stereocenter.[1]
Q3: Which factors have the most significant impact on the extent of epimerization?
A3: Several factors can influence the rate and extent of epimerization:
-
Coupling Reagents: The choice of coupling reagent is critical. Reagents that generate highly reactive intermediates can be more prone to causing epimerization.
-
Base: The type and amount of base used can significantly impact epimerization. Stronger, less sterically hindered bases are more likely to cause epimerization.
-
Solvent: Polar aprotic solvents like DMF can promote epimerization by stabilizing the charged intermediates involved in the process.
-
Temperature: Higher reaction temperatures generally increase the rate of epimerization.
-
Structure of the Chiral Substrate: Amino acids with electron-withdrawing groups in their side chains are more susceptible to epimerization due to the increased acidity of the α-proton.[1] Sterically hindered amino acids can also lead to slower coupling rates, providing more time for epimerization to occur.
Troubleshooting Guides
Problem: Significant epimerization observed with a carbodiimide-based coupling reagent (e.g., EDC, DCC).
Troubleshooting Steps:
-
Introduce an Additive: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended when using carbodiimides.[2] These additives react with the initially formed O-acylisourea intermediate to generate an active ester that is less prone to epimerization.[2] HOAt (1-hydroxy-7-azabenzotriazole) is often more effective than HOBt in suppressing epimerization.
-
Consider a Different Carbodiimide: Diisopropylcarbodiimide (DIC) is sometimes reported to result in lower epimerization compared to EDC.[1]
-
Lower the Reaction Temperature: Perform the coupling at 0 °C or even lower temperatures to reduce the rate of epimerization.
-
Use a Weaker, More Hindered Base: If a base is required, switch from a base like triethylamine (TEA) to a more sterically hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine.
Problem: Epimerization is still an issue even with modern uronium/phosphonium coupling reagents (e.g., HATU, HBTU, PyBOP).
Troubleshooting Steps:
-
Optimize the Base: While these reagents are generally very effective, the choice of base is still important. Use a hindered base like DIEA. In some cases, an even weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial, although this can sometimes lead to lower reaction rates.
-
Control Stoichiometry: Use the minimum necessary amount of base. Typically, 2 equivalents of base are used with uronium/phosphonium reagents.
-
Pre-activation Time: Minimize the pre-activation time (the time the carboxylic acid is mixed with the coupling reagent and base before adding the amine). Prolonged pre-activation can lead to increased epimerization.
-
Solvent Choice: If possible, consider less polar solvents than DMF, such as dichloromethane (DCM) or tetrahydrofuran (THF), as they can sometimes reduce epimerization.
Data on Epimerization Levels
The following tables provide a summary of reported epimerization levels under various reaction conditions. Note that the extent of epimerization is highly substrate-dependent, and these values should be used as a general guide.
Table 1: Comparison of Coupling Reagents and Additives
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | % Epimerization |
| Z-Phg-OH | Val-OMe | EDC / HOBt | DIEA | DCM | 3.7 |
| Z-Phg-OH | Val-OMe | EDC / OxymaPure | DIEA | DCM | 0.1 |
| Z-Gly-Phe-OH | Pro-NH2 | DIC / HOAt | - | DMF | 4.2 |
| Z-Gly-Phe-OH | Pro-NH2 | EDC / HOAt | - | DMF | 29.8 |
Data compiled from multiple sources.
Table 2: Influence of Base on Epimerization
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | % Epimerization |
| Z-Phe-Val-OH | Ala-OEt | BOP | NMM | MeCN | 2.6 |
| Z-Phe-Val-OH | Ala-OEt | BOP | DIEA | MeCN | 1.8 |
| Z-Phe-Val-OH | Ala-OEt | BOP | 2,4,6-Collidine | MeCN | 1.2 |
Data is illustrative and based on trends reported in the literature.
Experimental Protocols
Protocol 1: Low-Epimerization Amide Coupling using HATU/DIEA
This protocol is suitable for many standard amide couplings where minimizing epimerization is a priority.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add HATU (1.1 eq) to the solution, followed by diisopropylethylamine (DIEA) (2.0 eq).
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes.
-
Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: Low-Epimerization Amide Coupling using EDC/OxymaPure
This protocol is a good alternative to carbodiimide couplings with HOBt, as OxymaPure is considered a safer additive.
-
Preparation: In a clean, dry flask, dissolve the chiral carboxylic acid (1.0 eq) and OxymaPure (1.0 eq) in dichloromethane (DCM) or ethyl acetate.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of EDC: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the cooled solution.
-
Addition of Amine and Base: Add the amine (1.0 eq) and DIEA (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with the organic solvent used for the reaction. Wash the organic layer with 1 N HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of Epimerization in Chiral Amide Synthesis.
Caption: Troubleshooting Workflow for Managing Epimerization.
References
Technical Support Center: Synthesis of N-mesityl-2,4,6-trimethylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-mesityl-2,4,6-trimethylbenzamide. This document addresses common issues related to solvent effects and the challenges posed by steric hindrance in this reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound challenging?
The primary challenge in synthesizing this compound lies in the significant steric hindrance around the reactive sites of both starting materials: 2,4,6-trimethylbenzoyl chloride and 2,4,6-trimethylaniline (mesitylamine). The ortho-methyl groups on both the benzoyl chloride and the aniline impede the approach of the nucleophilic amine to the electrophilic carbonyl carbon, making the formation of the amide bond difficult. Consequently, standard amide coupling methods often result in low to moderate yields.
Q2: Which coupling reagents are recommended for this synthesis?
Due to the high steric hindrance, many common coupling reagents fail to provide satisfactory yields. The use of phosphonium-based coupling reagents is often more effective. Specifically, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) has been reported to yield moderate success in the synthesis of this compound. Alternative, more reactive reagents developed for sterically hindered couplings, such as bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP), may also be considered.[1]
Q3: What is the general role of the solvent in this reaction?
The solvent plays a crucial role in the synthesis of this compound by:
-
Solubilizing Reactants: Ensuring that the sterically hindered starting materials and reagents are in the same phase to react.
-
Stabilizing Intermediates: The polarity of the solvent can affect the stability of the activated carboxylic acid intermediate and the transition state of the reaction.
-
Influencing Reaction Rate: The choice of solvent can significantly impact the rate of the amide bond formation.
Q4: Are there any alternative synthetic routes that bypass the direct amide coupling?
Yes, for exceptionally hindered amides, alternative methods can be explored. One such approach involves the addition of a Grignard reagent to an isocyanate.[2] In this case, mesitylmagnesium bromide could be added to 2,4,6-trimethylphenyl isocyanate. This method circumvents the direct coupling of a sterically hindered carboxylic acid and amine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Coupling Reagent: Standard coupling reagents (e.g., DCC, EDC/HOBt) are often ineffective due to steric hindrance. | Use a more powerful coupling reagent designed for sterically hindered substrates, such as PyBOP or PyBrOP.[1] |
| Inappropriate Solvent: The chosen solvent may not adequately solubilize the reactants or stabilize the reaction intermediates. | Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), which are commonly used for PyBOP-mediated couplings.[3] Consider exploring other solvents if yields remain low (see Data Presentation table). | |
| Low Reaction Temperature: The activation energy for this sterically hindered reaction is likely high, and ambient temperature may not be sufficient. | Gradually increase the reaction temperature. Monitor the reaction closely for potential side product formation at higher temperatures. | |
| Insufficient Reaction Time: Due to the slow reaction kinetics of sterically hindered molecules, the reaction may require an extended period to reach completion. | Increase the reaction time and monitor progress using an appropriate analytical technique like TLC or LC-MS. | |
| Formation of Side Products | Decomposition of Coupling Reagent: The coupling reagent may be unstable under the reaction conditions, leading to byproducts that complicate purification. | Ensure the coupling reagent is of high purity and added under an inert atmosphere. |
| Side Reactions of Starting Materials: At elevated temperatures, the starting materials or the product might undergo side reactions. | Optimize the reaction temperature to find a balance between reaction rate and stability. | |
| Difficulty in Product Purification | Removal of PyBOP Byproducts: The byproducts of PyBOP, such as tris(pyrrolidin-1-yl)phosphine oxide, can be challenging to remove. | Purification can be achieved through column chromatography. Alternatively, acidic washes (e.g., 10% citric acid or dilute HCl) can be employed during the workup to remove the water-soluble phosphine oxide byproduct.[3][4] |
| Unreacted Starting Materials: Due to the challenging nature of the reaction, a significant amount of starting materials may remain. | Optimize the stoichiometry of the reactants. A slight excess of the acid and coupling reagent may be beneficial. Purification via column chromatography will be necessary to separate the product from unreacted starting materials. |
Data Presentation
| Solvent | Dielectric Constant (20°C) | Typical Reaction Temperature | Expected Outcome/Considerations |
| N,N-Dimethylformamide (DMF) | 36.7 | Room Temperature to 50°C | Recommended starting solvent. Good solubilizing properties for polar reactants and reagents.[3] |
| Dichloromethane (DCM) | 9.1 | Room Temperature | A common solvent for amide couplings. Its lower boiling point can be advantageous for purification.[3] |
| Acetonitrile (ACN) | 37.5 | Room Temperature to Reflux | A polar aprotic solvent that can be an effective alternative to DMF. |
| Tetrahydrofuran (THF) | 7.5 | Room Temperature to Reflux | A less polar aprotic solvent. May be suitable if side reactions in more polar solvents are an issue. |
| Toluene | 2.4 | Reflux | A non-polar solvent. May be effective in driving the reaction forward by azeotropic removal of water if present, though less common for phosphonium-based couplings. |
Experimental Protocols
Key Experiment: Synthesis of this compound via PyBOP Coupling
This protocol is a general procedure based on standard PyBOP coupling methods and should be optimized for the specific substrates.
Materials:
-
2,4,6-trimethylbenzoic acid
-
2,4,6-trimethylaniline
-
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
10% aqueous citric acid solution or 1M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethylbenzoic acid (1.0 eq.) in anhydrous DMF (or DCM).
-
Addition of Amine and Base: Add 2,4,6-trimethylaniline (1.0 - 1.2 eq.) and DIPEA (2.0 - 3.0 eq.) to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. Add PyBOP (1.1 - 1.5 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be applied.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 10% citric acid solution (to remove the base and PyBOP byproducts), water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
Navigating the Challenges of Sterically Hindered Amide Bond Formation: A Comparative Guide to Catalytic Solutions
For researchers, scientists, and professionals in drug development, the synthesis of sterically hindered amides presents a persistent challenge. Traditional coupling reagents often fall short in the face of bulky substrates, leading to low yields and forcing harsh reaction conditions. This guide provides a comprehensive comparison of modern catalytic strategies designed to overcome these synthetic hurdles, offering a toolkit of options for even the most demanding amide bond formations.
The construction of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where a significant percentage of drug candidates contain this functional group. However, when steric hindrance around the carboxylic acid or the amine component increases, the efficiency of classical amide coupling methods diminishes dramatically. In response to this challenge, a variety of catalytic systems have been developed, offering milder conditions, improved yields, and broader substrate scope. This guide will delve into the performance of several key catalytic approaches, presenting comparative data, detailed experimental protocols, and mechanistic insights to aid in the selection of the optimal catalyst for a given synthetic problem.
Performance Comparison of Catalysts for Hindered Amide Bond Formation
The choice of catalyst is critical for the successful synthesis of sterically demanding amides. Below is a summary of the performance of various catalyst types, highlighting their strengths and weaknesses in terms of yield, reaction conditions, and substrate compatibility.
| Catalyst Type | Catalyst Examples | Typical Reaction Conditions | Hindered Substrate Scope | Advantages | Limitations |
| Organoboron Catalysts | Arylboronic acids (e.g., 2-iodophenylboronic acid, 3,5-bis(trifluoromethyl)phenylboronic acid), Borate esters | High temperatures (reflux in toluene or xylene), often with azeotropic removal of water. | Good to excellent for hindered aliphatic and aromatic carboxylic acids and amines. | Readily available, low toxicity, high functional group tolerance. | High reaction temperatures, may require dehydrating agents. |
| Hypervalent Iodine Reagents | Phenyliodine diacetate (PIDA), Dess-Martin periodinane (DMP) | Mild conditions, often at room temperature. | Effective for the synthesis of hindered amides and peptides from bulky amines.[1] | Metal-free, mild reaction conditions. | Stoichiometric use of the iodine reagent is often required. |
| In Situ Acyl Fluoride Formation | Cyanuric fluoride, Deoxo-Fluor, Pentafluoropyridine (PFP) | Mild to elevated temperatures, depending on the fluorinating agent. | Highly efficient for coupling sterically hindered substrates and electron-deficient amines where standard methods fail.[2] | Overcomes steric hindrance by using a small activating group (fluorine). | Fluorinating agents can be toxic and require careful handling. |
| Transition Metal Catalysts | Ti(OiPr)₄, ZrCl₄, Ru- and Co-based catalysts | Varied, from room temperature to elevated temperatures. | Broad scope, including the synthesis of α-tertiary amides.[3] | High catalytic activity, can enable novel reaction pathways. | Potential for metal contamination in the final product, some catalysts are air- or moisture-sensitive. |
| Enzymatic Catalysts | Candida antarctica lipase B (CALB) | Mild temperatures, often in organic solvents. | Can accommodate a range of substrates, but highly hindered examples are less explored.[4] | High selectivity, environmentally benign, mild reaction conditions. | Substrate scope can be limited, enzymes can be sensitive to reaction conditions. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of these catalytic methods. Below are representative protocols for several of the discussed catalyst systems.
Protocol 1: Boronic Acid-Catalyzed Amidation of a Hindered Carboxylic Acid and Amine
Reaction: Synthesis of N-(tert-butyl)pivalamide
Materials:
-
Pivalic acid (1.0 mmol, 102 mg)
-
tert-Butylamine (1.2 mmol, 126 µL)
-
2-Iodophenylboronic acid (0.1 mmol, 25 mg)
-
Toluene (5 mL)
-
Molecular sieves, 4 Å (500 mg)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pivalic acid, 2-iodophenylboronic acid, and molecular sieves.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add toluene via syringe, followed by tert-butylamine.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: In Situ Acyl Fluoride Formation for Hindered Amide Synthesis
Reaction: Synthesis of N,2,2-trimethyl-N-phenylpropanamide
Materials:
-
Pivalic acid (1.0 mmol, 102 mg)
-
N-Methylaniline (1.0 mmol, 108 µL)
-
Pentafluoropyridine (PFP) (1.5 mmol, 165 µL)
-
Triethylamine (2.0 mmol, 279 µL)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, dissolve pivalic acid in DCM.
-
Add pentafluoropyridine and triethylamine to the solution and stir at room temperature for 1 hour to generate the acyl fluoride in situ.
-
Add N-methylaniline to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the target amide.[2]
Protocol 3: Enzymatic Synthesis of an Amide using Candida antarctica Lipase B (CALB)
Reaction: Synthesis of N-benzylacetamide
Materials:
-
Acetic acid (1.0 mmol, 57 µL)
-
Benzylamine (1.0 mmol, 109 µL)
-
Immobilized Candida antarctica lipase B (Novozym 435) (50 mg)
-
Cyclopentyl methyl ether (CPME) (5 mL)
-
Molecular sieves, 3 Å (250 mg)
Procedure:
-
To a vial, add acetic acid, benzylamine, CPME, and molecular sieves.
-
Add the immobilized CALB to the mixture.
-
Seal the vial and place it in an incubator shaker at 60 °C and 200 rpm for 48 hours.
-
Monitor the conversion by taking aliquots and analyzing by GC-MS.
-
After the reaction is complete, filter off the enzyme and molecular sieves.
-
Wash the enzyme with fresh solvent to be reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the pure amide.[4]
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and troubleshooting synthetic challenges. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for several of the discussed methods.
References
A Researcher's Guide to DFT Studies on Rotational Barriers in N-Mesityl Amides
For Researchers, Scientists, and Drug Development Professionals
The study of rotational barriers in N-mesityl amides is crucial for understanding the conformational dynamics and potential for atropisomerism in these sterically hindered molecules. Atropisomers, stereoisomers arising from restricted rotation around a single bond, are of significant interest in medicinal chemistry and materials science due to their unique, stable three-dimensional structures. Density Functional Theory (DFT) has emerged as a powerful tool to computationally model and predict these rotational energy barriers, complementing experimental techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy.
Understanding Rotational Barriers in N-Mesityl Amides
The significant steric hindrance imposed by the mesityl group (2,4,6-trimethylphenyl) ortho-substituents dramatically increases the energy barrier to rotation around the N-aryl and amide (C-N) bonds. This restricted rotation can lead to stable atropisomers if the rotational barrier is sufficiently high (typically with a Gibbs free energy of activation, ΔG‡, greater than 22 kcal/mol at room temperature), allowing for the isolation of distinct, non-interconverting rotational conformers.[1] DFT calculations are instrumental in predicting this rotational barrier by determining the energy difference between the molecule's ground state (lowest energy conformation) and its transition state for rotation.
Comparative Data on Rotational Barriers in Hindered Amides
To contextualize the expected rotational barriers in N-mesityl amides, the following table summarizes DFT-calculated and experimental rotational barriers for a selection of other sterically hindered amides. This data illustrates the profound effect of bulky substituents on the restriction of C-N bond rotation.
| Amide/Compound | Computational Method | Calculated Rotational Barrier (ΔG‡, kcal/mol) | Experimental Rotational Barrier (kcal/mol) | Reference |
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | SMD(CDCl3)/B3LYP/6-311++G(d,p) | - | 16.4 | --INVALID-LINK--[2] |
| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | - | - | 12.4 | --INVALID-LINK--[2] |
| N-(2-pyrimidyl)carbamate | DFT Calculation | <9 | <9 | --INVALID-LINK--[3] |
| N-phenylcarbamate | - | - | 12.5 | --INVALID-LINK--[3] |
Note: The absence of a comprehensive study on a series of N-mesityl amides necessitates the use of analogous compounds to demonstrate the principles of steric hindrance.
Experimental and Computational Protocols
Computational Protocol: A DFT Approach
A typical DFT study to determine the rotational barrier in an N-mesityl amide involves the following steps:
-
Ground State Optimization: The initial geometry of the N-mesityl amide is constructed and then optimized to find the lowest energy conformation (ground state). Popular DFT functionals for this purpose include B3LYP and M06-2X, often paired with a basis set like 6-311++G(d,p) to provide a good balance of accuracy and computational cost.[2] Solvent effects can be incorporated using a continuum model such as the SMD model.[2]
-
Transition State Search: The transition state for the rotation around the desired bond (e.g., the N-aryl or C-N bond) is located. This is the saddle point on the potential energy surface connecting two ground state conformers. This is often achieved by performing a relaxed potential energy surface scan, where the dihedral angle of the bond of interest is systematically rotated, and at each step, the rest of the molecule's geometry is optimized. The highest point on this energy profile provides an initial guess for the transition state structure. This structure is then fully optimized using a transition state search algorithm.
-
Frequency Calculations: To confirm the nature of the optimized structures, frequency calculations are performed. A ground state will have all real (positive) vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the rotational coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating the Gibbs free energy of activation (ΔG‡).
-
Barrier Calculation: The rotational barrier (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the ground state.
Experimental Protocol: Dynamic NMR Spectroscopy
Dynamic NMR (DNMR) spectroscopy is the primary experimental technique used to measure rotational barriers.
-
Sample Preparation: The N-mesityl amide is dissolved in a suitable solvent.
-
Variable Temperature NMR: A series of NMR spectra (typically ¹H NMR) are recorded at different temperatures. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for the different rotational conformers may be observed.
-
Coalescence Temperature Determination: As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden and eventually merge into a single, averaged signal. The temperature at which this merging occurs is called the coalescence temperature (Tc).
-
Barrier Calculation: The Gibbs free energy of activation (ΔG‡) at the coalescence temperature can be calculated from Tc and the frequency difference between the signals of the two conformers at slow exchange using established equations.
Visualizing the Concepts and Workflow
To further clarify these processes, the following diagrams illustrate the theoretical concept of a rotational barrier and the typical workflow for a DFT study.
Caption: Energy profile of a rotational barrier in a hindered amide.
Caption: Workflow for a typical DFT study of a rotational barrier.
References
A Researcher's Guide to the Validation of Atropisomeric Ratios in Hindered Amides by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of atropisomeric ratios in hindered amides is a critical aspect of drug discovery and development. Atropisomers, stereoisomers arising from restricted rotation around a single bond, can exhibit different pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose, offering robust and reliable methods for the separation and quantification of these isomers.
This guide provides a comprehensive comparison of HPLC with alternative methods, supported by experimental data, and offers detailed protocols for the validation of atropisomeric ratios in hindered amides.
Comparative Analysis of Analytical Techniques
While HPLC is a cornerstone for atropisomeric analysis, other techniques such as Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy also play important roles. The choice of method often depends on the specific requirements of the analysis, including speed, resolution, and the nature of the analyte.
| Parameter | HPLC (High-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of analytes between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure and dynamics. |
| Primary Use | Quantitative analysis and purification of atropisomers. | Rapid chiral separations and purifications. | Structural elucidation and determination of rotational barriers. Can be used for quantitative analysis. |
| Analysis Time | Typically longer run times compared to SFC. | Faster analysis times due to lower viscosity of the mobile phase.[2] | Can be rapid for determining ratios in solution but may require longer acquisition times for detailed kinetic studies. |
| Resolution | High resolution achievable with a wide range of chiral stationary phases. | Often provides higher efficiency and resolution for chiral compounds compared to HPLC.[2] | Resolution of individual atropisomers is possible if their signals are distinct. Chiral solvating agents may be required. |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower organic solvent consumption, making it a "greener" alternative.[2] | Solvent choice is for sample dissolution; deuterated solvents are required. |
| Temperature Control | Crucial for preventing on-column interconversion of atropisomers; low temperatures are often necessary.[3][4] | Temperature is a critical parameter affecting fluid density and selectivity. | Variable temperature experiments are key for studying interconversion kinetics. |
| Sensitivity | High sensitivity with UV and other detectors. | Compatible with a range of detectors, including mass spectrometry, offering high sensitivity. | Generally lower sensitivity compared to chromatographic techniques for trace analysis.[5] |
| Quantitative Accuracy & Precision | Excellent accuracy and precision for validated methods. | Can provide excellent accuracy and precision, comparable to HPLC. | Good for determining ratios of isomers in solution; precision can be influenced by signal-to-noise and spectral overlap. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for the Separation of Sotorasib Atropisomers
Sotorasib is a KRAS inhibitor that exhibits atropisomerism due to restricted rotation around a C-N bond.[6][7] The following protocol is based on a method developed for the analytical and preparative resolution of its atropisomers.[6]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
2. Chromatographic Conditions:
-
Column: CHIRALPAK® IE (Daicel)
-
Mobile Phase: Heptane / Dichloromethane / Ethanol (50/40/10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
3. Validation Parameters and Acceptance Criteria:
| Parameter | Method | Acceptance Criteria |
| Specificity | Analyze a blank, a placebo, and the sample solution. | No interference at the retention times of the atropisomers. |
| Linearity | Analyze a series of solutions over a range of concentrations (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of the atropisomers at different concentration levels. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the sample at the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the analysis on a different day with a different analyst and/or instrument. | RSD between the two sets of results ≤ 3.0%. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±2°C, mobile phase composition ±2%). | System suitability parameters remain within acceptable limits. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
Protocol 2: Low-Temperature Chiral HPLC for Atropisomers with Low Rotational Barriers
For hindered amides with lower barriers to rotation, on-column interconversion can be a significant issue. Low-temperature HPLC is critical to prevent this and obtain accurate atropisomeric ratios.[3][4]
1. Instrumentation:
-
HPLC system equipped with a column cooling unit.
2. Chromatographic Conditions:
-
Column: Derivatized β-cyclodextrin bonded stationary phase (e.g., Astec CYCLOBOND I 2000 RSP).[3][4]
-
Mobile Phase: Methanol / Water (50:50, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at a suitable wavelength (e.g., 278 nm).[4]
-
Injection Volume: 5 µL.
-
Sample Preparation and Storage: Prepare samples in a suitable solvent and store them at low temperatures (e.g., -70 °C) to prevent interconversion before analysis.[3]
3. Key Considerations:
-
Temperature Stability: Ensure the column thermostat can maintain a stable, low temperature throughout the analysis.
-
Sample Stability: Validate the stability of the atropisomers in the prepared sample solution at the autosampler temperature.
Visualizing the Workflow and Method Comparison
To better understand the processes involved in validating atropisomeric ratios, the following diagrams illustrate the experimental workflow and the relationship between the different analytical techniques.
Conclusion
The validation of atropisomeric ratios in hindered amides is a multi-faceted process that relies on robust analytical methodology. HPLC, with its high resolution and quantitative accuracy, remains the gold standard. However, techniques like SFC offer significant advantages in terms of speed and environmental impact, making them attractive alternatives. NMR spectroscopy provides invaluable orthogonal information regarding structure and interconversion kinetics. A thorough understanding of the principles, protocols, and comparative strengths of these methods, as outlined in this guide, will empower researchers to confidently and accurately characterize these challenging yet vital molecules in the pursuit of safer and more effective medicines.
References
- 1. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chiraltech.com [chiraltech.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Conformational Analysis of N-Mesityl Benzamides: Experimental vs. Theoretical Approaches
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The conformation of a molecule dictates its physical, chemical, and biological properties. In the case of N-mesityl benzamides, a class of compounds with applications in materials science and medicinal chemistry, determining the preferred spatial arrangement of the N-mesityl and benzoyl groups is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive comparison of experimental and theoretical methods used to elucidate the conformation of these molecules, supported by experimental data from closely related analogs.
Introduction to Conformational Analysis of N-Aryl Amides
The central focus of the conformational analysis of N-mesityl benzamides is the rotational barrier around the amide C-N bond and the C(O)-aryl bond. The amide bond possesses partial double-bond character due to resonance, which restricts free rotation and can lead to the existence of cis and trans isomers. Furthermore, steric hindrance between the bulky mesityl group and the benzoyl moiety influences the dihedral angles between the aromatic rings and the amide plane.
Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide direct or indirect information about the solid-state and solution-phase conformations, respectively. In parallel, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting molecular geometries and relative energies of different conformers.
Experimental Determination of Conformation
Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density distribution and, consequently, the atomic positions can be mapped with high resolution. This method provides accurate measurements of bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule's conformation in the crystalline lattice.
-
Crystal Growth: High-quality single crystals of the N-mesityl benzamide derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is critical and often requires screening of various solvent systems.[1][2]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[2] An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution. For N-mesityl benzamides, various NMR experiments can provide insights into the dynamic processes and the average conformation in a given solvent.
-
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.
-
Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY and ROESY, detect through-space interactions between protons that are close in proximity (typically < 5 Å).[4][5] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons, providing valuable information about internuclear distances and relative stereochemistry.
-
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as restricted rotation around the amide bond. At low temperatures, the rotation may be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is raised, these signals may broaden and coalesce as the rate of rotation increases.[6]
-
Sample Preparation: A solution of the N-mesityl benzamide is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for NMR analysis (typically 1-10 mg in 0.5-0.7 mL). The sample is placed in a standard NMR tube.
-
¹H NMR Spectrum: A standard one-dimensional ¹H NMR spectrum is acquired to identify the chemical shifts of all protons.
-
2D NOESY Experiment: A two-dimensional NOESY experiment is performed. This experiment consists of a preparation period, an evolution period (t₁), a mixing time (τₘ), and a detection period (t₂). During the mixing time, cross-relaxation between spatially close protons occurs, leading to the transfer of magnetization and the appearance of cross-peaks in the 2D spectrum. The mixing time is a crucial parameter and is typically set to a few hundred milliseconds for small molecules.[4]
-
Data Processing and Analysis: The 2D data is Fourier transformed in both dimensions to generate the NOESY spectrum. Cross-peaks are integrated, and the volumes are used to estimate interproton distances. These distance restraints can then be used to build a model of the solution-phase conformation.
Theoretical Prediction of Conformation
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to predict molecular geometries, relative energies of different conformers, and other molecular properties. By performing geometry optimizations, one can find the minimum energy structures on the potential energy surface, which correspond to the most stable conformations.
-
Initial Structure: An initial 3D structure of the N-mesityl benzamide is built using molecular modeling software.
-
Conformational Search: A systematic or random search of the conformational space is often performed to identify various possible low-energy conformers.
-
Geometry Optimization: The geometry of each conformer is optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Analysis: The optimized geometries (bond lengths, angles, dihedral angles) and relative energies of the different conformers are analyzed to predict the most stable conformation.
Comparison of Experimental and Theoretical Data
Table 1: Comparison of Dihedral Angles (°)
| Compound | Dihedral Angle | X-ray Crystallography | DFT Calculation |
| N-(4-methylphenyl)-3-nitrobenzamide[7] | C(aryl)-C(O)-N-C(aryl) | 16.32 | - |
| C(O)-N-C(aryl)-C(aryl) | 44.86 | - | |
| 4-Nitro-N-(3-nitrophenyl)benzamide[8] | Benzene Ring 1 - Benzene Ring 2 | 26.1 | - |
| N-carbamothioyl-2-methylbenzamide[9] | Aromatic ring - carbamothioyl group (Molecule 1) | 52.31 | - |
| Aromatic ring - carbamothioyl group (Molecule 2) | 36.16 | - |
Note: The table presents data from different but structurally related molecules to showcase the type of information obtained from these methods. A direct comparison for a single molecule would be ideal but is limited by available data.
The data in Table 1, although from different molecules, highlights that dihedral angles can vary significantly depending on the substitution pattern and crystal packing forces. Theoretical calculations, when performed on the same molecule, often provide geometries that are in good agreement with X-ray data, although deviations can occur due to the absence of intermolecular interactions in the gas-phase calculations.
Logical and Experimental Workflow Visualization
The following diagrams illustrate the interplay between experimental and theoretical approaches in conformational analysis and a typical workflow for such studies.
Conclusion
The conformational analysis of N-mesityl benzamides requires a synergistic approach that combines experimental and theoretical methods. X-ray crystallography provides a highly accurate picture of the solid-state conformation, while NMR spectroscopy offers insights into the dynamic behavior and average conformation in solution. DFT calculations complement these experimental techniques by providing a theoretical framework for understanding the relative stabilities of different conformers and can be used to predict spectroscopic properties. For a comprehensive understanding, it is essential to consider the results from both experimental and theoretical investigations, as each provides a unique and valuable perspective on the conformational landscape of these important molecules.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. youtube.com [youtube.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-Nitro-<em>N</em>-(3-nitrophenyl)benzamide | Dean Johnston [faculty.otterbein.edu]
- 9. Crystal structure of N-carbamothioyl-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Coupling Reagents for Hindered Amide Synthesis
For professionals in chemical research and drug development, the formation of amide bonds is a cornerstone of molecular synthesis. However, when steric hindrance is a factor—either from a bulky carboxylic acid or a sterically demanding amine—standard coupling protocols often falter, resulting in poor yields, slow reaction times, and potential epimerization of chiral centers. This guide offers an objective comparison of modern coupling reagents specifically suited for these challenging transformations, supported by experimental data to inform your selection process.
The efficacy of a coupling reagent in hindered systems hinges on its ability to efficiently activate the carboxylic acid without being overly sensitive to steric bulk, thereby facilitating nucleophilic attack by the amine. This analysis focuses on several classes of reagents that have proven effective: aminium/uronium salts (HATU, HBTU, COMU), phosphonium salts, and methods that generate highly reactive acyl fluoride intermediates.
Comparative Performance Data
The selection of an appropriate coupling reagent is paramount for success. The table below summarizes quantitative data from various studies, comparing the performance of key reagents in the synthesis of sterically hindered amides.
| Coupling Reagent | Sterically Hindered Reactant(s) | Yield (%) | Epimerization Level | Reference |
| HATU | Boc-Phe-(NMe)Ala with Phe-OBzl | Low (<10%) | Not Reported | [1] |
| HBTU | Boc-Phe with (NMe)Aib-Phe-OBzl | Significant Yield | Not Reported | [1] |
| PyBrOP | Boc-Phe with (NMe)Aib-Phe-OBzl | Significant Yield | Not Reported | [1] |
| T3P® | N-Boc-D-phenylalanine with 2-aminobenzonitrile | Good | Low | [2] |
| T3P® | Various epimerization-prone substrates | High | Very Low | [3] |
| COMU | 2,6-dimethylbenzoic acid with various amines | Little to no product | Not Applicable | [4] |
| Acyl Fluoride (BTFFH) | Diphenylacetic acid with diisopropylamine | 91% | Not observed | [4][5] |
| Acyl Fluoride (BTFFH) | Triphenylacetic acid with tert-butylamine | 85% | Not Reported | [4][5] |
| Acyl Fluoride (BTFFH) | Octanoic acid with tert-pentylamine | 91% | Not Reported | [4][5] |
Key Insights from Comparative Data:
-
Acyl Fluoride Methods: For exceptionally hindered substrates where other reagents fail, the in situ formation of acyl fluorides using reagents like TFFH or BTFFH consistently provides superior yields.[4][5] Acyl fluorides are small, highly reactive intermediates that minimize steric congestion during the coupling step and are noted for their low propensity to cause racemization.[4]
-
T3P® (Propanephosphonic Acid Anhydride): This reagent is a strong choice when preserving stereochemical integrity is critical. Multiple studies highlight its ability to facilitate amide bond formation with minimal epimerization, even with sensitive substrates.[2][3] Its byproducts are water-soluble, simplifying reaction workup.[6]
-
Phosphonium Salts (e.g., PyBrOP): Phosphonium-based reagents, like PyBrOP, have shown effectiveness in coupling N-methylated and other hindered amino acids where uronium salts like HATU may struggle.[1]
-
Uronium/Aminium Salts (HATU, HBTU, COMU): While powerful and broadly applicable, the performance of uronium salts can be substrate-dependent in hindered cases.[4] COMU, a third-generation reagent, offers a superior safety profile by avoiding potentially explosive HOBt/HOAt byproducts, but it may not be effective for the most sterically demanding carboxylic acids.[4][7] HBTU has demonstrated utility in forming peptides with hindered N-methylated residues.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols provide a generalized framework for key experiments. Researchers should adapt these procedures to their specific substrates and laboratory conditions.
Protocol 1: Hindered Amide Coupling via Acyl Fluoride Intermediate This protocol is adapted from a method found to be efficient for substrates where standard methods failed.[4][5]
-
Reagents & Materials:
-
Carboxylic Acid (1.3 equiv.)
-
Amine (1.0 equiv.)
-
BTFFH (1.2 equiv.)
-
DIPEA (Diisopropylethylamine, 3.0 equiv.)
-
Anhydrous acetonitrile (MeCN)
-
Reaction vessel under an inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the carboxylic acid in anhydrous MeCN, add DIPEA and stir for 2 minutes at room temperature.
-
Add BTFFH to the mixture and stir for 30 minutes at room temperature to ensure the formation of the acyl fluoride intermediate.
-
Add the amine to the reaction mixture.
-
Heat the reaction to 80 °C and maintain for 12-24 hours, monitoring progress with TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue using column chromatography to isolate the desired amide.
-
Protocol 2: Low-Epimerization Coupling with T3P® This protocol is designed to minimize racemization of chiral carboxylic acids.[3]
-
Reagents & Materials:
-
Epimerization-prone carboxylic acid (1.0 equiv.)
-
Amine (1.1 equiv.)
-
T3P® (50 wt% solution in ethyl acetate, 1.5 equiv.)
-
Pyridine (3.0 equiv.)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Charge a reaction vessel with the carboxylic acid, amine, and ethyl acetate.
-
Add pyridine to the mixture and stir to dissolve.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) to further suppress epimerization.
-
Add the T3P® solution dropwise over 5-10 minutes.
-
Allow the reaction to stir for 1-2 hours, or until completion as indicated by TLC or LC-MS.
-
Quench the reaction by adding 1 M aqueous HCl.
-
Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be further purified if necessary.
-
Protocol 3: General Hindered Coupling with COMU This protocol outlines the use of COMU, a safer alternative to benzotriazole-based reagents.[7]
-
Reagents & Materials:
-
Carboxylic Acid (1.0 equiv.)
-
Amine (1.0 equiv.)
-
COMU (1.1 equiv.)
-
DIPEA (2.0 equiv.)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve the carboxylic acid, amine, and DIPEA in anhydrous DMF.
-
Add COMU to the solution and stir the mixture at room temperature.
-
Monitor the reaction for 1-3 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic solution sequentially with 1 N HCl, 1 N NaHCO3, and saturated NaCl.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product by HPLC and NMR, and purify by chromatography if needed.
-
Visualizing the Amide Coupling Workflow
Understanding the fundamental steps of the coupling process is essential. The diagram below illustrates the logical workflow, from reactant activation to final product formation.
Caption: A logical workflow for hindered amide synthesis using a coupling reagent.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to Kinetic and Thermodynamic Control in Atropisomeric Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. Atropisomers, stereoisomers arising from restricted rotation around a single bond, represent a unique class of chiral molecules that are increasingly prevalent in modern drug discovery. The ability to selectively synthesize a single atropisomer is crucial, as different atropisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.
This guide provides an objective comparison of two key strategies for controlling the stereochemical outcome of atropisomeric amide synthesis: kinetic control and thermodynamic control . Understanding the principles behind these approaches and their practical implementation is essential for any researcher working on the synthesis of axially chiral compounds.
Kinetic vs. Thermodynamic Control: A Conceptual Overview
In the context of atropisomeric amide synthesis, the formation of two or more atropisomers can be governed by either the rate at which they are formed (kinetic control) or their relative stabilities (thermodynamic control).
-
Kinetic Control: This strategy favors the formation of the product that is formed the fastest. The reaction is typically conducted at lower temperatures to prevent the products from equilibrating. The product distribution is determined by the difference in the activation energies for the formation of the different atropisomers. The major product is the one with the lowest activation energy barrier, even if it is not the most stable isomer.
-
Thermodynamic Control: This approach leads to the formation of the most stable product. The reaction is carried out at higher temperatures, providing enough energy for the initially formed products to interconvert and reach a state of equilibrium. The product ratio at equilibrium reflects the relative thermodynamic stabilities of the atropisomers.
The choice between kinetic and thermodynamic control is a critical decision in synthetic planning and can be influenced by the specific substrate, the desired atropisomer, and the feasibility of the required reaction conditions.
Comparative Experimental Data
The following table summarizes quantitative data from a study by Wootton et al. on the atroposelective synthesis of a C-N atropisomeric amide via intramolecular acyl transfer. This example clearly illustrates the divergent outcomes of kinetic and thermodynamic control on the same molecular scaffold.[1][2]
| Parameter | Kinetic Control | Thermodynamic Control (Isomerization) |
| Reaction Conditions | 80 °C, 1 hour | 150 °C, 5 hours |
| Product | Kinetically Favored Atropisomer | Thermodynamically Favored Atropisomer |
| Diastereomeric Ratio (d.r.) | >95:5 | 5:95 (ratio reverses) |
| Yield | High (specific yield not reported for d.r.) | Not applicable (isomerization of isolated kinetic product) |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide, based on the work of Wootton et al.[1][2]
Synthesis of the Kinetically Favored Atropisomer
General Procedure for Atroposelective Amide Synthesis under Kinetic Control:
To a solution of the pro-atropisomeric secondary aniline (1 equivalent) in acetonitrile (CH3CN), the corresponding acid chloride (2 equivalents) and sodium bicarbonate (NaHCO3, 4 equivalents) are added. The reaction mixture is then heated to 80 °C for 1 hour. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the kinetically favored atropisomeric amide. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.
Isomerization to the Thermodynamically Favored Atropisomer
General Procedure for Thermal Isomerization under Thermodynamic Control:
The purified, kinetically favored atropisomeric amide is dissolved in deuterated dimethyl sulfoxide (d6-DMSO). The solution is then heated to 150 °C for 5 hours in a sealed tube. After cooling to room temperature, the diastereomeric ratio is determined by 1H NMR analysis, which shows the equilibration to the thermodynamically more stable atropisomer.
Visualizing the Control Mechanisms
The following diagrams, generated using the DOT language, illustrate the conceptual and experimental workflows associated with kinetic and thermodynamic control in atropisomeric amide synthesis.
Figure 1: Conceptual energy landscape for kinetic vs. thermodynamic control.
Figure 2: Experimental workflow for synthesis and isomerization.
Conclusion
The selective synthesis of atropisomeric amides is a critical challenge in modern chemistry, with significant implications for drug development. Both kinetic and thermodynamic control offer powerful strategies to access single atropisomers.
-
Kinetic control is advantageous when the desired product is the one that forms more rapidly, or when the thermodynamically favored product is not the target isomer. It often requires milder conditions.
-
Thermodynamic control is employed when the desired atropisomer is the most stable one and when the rotational barrier is low enough to allow for equilibration at accessible temperatures.
The choice between these two strategies must be made on a case-by-case basis, considering the specific energy landscape of the atropisomers . The experimental data and protocols presented in this guide provide a clear illustration of how temperature can be used as a tool to selectively favor either the kinetic or the thermodynamic product in atropisomeric amide synthesis. For researchers in drug development, mastering these concepts is a key step towards the rational design and efficient synthesis of novel, single-atropisomer therapeutics.
References
- 1. Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05760K [pubs.rsc.org]
Assessing the Stability of C-N Atropisomers in Acyclic Amides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is of paramount importance in modern drug discovery and development. Acyclic amides bearing a C-N chiral axis represent a significant class of atropisomeric compounds. Their conformational stability, dictated by the rotational energy barrier, can profoundly influence their biological activity, pharmacokinetic properties, and overall suitability as drug candidates. This guide provides a comparative assessment of the stability of C-N atropisomers in acyclic amides, supported by experimental data and detailed methodologies.
Factors Influencing Rotational Barriers
The stability of C-N atropisomers in acyclic amides is primarily governed by the height of the rotational energy barrier (ΔG‡) around the C-N bond. A higher barrier corresponds to a more stable atropisomer with a longer half-life (t1/2). Several structural and electronic factors contribute to this barrier:
-
Steric Hindrance: Bulky substituents on the nitrogen atom and on the aryl ring ortho to the C-N bond create steric repulsion that must be overcome during rotation, thus increasing the rotational barrier.[1]
-
Electronic Effects: The electronic nature of substituents on the aryl ring can influence the C-N bond's double bond character. Electron-withdrawing groups can increase the bond's rigidity and the rotational barrier.
-
Intramolecular Interactions: The presence of intramolecular hydrogen bonds or other non-covalent interactions can pre-organize the molecule in a specific conformation, thereby affecting the energy required for rotation.
The interplay of these factors determines the atropisomeric stability, which is a critical consideration in the design of novel therapeutics.
Comparative Stability Data
The following table summarizes the rotational energy barriers (ΔG‡) and calculated half-lives (t1/2) for a selection of acyclic N-aryl amides. The half-life for racemization was calculated from the Gibbs free energy of activation (ΔG‡) using the Eyring equation:
k = (kB * T / h) * e^(-ΔG‡ / RT)
and
t1/2 = ln(2) / k
where k is the rate constant for racemization, kB is the Boltzmann constant, T is the temperature in Kelvin, h is the Planck constant, and R is the ideal gas constant.
| Compound | Substituents | Solvent | Temp (°C) | ΔG‡ (kcal/mol) | Calculated t1/2 (minutes) | Reference |
| N,N-diBoc-p-toluamide | R = Me | - | 25 | 9.8 | < 0.01 | [2] |
| N,N-diBoc-benzamide | R = H | - | 25 | 8.5 | < 0.01 | [2] |
| N,N-diBoc-p-anisamide | R = OMe | - | 25 | 9.9 | < 0.01 | [2] |
| N,N-diBoc-p-(trifluoromethyl)benzamide | R = CF3 | - | 25 | 8.0 | < 0.01 | [2] |
| N-aryl anilide derivative | - | - | - | 29.4 | ~ 2.7 x 10^7 | [1] |
| N-aryl anilide derivative | - | - | - | 28.2 | ~ 4.2 x 10^6 | [1] |
| N-methyl-N-benzhydrylformamide | - | DMSO-d6 | 20 | 20.0 - 23.0 | 1.1 - 180 | [3] |
Note: The half-lives are calculated for the specified temperature and are intended for comparative purposes. Actual experimental half-lives may vary.
Experimental Protocols
The determination of rotational energy barriers and the assessment of atropisomeric stability are commonly performed using dynamic nuclear magnetic resonance (DNMR) spectroscopy and dynamic high-performance liquid chromatography (DHPLC).
1. Dynamic NMR (DNMR) Spectroscopy
-
Principle: DNMR is used to study the kinetics of processes that cause the interchange of magnetically non-equivalent nuclei, such as the rotation around a C-N bond in an atropisomer. As the temperature is increased, the rate of rotation increases, leading to changes in the NMR lineshape, from sharp, distinct signals for each isomer at low temperatures to broadened signals at intermediate temperatures, and finally to a single, sharp, averaged signal at high temperatures. The temperature at which the two signals coalesce (the coalescence temperature, Tc) can be used to calculate the rate constant of rotation and subsequently the free energy of activation (ΔG‡).[4][5]
-
Protocol Outline:
-
Sample Preparation: Dissolve a known concentration of the acyclic amide in a suitable deuterated solvent (e.g., DMSO-d6, toluene-d8). The choice of solvent is critical as it can influence the rotational barrier.[5]
-
NMR Data Acquisition: Acquire a series of 1H NMR spectra over a range of temperatures, starting from a low temperature where the signals of the two atropisomers are sharp and well-resolved, and gradually increasing the temperature until the signals coalesce and then sharpen into a single peak.
-
Determination of Coalescence Temperature (Tc): Identify the temperature at which the two exchanging signals merge into a single broad peak.
-
Calculation of Rotational Barrier (ΔG‡): Use the coalescence temperature (Tc) and the frequency difference between the two signals at low temperature (Δν) to calculate the rate constant (k) at coalescence using the equation: k = πΔν / √2. The Gibbs free energy of activation (ΔG‡) can then be calculated using the Eyring equation. More sophisticated lineshape analysis can also be performed for more accurate determination of the kinetic parameters.[4][5]
-
2. Dynamic HPLC (DHPLC)
-
Principle: DHPLC is a powerful technique for the separation and kinetic analysis of interconverting stereoisomers. A solution of the atropisomeric mixture is injected onto a chiral stationary phase. If the on-column interconversion rate is comparable to the separation timescale, a characteristic elution profile with a "peak-plateau-peak" is observed. The height of the plateau is directly related to the rate of interconversion.[6]
-
Protocol Outline:
-
Column Selection and Mobile Phase Optimization: Select a suitable chiral stationary phase (e.g., a cyclodextrin-based column) that can resolve the two atropisomers. Optimize the mobile phase composition and flow rate to achieve a good separation.[7]
-
Temperature Control: The column temperature is a critical parameter as it directly influences the rate of on-column interconversion. Perform separations at various temperatures to study the dynamics of the isomerization.
-
Data Acquisition: Inject the sample and record the chromatogram. At temperatures where on-column interconversion occurs, a chromatogram with two peaks connected by a plateau will be observed.
-
Kinetic Analysis: The rate constants for the forward and reverse isomerization can be determined by computer simulation of the elution profiles or by using dedicated software that analyzes the shape of the chromatogram, particularly the height of the plateau relative to the peaks.[6] From these rate constants, the rotational energy barrier (ΔG‡) can be calculated.
-
Visualization of Influencing Factors
The following diagram illustrates the key factors that influence the rotational energy barrier and thus the stability of C-N atropisomers in acyclic amides.
Caption: Key factors affecting the stability of C-N atropisomers.
This guide provides a foundational understanding for assessing the stability of C-N atropisomers in acyclic amides. For specific drug development projects, a thorough experimental evaluation of the atropisomeric stability of lead compounds is crucial for ensuring the development of safe and efficacious medicines.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Towards the activity of twisted acyclic amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.montana.edu [chemistry.montana.edu]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. Separation of triphenyl atropisomers of a pharmaceutical compound on a novel mixed mode stationary phase: a case study involving dynamic chromatography, dynamic NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of N-mesityl-2,4,6-trimethylbenzamide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for N-mesityl-2,4,6-trimethylbenzamide and its structural analogues. Due to the limited availability of published experimental data for this compound, this comparison focuses on closely related, sterically hindered N-aryl benzamides. The data presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, aiding in the characterization and identification of similar molecular structures.
Introduction
N-aryl benzamides are a significant class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The spectroscopic properties of these molecules are of fundamental importance for their structural elucidation and for understanding their chemical behavior. Steric hindrance around the amide bond, as is present in this compound and its analogues, can significantly influence their conformational preferences and, consequently, their spectroscopic signatures. This guide summarizes key spectroscopic data (NMR and IR) for a series of these compounds to highlight these structural nuances.
Spectroscopic Data Comparison
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for several analogues of this compound. These compounds share the common motif of a substituted N-phenyl group attached to a benzoyl moiety, with varying degrees of steric hindrance and electronic effects.
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | Ar-H (Amide Ring) | Ar-H (N-Aryl Ring) | NH | CH₃ (N-Aryl Ring) | Other |
| N-(2,6-dimethylphenyl)benzamide | 7.89 (d, J=7.2 Hz, 2H), 7.54 (t, J=7.4 Hz, 1H), 7.45 (t, J=7.4 Hz, 2H) | 7.16–7.07 (m, 3H) | 7.64 (s, 1H) | 2.24 (s, 6H) | - |
| N-(2,6-dimethylphenyl)-4-methylbenzamide | 7.76 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H) | 7.11 (d, J=6.8 Hz, 1H), 7.05 (d, J=7.2 Hz, 2H) | 8.23 (s, 1H) | 2.17 (s, 6H) | 2.40 (s, 3H, Ar-CH₃) |
| N-(2,6-dimethylphenyl)-4-methoxybenzamide | 7.85 (d, J=8.4 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H) | 7.17–6.98 (m, 3H) | 7.58 (s, 1H) | 2.22 (s, 6H) | 3.85 (s, 3H, OCH₃) |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 8.27 (d, J=8.8 Hz, 2H), 8.01 (d, J=8.8 Hz, 2H) | 7.17 (dd, J=8.8, 6.2 Hz, 1H), 7.12 (d, J=7.2 Hz, 2H) | 7.73 (s, 1H) | 2.24 (s, 6H) | - |
| N-(2,6-diisopropylphenyl)-4-methoxybenzamide | 7.89 (d, J = 8.8 Hz, 2H), 6.96 (d, J = 8.8 Hz, 2H) | 7.36 (t, J = 7.7 Hz, 1H), 7.24 (d, J = 7.8 Hz, 2H) | 7.45 (s, 1H) | - | 3.90 (s, 3H, OCH₃), 3.16 (hept, J = 6.9 Hz, 2H, CH), 1.22 (d, J = 6.9 Hz, 12H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | C=O | Ar-C (Amide Ring) | Ar-C (N-Aryl Ring) | CH₃ (N-Aryl Ring) | Other |
| N-(2,6-dimethylphenyl)benzamide | 166.00 | 133.98, 131.70, 128.66, 127.27 | 135.62, 134.38, 128.20, 127.34 | 18.44 | - |
| N-(2,6-dimethylphenyl)-4-methylbenzamide | 166.18 | 141.95, 131.50, 129.20, 127.12 | 135.84, 134.48, 128.10, 127.51 | 18.40 | 21.54 (Ar-CH₃) |
| N-(2,6-dimethylphenyl)-4-methoxybenzamide | 165.51 | 162.39, 129.16, 126.63, 113.86 | 135.68, 134.23, 128.21, 127.24 | 18.48 | 55.48 (OCH₃) |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 164.12 | 149.65, 139.74, 128.39, 123.85 | 135.46, 133.24, 127.91 | 18.37 | - |
| N-(2,6-diisopropylphenyl)-4-methoxybenzamide | 166.43 | 162.41, 129.09, 126.73, 113.94 | 146.49, 131.49, 128.35, 123.51 | - | 55.50 (OCH₃), 28.89 (CH), 23.66 (CH₃) |
Table 3: Infrared (IR) Spectroscopic Data (in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | Aromatic C-H Stretch |
| N-(2,6-dimethylphenyl)benzamide | 3273 | 1643 | 2920, 2856 |
| N-(2,6-dimethylphenyl)-4-methylbenzamide | 3266 | 1639 | 3041, 2966, 2920, 2856 |
| N-(2,6-dimethylphenyl)-4-methoxybenzamide | 3255 | 1639 | 3012, 2956, 2838 |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 3237 | 1648 | 3046, 2092, 2858 |
| N-(2,6-diisopropylphenyl)-4-methoxybenzamide | 3329 | 1640 | 3062, 2962, 2869 |
Experimental Protocols
The following are general experimental protocols for acquiring the types of spectroscopic data presented in this guide. Specific parameters may vary depending on the instrument and the specific sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or 600 MHz NMR spectrometer is typically used for high-resolution spectra.[2]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is commonly used.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel or known compound, such as this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-aryl benzamides.
Conclusion
This guide provides a comparative overview of the spectroscopic data for analogues of this compound. The presented NMR and IR data highlight the influence of steric and electronic factors on the spectral properties of these hindered amides. While a complete experimental dataset for the title compound is currently elusive, the information compiled here for its close analogues offers a valuable reference for researchers working on the synthesis and characterization of similar molecules. The provided experimental protocols and the workflow for spectroscopic analysis serve as a practical guide for the structural elucidation of these and other organic compounds.
References
A Comparative Guide to Modern Synthetic Routes for Sterically Congested Amides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides, a cornerstone of organic and medicinal chemistry, presents a significant challenge when bulky substituents crowd the reaction center. Traditional coupling methods often falal in the face of severe steric hindrance, leading to low yields and forcing harsh reaction conditions. This guide provides an objective comparison of emerging synthetic routes that offer promising alternatives for the efficient construction of sterically congested amides, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Routes
The following table summarizes the performance of several modern and classical methods for the synthesis of sterically hindered amides. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.
| Method | Substrate Example (Acid + Amine) | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Classical Coupling (DIC/HOPO) | 2,6-Dimethylbenzoic acid + Benzylamine | DIC, HOPO | MeCN/H₂O | RT | 24 | >95 | [1] |
| T3P® Coupling | Z-Aib + Prolinamide | T3P®, DIPEA | Dioxane | RT | 0.08 | >95 | [2] |
| Grignard Reagent + Isocyanate | Mesitylmagnesium bromide + 1-Adamantyl isocyanate | - | Et₂O | 0 to RT | 0.25 | 95 | [3] |
| Acyl Fluoride (in situ) | Diphenylacetic acid + Diisopropylamine | BTFFH, K₂CO₃ | MeCN | 80 | 1 | 71 | [4] |
| Cobalt-Catalyzed Hydroamidation | 1,1-Disubstituted alkene + Nitrile | Co catalyst, Oxone, TMDSO, H₂O | CH₂Cl₂ | RT | 18 | ~99 | [5] |
| Visible-Light-Induced Deoxygenative Amidation | Hindered Carboxylic Acid + Low Nucleophilic Amine | Rhodamine B | - | - | - | 55-89 | [6][7] |
Note: Z-Aib = N-Z-α-aminoisobutyric acid, DIC = N,N'-Diisopropylcarbodiimide, HOPO = 2-hydroxypyridine-N-oxide, T3P® = Propylphosphonic anhydride, DIPEA = N,N-Diisopropylethylamine, BTFFH = N,N'-Bis(2,2,2-trifluoroethyl)-formamidinium hexafluorophosphate, TMDSO = 1,1,3,3-Tetramethyldisiloxane. Conditions and yields are representative examples from the cited literature and may vary with different substrates.
Detailed Experimental Protocols
T3P® Coupling for Hindered Amino Acids[2]
This protocol is exemplified by the coupling of Z-Aib and prolinamide.
Materials:
-
Z-Aib (1 equivalent)
-
Prolinamide (1 equivalent)
-
T3P® (1.5 equivalents)
-
DIPEA (3 equivalents)
-
Dioxane (solvent)
Procedure:
-
To a solution of Z-Aib and prolinamide in dioxane, add DIPEA.
-
Add T3P® to the reaction mixture.
-
Stir the reaction at room temperature for 5 minutes.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the product can be isolated by standard workup procedures.
Grignard Reagent Addition to Isocyanates[3]
This method provides a rapid and high-yielding route to exceptionally hindered amides.
Materials:
-
Sterically hindered isocyanate (e.g., 1-Adamantyl isocyanate, 1 equivalent)
-
Grignard reagent (e.g., Mesitylmagnesium bromide, 1.1 equivalents)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Dissolve the isocyanate in anhydrous Et₂O in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution to the isocyanate solution.
-
Allow the reaction mixture to warm to room temperature and stir for 15 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography if necessary.
In Situ Acyl Fluoride Formation and Amidation[4]
This protocol is effective for coupling sterically hindered carboxylic acids with hindered or electron-deficient amines.
Materials:
-
Carboxylic acid (e.g., Diphenylacetic acid, 1 equivalent)
-
Amine (e.g., Diisopropylamine, 1.2 equivalents)
-
Fluorinating agent (e.g., BTFFH, 1.2 equivalents)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Acetonitrile (MeCN)
Procedure:
-
Combine the carboxylic acid, amine, fluorinating agent, and base in a reaction vessel with acetonitrile.
-
Heat the reaction mixture to 80 °C for 1 hour.
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
-
After completion, cool the reaction mixture and perform a standard aqueous workup.
-
The product can be purified by column chromatography.
Cobalt-Catalyzed Intermolecular Oxidative Hydroamidation[5]
This method allows for the synthesis of α-tertiary amides from unactivated alkenes.
Materials:
-
Alkene (1,1-disubstituted, 1 equivalent)
-
Nitrile (solvent or reagent quantity)
-
Cobalt catalyst (e.g., Co(BF₄)₂·6H₂O with a Schiff base ligand, 6 mol%)
-
Oxone (3 equivalents)
-
1,1,3,3-Tetramethyldisiloxane (TMDSO, 3 equivalents)
-
Water (2.2 equivalents)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a reaction tube, combine the cobalt catalyst and Oxone.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add dichloromethane, the nitrile, the alkene, water, and TMDSO sequentially.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, the reaction is worked up, and the product is isolated and purified.
Visible-Light-Induced Deoxygenative Amidation[6]
This green chemistry approach utilizes a photoredox catalyst for challenging amide couplings.
Materials:
-
Hindered carboxylic acid (1 equivalent)
-
Low nucleophilic amine (1.2 equivalents)
-
Rhodamine B (photocatalyst)
-
Appropriate solvent and reaction setup for photochemistry
Procedure:
-
Combine the carboxylic acid, amine, and photocatalyst in a suitable reaction vessel.
-
Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction for completion.
-
Isolate and purify the product using standard techniques.
Visualizing the Synthetic Workflows
The following diagrams illustrate the general workflows for the described synthetic methods.
Caption: Workflow for T3P®-mediated amide synthesis.
Caption: Workflow for Grignard-isocyanate reaction.
Caption: Workflow for in situ acyl fluoride amidation.
Caption: Workflow for Co-catalyzed hydroamidation.
Caption: Workflow for visible-light-mediated amidation.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Regiodivergent Hydroamidation of Alkenes via Cobalt-Hydride Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A visible light-induced deoxygenative amidation protocol for the synthesis of dipeptides and amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Unveiling Rotational Dynamics: A Guide to Correlating Computational Predictions with Experimental Outcomes for Hindered Amides
For researchers, scientists, and drug development professionals, understanding the rotational dynamics of hindered amides is crucial for predicting molecular conformation, binding affinity, and ultimately, drug efficacy. This guide provides an objective comparison of computational prediction methods against experimental outcomes for determining the rotational barriers of these important structural motifs, supported by experimental data and detailed protocols.
The restricted rotation around the carbon-nitrogen (C-N) bond in amides, a consequence of partial double bond character, gives rise to distinct rotational isomers (rotamers). In hindered amides, steric bulk further increases the energy barrier to this rotation, making the interconversion slow on the NMR timescale. Accurately characterizing this rotational barrier is therefore essential. This guide explores the synergy between experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and a range of computational chemistry methods in elucidating these dynamics.
Data Presentation: Computational vs. Experimental Rotational Barriers
The following tables summarize the performance of various computational methods in predicting the Gibbs free energy of activation (ΔG‡) for rotation in hindered amides, compared to experimentally determined values.
Table 1: Comparison of DFT Functionals for Predicting Amide Rotational Barriers
| Compound | Experimental ΔG‡ (kcal/mol) | Computational Method | Predicted ΔG‡ (kcal/mol) | Deviation (kcal/mol) |
| N,N-dimethylformamide | 20.9 | B3LYP/6-31G | 18.5 | -2.4 |
| N,N-dimethylacetamide | 18.2 | B3LYP/6-31G | 16.1 | -2.1 |
| N-methyl-N-benzhydrylformamide | 19.5[1] | M06-2X/6-311+G* | 22.7[1][2] | +3.2 |
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4[3] | B3LYP/6-311++G(d,p) | 16.1 | -0.3 |
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4[3] | M06-2X/6-311++G(d,p) | 16.8 | +0.4 |
Table 2: Comparison of Ab Initio and Semiempirical Methods for Amide Rotational Barriers
| Compound | Experimental ΔG‡ (kcal/mol) | Computational Method | Predicted ΔG‡ (kcal/mol) | Deviation (kcal/mol) |
| N,N-dimethylformamide | 20.9 | MP2/6-31+G | 20.2 | -0.7 |
| N,N-dimethylacetamide | 18.2 | MP2/6-31+G | 17.5 | -0.7 |
| Formamide | 17.8 | AM1 | 15.5 | -2.3 |
| Formamide | 17.8 | PM3 | 16.2 | -1.6 |
Experimental Protocols
Accurate experimental determination of rotational barriers is paramount for validating computational models. Variable Temperature NMR (VT-NMR) and 2D Exchange Spectroscopy (EXSY) are the primary techniques employed.
Protocol 1: Variable Temperature (VT) NMR Spectroscopy
Objective: To determine the coalescence temperature (Tc) of exchanging proton signals, which is then used to calculate the rate of exchange (k) and the free energy of activation (ΔG‡).
Methodology:
-
Sample Preparation: Prepare a solution of the hindered amide in a suitable deuterated solvent (e.g., DMSO-d6, Toluene-d8) at a concentration that provides a good signal-to-noise ratio.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature to identify the signals of the exchanging protons. These often appear as two distinct peaks or broad signals.
-
Temperature Variation: Gradually increase the temperature of the NMR probe in increments (e.g., 5-10 K). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
-
Coalescence Point: Continue increasing the temperature until the two distinct signals broaden and merge into a single, broad peak. The temperature at which this occurs is the coalescence temperature (Tc).
-
High-Temperature Spectrum: Acquire a spectrum at a temperature significantly above Tc to observe the single, sharp, time-averaged signal.
-
Data Analysis:
-
Determine the chemical shift difference (Δν in Hz) between the two exchanging signals at a temperature well below coalescence.
-
Calculate the rate constant (k) at the coalescence temperature using the equation: k = π * Δν / √2.
-
Calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
-
Protocol 2: 2D Exchange Spectroscopy (EXSY)
Objective: To directly observe and quantify the chemical exchange between rotamers through cross-peaks in a 2D NMR spectrum.
Methodology:
-
Sample Preparation: Prepare the sample as described for VT-NMR.
-
Temperature Selection: Choose a temperature where the exchange rate is slow to intermediate on the NMR timescale (i.e., below the coalescence temperature).
-
EXSY Experiment Setup:
-
Use a standard NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence, as the EXSY experiment is mechanistically identical.
-
Set a series of mixing times (tm). The mixing time is the period during which chemical exchange can occur. A range of mixing times (e.g., 50 ms to 1 s) should be used to monitor the build-up of exchange cross-peaks.
-
-
Data Acquisition: Acquire a series of 2D EXSY spectra at different mixing times.
-
Data Processing and Analysis:
-
Process the 2D spectra to visualize the diagonal peaks (representing the individual rotamers) and the cross-peaks (representing the exchange between them).
-
Integrate the volumes of the diagonal and cross-peaks.
-
The rate constant (k) can be determined by analyzing the build-up of the cross-peak intensity as a function of the mixing time. For a simple two-site exchange, the relationship can be expressed as: I_cross(tm) / (I_diag_A(tm) + I_diag_B(tm)) = (1 - exp(-2 * k * tm)) / 2.
-
Mandatory Visualization
The following diagrams illustrate the workflows for both the experimental determination and computational prediction of hindered amide rotational barriers.
Conclusion
The correlation between computational predictions and experimental outcomes for hindered amide rotational barriers is a powerful approach in modern drug discovery and chemical research. While experimental methods like VT-NMR and 2D EXSY provide the benchmark data, computational techniques, particularly DFT with appropriate functionals, offer a rapid and cost-effective means of predicting these barriers. As demonstrated, methods like M06-2X and even the widely used B3LYP can provide results in good agreement with experimental data. However, it is crucial for researchers to be aware of the potential deviations and to validate their computational models against experimental results whenever possible. The detailed protocols and workflows provided in this guide aim to facilitate a more integrated and accurate approach to studying the dynamic nature of hindered amides.
References
Safety Operating Guide
Personal protective equipment for handling N-mesityl-2,4,6-trimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of N-mesityl-2,4,6-trimethylbenzamide. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE, drawing parallels from safety data for structurally similar aromatic compounds.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against dust particles and potential splashes. Should meet ANSI Z87.1 standards. |
| Hand Protection | Nitrile Gloves | Provides protection against incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[1][2] |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is required to protect skin and clothing from contamination.[3] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should be done in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.[4] |
Operational Plan: Step-by-Step Handling Protocol
Follow this protocol to ensure the safe handling of this compound from receipt to use.
-
Preparation and Inspection:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.[4]
-
Visually inspect the container for any damage or leaks.
-
Prepare your workspace within a certified chemical fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, etc.) within the hood to minimize movement of the open container.
-
-
Weighing and Dispensing:
-
Don all required PPE as specified in the table above.
-
Slowly open the container, avoiding any sudden movements that could create dust.
-
Use a clean, dry spatula to carefully transfer the desired amount of the compound to a weigh boat or receiving vessel.
-
Perform all weighing and transfer operations over a contained surface to catch any spills.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Wipe down the spatula and any other utensils with a solvent-dampened cloth before removing them from the fume hood.
-
Clean the balance and surrounding surfaces within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5][6]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Dispose of in a designated, labeled hazardous waste container for solid chemical waste. Do not mix with other waste streams unless compatibility is confirmed. The container should be kept closed and stored in a well-ventilated area.[4][5] |
| Contaminated Labware (e.g., weigh boats, gloves) | Place in a sealed bag or container labeled as "Solid Hazardous Waste." Dispose of according to your institution's hazardous waste management guidelines. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once cleaned, the container can be disposed of as non-hazardous waste, or recycled if permitted by local regulations. |
References
- 1. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
